Propentofylline

Catalog No.
S540382
CAS No.
55242-55-2
M.F
C15H22N4O3
M. Wt
306.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propentofylline

CAS Number

55242-55-2

Product Name

Propentofylline

IUPAC Name

3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

InChI

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3

InChI Key

RBQOQRRFDPXAGN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(5'-oxohexyl)-3-methyl-7-propylxanthine, HWA 285, HWA-285, propentofylline

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C

The exact mass of the compound Propentofylline is 306.1692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Propentofylline mechanism of action phosphodiesterase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action & Signaling Pathways

Propentofylline's therapeutic potential stems from its ability to influence fundamental cellular signaling pathways, particularly by elevating cyclic nucleotide levels.

The following diagram maps the core signaling pathway and key cellular effects triggered by this compound's primary actions.

G cluster_primary This compound Primary Actions cluster_secondary Second Messenger Elevation cluster_tertiary Downstream Pathway & Effects PF This compound PDE Inhibits Phosphodiesterases (PDEs) PF->PDE Inhibits Ado Inhibits Adenosine Reuptake PF->Ado Blocks cAMP ↑ cAMP / ↑ cGMP PDE->cAMP Prevents Degradation Ado->cAMP Contributes to ↑ cAMP PKA Activates PKA/PKG cAMP->PKA CREB p-CREB Activation PKA->CREB SIRT1 Sirtuin-1 Activation PKA->SIRT1 Neuro • Neuroprotection • Anti-apoptosis (↑ Bcl-2) CREB->Neuro Induces Genes Trophic • ↑ Neurotrophins (NGF) • Synaptic Plasticity CREB->Trophic Induces Genes Glial • Glial Modulation • ↓ Cytokines (TNF-α, IL-1) • ↓ Free Radicals SIRT1->Glial Anti-inflammatory SIRT1->Trophic Promotes Effects Cellular Outcomes

This cascade of events translates into several key therapeutic effects observed in experimental models:

  • Anti-apoptotic Effects: In models of Alzheimer's pathology, this compound blocked neuronal apoptosis induced by amyloid-beta protein. This was linked to the activation of the cAMP-PKA system, which depressed the caspase cascade and modified Bcl-2 family proteins, enhancing anti-apoptotic action [1].
  • Modulation of Glial Cells: this compound is a recognized glial cell modulator [2]. It inhibits the excessive activation of microglia and astrocytes, reducing the production of pro-inflammatory cytokines like TNF-α, free radicals, and glutamate [3] [4]. A novel mechanism identified in a glioma model shows that this compound targets the TROY receptor on microglia, inhibiting a downstream Pyk2-Rac1-JNK signaling pathway and thereby reducing microglial migration [5].
  • Enhancement of Neurotrophic Support: The drug promotes the synthesis and release of Nerve Growth Factor (NGF) from astroglial cells, which is crucial for neuronal maintenance and repair [4] [6].

Key Experimental Models & Protocols

The following table outlines the methodologies from pivotal studies that elucidated this compound's mechanisms.

Study Focus / Model Experimental Protocol Summary

| Immunomodulation in Mice [7] | • Animals: 8-week-old Balb/c mice. • Dosing: this compound (3 mg/kg) administered orally (single or six doses at 12-h intervals). • Analysis: Flow cytometry of lymphocyte subsets and Tregs (CD4+ CD25+ Foxp3+) in spleen, thymus, lymph nodes; ELISA for serum IL-5 and TNF. | | Neuropathic Pain & Glial Activation (Spinal Cord Injury) [3] | • Model: Unilateral spinal cord injury (T13) in Sprague-Dawley rats. • Treatment: Intrathecal (i.t.) this compound (1 and 10 mM) via implanted catheter. • Behavior: Assessment of mechanical allodynia using von Frey filaments. • Biochemistry: Western blot and immunohistochemistry for GAD65, GFAP (astrocytes), CD11b (microglia) in lumbar spinal cord. | | Microglial Migration & Signaling (Glioma) [5] | • In Vitro Model: Highly purified rodent microglial cultures. • Migration Assay: Costar Transwell plates with CNS-1 rat glioma cells as chemoattractant. • Intervention: Microglia treated with 10 µM this compound or TROY-specific siRNA. • Analysis: Western blot for TROY, Pyk2, Rac1, pJNK; migration quantified after siRNA knockdown. | | Neuroprotection (Alzheimer's models) [1] [6] | • In Vitro: Cultured hippocampal neurons treated with amyloid-beta protein (1–42). • Intervention: Co-treatment with this compound. • Analysis: Assessment of apoptotic features and levels of Bcl-2 protein. |

Clinical Translation and Status

Despite promising preclinical results, the clinical development of this compound for human neurodegenerative diseases has been halted. The drug demonstrated consistent improvements in cognitive function, global assessment, and activities of daily living in patients with mild-to-moderate Alzheimer's disease and vascular dementia across several phase III clinical trials [8] [2]. However, a longer-term (72-week) phase III trial failed to show benefit over placebo, leading to its discontinuation for human use [8] [6]. Notably, this compound is currently used in veterinary medicine to treat signs of cognitive dysfunction in senior dogs [8] [2].

References

Propentofylline adenosine reuptake inhibitor pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Targets

Propentofylline's primary molecular interactions are summarized in the table below.

Target Interaction/Effect Functional Outcome
Equilibrative Nucleoside Transporters (ENTs) [1] [2] [3] Inhibits adenosine transport (reuptake), increasing extracellular adenosine levels. Prolonged adenosine signaling; enhanced neuroprotection and vasodilation.
Adenosine Receptors [3] Competitive antagonist at A1 (Ki ~20 µM) and A2 (Ki ~200 µM) receptors. Modulation of adenosine's neuromodulatory and vascular effects.
Phosphodiesterases (PDEs) [4] [5] [6] Non-selective inhibitor, increasing intracellular cAMP levels. Suppression of pro-inflammatory microglial activation; neuroprotection.
TROY (TNFRSF19) Signaling [7] [8] Down-regulates TROY expression and inhibits its downstream pathway. Inhibition of microglial migration and glioblastoma cell invasion/survival.

Experimental Protocols for Key Assays

The following are core methodologies used to characterize this compound's pharmacology.

Measuring Adenosine Transport Inhibition

This protocol assesses the drug's ability to block adenosine reuptake, typically using radiolabeled adenosine.

  • Cell/ Tissue Preparation: Rat hippocampal slices are prepared and maintained in oxygenated artificial cerebrospinal fluid (aCSF) [2].
  • Pre-labeling: Slices are incubated with [³H]adenine to label intracellular ATP pools [2].
  • Stimulation & Drug Application: Adenosine release is induced via electrical field stimulation or hypoxia/hypoglycemia. This compound or other transport inhibitors (e.g., dipyridamole, NBMPR) are added to the perfusion medium [2].
  • Sample Collection & Analysis: Effluent is collected and analyzed via HPLC to separate and quantify the release of purines: adenosine, inosine, and hypoxanthine [2].
  • Key Outcome: A successful adenosine transport inhibitor like this compound increases the proportion of released adenosine while decreasing its metabolites (inosine, hypoxanthine), without increasing total purine release [2].
Radioligand Binding Assays for Receptor/Transporter Affinity

This quantitative method determines this compound's binding affinity (Ki) for adenosine receptors and transporters.

  • Tissue Preparation: Coronal sections of rat brain (10 µm thick) are mounted on glass slides [3].
  • Radioligand Incubation: Sections are incubated with specific radioligands:
    • [³H]Cyclohexyladenosine ([³H]CHA) for A1 receptors [3].
    • [³H]CGS 21680 for A2A receptors [3].
    • [³H]Nitrobenzylthioinosine ([³H]NBMPR) for NBMPR-sensitive nucleoside transporters [3].
  • Competition Binding: Incubations are performed in the presence of increasing concentrations of this compound to compete with the radioligand for binding sites [3].
  • Quantification & Analysis: After washing, bound radioactivity is measured. Data is analyzed using tools like quantitative autoradiography and subjected to Scatchard analysis to calculate inhibition constants (Ki values) [3]. This confirmed this compound acts as a competitive inhibitor at these sites [3].
Assessing Anti-inflammatory Effects on Microglia

This protocol evaluates this compound's modulation of microglial activation.

  • Cell Culture: Primary neonatal rat microglial cells are isolated and cultured [6].
  • Activation & Treatment: Microglia are activated using lipopolysaccharide (LPS, 1 µg/ml) or phorbol myristate acetate (PMA). Cells are co-treated with a range of this compound concentrations (low micromolar, e.g., 1-100 µM) [6].
  • Measurement of Readouts:
    • Cytokines: The concentrations of TNF-α, IL-1β, and IL-6 in the culture medium are measured after 24 hours using ELISA [6].
    • Reactive Species: Nitric oxide (NO) is measured via the Griess reaction (for nitrite). Superoxide (O₂⁻) production is measured using assays like cytochrome c reduction or specific fluorescent probes [6].
  • Mechanistic Insight: To confirm the role of the cAMP pathway, experiments can be repeated with a cell-permeable cAMP analog like dibutyryl-cAMP (db-cAMP), which mimics this compound's inhibitory effects [6].

Signaling Pathway Visualizations

The diagrams below illustrate the key signaling pathways targeted by this compound.

Adenosine-Mediated and cAMP-Dependent Anti-inflammatory Pathway

This pathway shows how this compound increases extracellular adenosine and intracellular cAMP to suppress microglial activation.

G PPF This compound (PPF) ENT Adenosine Transporter (hENT1) PPF->ENT Inhibits PDE Phosphodiesterase (PDE) PPF->PDE Inhibits AdenosineExt Extracellular Adenosine ↑ ENT->AdenosineExt Blocked reuptake cAMP cAMP ↑ PDE->cAMP Prevents breakdown PKA PKA Activation cAMP->PKA MicroglialAct Microglial Activation PKA->MicroglialAct Suppresses Cytokines TNF-α, IL-1β, IL-6 ↓ MicroglialAct->Cytokines ROS NO, O₂⁻ ↓ MicroglialAct->ROS AR Adenosine Receptors AdenosineExt->AR Invisible AR->Invisible Invisible->cAMP Some receptor subtypes

This compound increases extracellular adenosine and cAMP to suppress microglial activation.

TROY-Mediated Signaling Pathway in Glioblastoma

This pathway shows how this compound targets the TROY signaling pathway to inhibit glioma cell invasion and survival.

G PPF This compound (PPF) TROY TROY (TNFRSF19) PPF->TROY Decreases expression Invasion Cell Invasion ↑ PPF->Invasion Inhibits Survival Cell Survival ↑ PPF->Survival Sensitizes to TMZ Pyk2 Pyk2 TROY->Pyk2 NFkB NF-κB TROY->NFkB AKT AKT TROY->AKT Rac1 Rac1 Pyk2->Rac1 JNK pJNK Rac1->JNK Rac1->Invasion NFkB->Survival AKT->Survival

This compound inhibits glioblastoma invasion and survival by targeting TROY signaling.

This compound's multi-target mechanism, impacting adenosine signaling, glial cell modulation, and specific oncogenic pathways, makes it a unique investigational agent. While its development for dementia has not advanced to widespread clinical use, its well-characterized pharmacology continues to make it a valuable research tool and a potential therapeutic candidate for conditions like chronic neuropathic pain and glioblastoma [5] [9] [8].

References

Comprehensive Technical Guide: Propentofylline's Mechanisms in Glial Cell Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Propentofylline (PPF), a synthetic methylxanthine derivative, has emerged as a significant glial modulator with substantial therapeutic potential across various neurological conditions. This whitepaper provides a comprehensive technical analysis of PPF's multifaceted mechanisms of action, with particular emphasis on its ability to modulate neuroinflammation and restore neuronal homeostasis. Through its primary actions on astrocytes and microglia, PPF demonstrates profound neuroprotective, anti-proliferative, and anti-inflammatory effects that have shown efficacy in preclinical models of neuropathic pain, stroke, opioid tolerance, and neurodegenerative conditions [1]. The compound's clinical relevance is further enhanced by its favorable safety profile, as demonstrated in multiple clinical trials for vascular and degenerative dementia [2]. This document synthesizes current research findings to provide researchers and drug development professionals with a detailed mechanistic understanding of PPF's glial modulatory properties, quantitative experimental data, standardized methodological approaches, and visual representations of key signaling pathways.

Molecular Mechanisms of Action

This compound exhibits a multi-target mechanism that differentiates it from conventional xanthine derivatives, acting simultaneously on multiple pathways to achieve its glial modulatory effects:

  • Phosphodiesterase Inhibition and Adenosine Modulation: PPF functions as a broad-spectrum inhibitor of cyclic nucleotide phosphodiesterases (PDE types I, II, and IV), leading to increased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels in glial cells [3]. Concurrently, PPF acts as an adenosine transport inhibitor, increasing extracellular adenosine concentrations and enhancing adenosine A1 receptor-mediated signaling [1]. This dual action ultimately modulates intracellular nucleotide homeostasis, resulting in decreased production of proinflammatory cytokines and free radicals in activated glia [3].

  • Specific Anti-inflammatory Actions: PPF treatment significantly suppresses proinflammatory cytokine expression, including IL-1β, IL-6, and TNF-α in microglial cultures activated by lipopolysaccharide (LPS) [4]. The compound also enhances anti-inflammatory pathways by increasing production of IL-10 and promotes astrocyte-mediated glutamate clearance, thereby reducing excitotoxicity [1] [3]. Additionally, PPF has been demonstrated to decrease microglial migration toward glioma cells by reducing expression of matrix metalloproteinase-9 (MMP-9), indicating its potential in controlling glial-mediated tissue invasion [2].

  • Modulation of GABAergic Neurotransmission: Research demonstrates that PPF treatment following spinal cord injury significantly prevents the decrease of GAD65 expression (glutamic acid decarboxylase, the GABA synthase enzyme) in the lumbar dorsal horn, thereby restoring GABAergic inhibitory tone and attenuating mechanical allodynia [5]. This effect is particularly relevant for PPF's antinociceptive properties in neuropathic pain conditions, where disrupted balance between excitatory and inhibitory spinal circuits contributes to central sensitization.

  • Novel Microglial Signaling Pathway (TROY): Recent research has identified TROY (TNFRSF19) as a novel microglial signaling target of PPF [2]. PPF treatment decreases TROY expression in microglia, subsequently inhibiting downstream signaling molecules Pyk2, Rac1, and phospho-JNK, which collectively regulate microglial migration and activation states. This mechanism is particularly significant as TROY expression is differentially regulated between resident microglia and peripheral macrophages, highlighting PPF's cell-type specific actions within the CNS compartment [2].

  • Antioxidant Effects through Thiol-Based Defenses: PPF treatment enhances glutathione reductase (GR) activity in the brainstem, significantly reducing lipid peroxidation progression and rebalancing the redox status in the CNS following gliotoxic injury [6]. This improvement in thiol-based antioxidant defenses represents a crucial mechanism for PPF's neuroprotective effects under conditions of oxidative stress, which commonly accompanies glial activation in neurodegenerative processes.

Quantitative Data Analysis

Table 1: Behavioral Outcomes of this compound in Neuropathic Pain Models

Pain Model Species Dose & Route Behavioral Outcome Reference
Spinal Cord Injury (T13 hemisection) Rat 10 mM intrathecal Significant attenuation of mechanical allodynia [5]
L5 Spinal Nerve Transection Rat 10 mg/kg i.p. Significant reduction in 2g & 12g mechanical allodynia [7]
L5 Spinal Nerve Transection Rat 1-10 µg intrathecal Dose-dependent attenuation of existing allodynia [4]
Plantar Incision (Postoperative) Rat 30 mg/kg i.p. Significant increase in mechanical withdrawal threshold [8]
Spinal Nerve Ligation Rat 10 µg intrathecal Reversed mechanical allodynia, synergistic with tramadol [9]

Table 2: Molecular and Biochemical Changes Following this compound Treatment

Parameter Measured Experimental System Effect of this compound Reference
GAD65 Protein Expression SCI rat model Prevented SCI-induced decrease in lumbar dorsal horn [5]
Astrocytic & Microglial Activation SCI rat model Attenuated soma hypertrophy, reduced GFAP & CD11b [5]
Proinflammatory Cytokines Nerve injury models Decreased IL-1β, IL-6, TNF-α expression [4] [9]
TROY Signaling Pathway Microglia-CNS1 co-culture Decreased TROY, Pyk2, Rac1, pJNK expression [2]
Glutathione Reductase Activity EB-induced demyelination 59% higher vs. control after 7 days treatment [6]
Lipid Peroxidation (TBARS) EB-induced demyelination 76% lower vs. EB-treated group after 15 days [6]

Table 3: Combination Therapies with this compound

Combination Drug Pain Model Interaction Type Therapeutic Outcome Reference
(±)-CPP (NMDA antagonist) Monoarthritic rats Supraadditive/synergistic Enhanced antinociception [3]
Tramadol Spinal nerve ligation Synergistic Potentiated antiallodynia, reduced IL-1β [9]

Experimental Protocols and Methodologies

In Vivo Neuropathic Pain Models

L5 Spinal Nerve Transection Model:

  • Animals: Male Sprague-Dawley rats (150-250g) are commonly utilized with approval from institutional animal care committees [4] [7].
  • Surgical Procedure: Under halothane or isoflurane anesthesia, the L6 vertebral transverse process is removed to expose L4 and L5 spinal nerves. The L5 spinal nerve is carefully isolated and tightly ligated with 6-0 silk suture, then transected distal to the ligature [7].
  • Drug Administration: PPF is typically administered either intraperitoneally (1-30 mg/kg) or intrathecally (1-100 µg in 10 µl saline) in either preventive paradigms (beginning immediately post-injury) or treatment paradigms (initiated after allodynia establishment) [4] [7].
  • Behavioral Assessment: Mechanical allodynia is quantified using von Frey filaments applied to the plantar surface of the hindpaw, with 50% paw withdrawal thresholds determined using the up-down method of Dixon [5]. Testing is performed before surgery for baseline values and at regular intervals post-surgery and drug administration.

Spinal Cord Injury Model:

  • Surgical Procedure: Under isoflurane anesthesia, a unilateral spinal transverse injury is created at the T13 spinal segment using a scalpel blade, with completeness verified by postmortem morphology [5].
  • Drug Administration: PPF (10 mM concentration) is delivered intrathecally via implanted polyethylene tubing, with treatment regimens varying from single injections to repeated administration over 7-10 days [5].
  • Assessment: Beyond behavioral allodynia testing, this model incorporates electrophysiological recording of wide dynamic range neurons and tissue analysis for glial activation markers and GAD65 expression [5].
In Vitro Methodologies

Microglial Migration Assay:

  • Cell Isolation: Highly purified microglial cultures are prepared from postnatal day 2-3 Lewis rat pup cortices, achieving >98% purity as verified by CR3/CD11b immunostaining [2].
  • Migration Chamber Setup: Cell migration is studied using Costar Transwell plates (6.5 mm diameter insert, 8.0 µm pore size) with CNS-1 glioma cells plated in bottom wells as chemoattractants 3 days prior to experiment [2].
  • PPF Treatment: Microglia are treated with PPF (typically 10 µM) or vehicle control before and during migration assay.
  • Quantification: After 4-24 hour incubation, migrated cells on the lower membrane surface are fixed, stained, and counted, with PPF treatment typically showing significant inhibition of microglial migration [2].

Cytokine and Signaling Analysis:

  • Protein Extraction and Western Blotting: Tissue or cell samples are homogenized in lysis buffer, proteins separated by SDS-PAGE, transferred to membranes, and probed with antibodies against target proteins (TROY, Pyk2, Rac1, pJNK, GFAP, CD11b, GAD65) [5] [2].
  • siRNA Transfection: For TROY pathway validation, microglia are transfected with TROY-specific siRNA using appropriate transfection reagents, resulting in significant inhibition of microglial migration comparable to PPF treatment [2].
  • Real-time RT-PCR: Total RNA is extracted from spinal dorsal horn tissues, reverse transcribed, and amplified using sequence-specific primers for cytokines (IL-1β, TNF-α, IL-6) with normalization to housekeeping genes [9].

Signaling Pathways and Mechanisms

G cluster_0 Novel Microglial Pathway PPF PPF PDE PDE I/II/IV Inhibition PPF->PDE Adenosine Adenosine Transport Inhibition PPF->Adenosine TROY TROY Signaling Pathway PPF->TROY Inhibits GAD65 GAD65 Expression PPF->GAD65 Preserves GR Glutathione Reductase PPF->GR Enhances cAMP Increased cAMP PDE->cAMP Adenosine->cAMP Cytokines Proinflammatory Cytokines (IL-1β, TNF-α, IL-6) cAMP->Cytokines Reduces AntiInflammatory Anti-inflammatory Cytokines (IL-10) cAMP->AntiInflammatory Microglia Microglial Activation Microglia->Cytokines Astrocyte Astrocytic Activation Astrocyte->Cytokines Pyk2 Pyk2 TROY->Pyk2 Rac1 Rac1 Pyk2->Rac1 pJNK pJNK Rac1->pJNK Migration Microglial Migration pJNK->Migration GABA GABAergic Tone GAD65->GABA OxStress Oxidative Stress Antioxidant Antioxidant Defenses GR->Antioxidant Antioxidant->OxStress Reduces

This compound's multi-target glial modulation involves phosphodiesterase inhibition, adenosine transport blockade, TROY pathway suppression, GAD65 preservation, and antioxidant enhancement.

The diagram above illustrates PPF's integrated mechanisms across different glial cell types and signaling pathways. The multi-target nature of PPF's action is evident through its simultaneous modulation of cyclic nucleotide signaling, adenosine metabolism, microglia-specific TROY signaling, GABAergic neurotransmission, and cellular antioxidant systems. This comprehensive pharmacological profile enables PPF to effectively disrupt the self-perpetuating cycle of neuroinflammation while promoting restorative processes in the CNS microenvironment.

Research Gaps and Future Directions

Despite substantial progress in understanding PPF's glial modulatory mechanisms, several research gaps remain. The translational potential of PPF necessitates further investigation into optimal dosing regimens and administration routes for different neurological conditions. The differential effects of PPF on microglia versus peripheral macrophages, while mechanistically intriguing, require deeper exploration to fully leverage this specificity therapeutically [2]. Additionally, the temporal aspects of PPF intervention - particularly whether it differentially affects initiation versus maintenance phases of neuropathic pain - represent a critical area for future study [4].

The promising synergistic interactions between PPF and conventional analgesics (tramadol, NMDA antagonists) open exciting avenues for combination therapies that could potentially overcome limitations of monotherapies while reducing side effects through dose reduction [3] [9]. Future research should also explore PPF's potential in glial-mediated conditions beyond those already investigated, including multiple sclerosis, chemotherapy-induced neuropathy, and neurodegenerative diseases where neuroinflammation plays a key pathogenic role.

Conclusion

References

Propentofylline pharmacokinetics and metabolism CYP1A2

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Propentofylline

The table below summarizes the key pharmacokinetic parameters of this compound (PPF) and its primary metabolite, hydroxythis compound (PPFOH), in human volunteers after a single 200 mg oral dose [1] [2].

Parameter This compound (PPF) Metabolite (PPFOH)
Half-life (T₁/₂) 0.74 hours Information not available in search results
Time to Max Concentration (Tₘₐₓ) 2.2 hours Information not available in search results
Max Concentration (Cₘₐₓ) 828.4 ng/mL Information not available in search results
Area Under the Curve (AUC) 508 ng·hr/mL 460 ng·hr/mL
Key Finding Rapid disappearance from blood due to extensive metabolism. Identified as 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (MW: 308 Da).

Evidence for CYP1A2 Involvement in Metabolism

The metabolic pathway of this compound involves oxidation, and several sources point towards the involvement of the CYP1A2 enzyme, though direct conclusive evidence is limited.

  • Indication from Drug Database: According to DrugBank Online, this compound is a methylxanthine derivative, and methylxanthines as a drug class are known to be metabolized by the CYP1A2 enzyme. Based on this pharmacokinetic data for the drug class, it is assumed that this compound is also metabolized by CYP1A2 [3].
  • Mechanistic Insight from Related Compounds: Research on furafylline, another methylxanthine derivative, confirms it is a potent and efficient mechanism-based inactivator of human CYP1A2 [4]. This provides a strong mechanistic precedent for how compounds with a similar xanthine structure can be specifically processed and can inhibit this particular enzyme.

The following diagram outlines the established metabolic pathway of this compound and the hypothesized role of CYP1A2 based on the available evidence:

G PPF This compound (PPF) C15H22N4O3 Enzyme CYP1A2 Enzyme (Hypothesized) PPF->Enzyme  Oral Administration PPFOH Hydroxythis compound (PPFOH) C15H24N4O3 Enzyme->PPFOH  Hydroxylation PK Pharmacokinetic Outcome Rapid clearance from blood Short half-life (0.74 hr) PPFOH->PK  Measured in Plasma

Experimental Protocols for CYP1A2 Inhibition Studies

While a specific protocol for studying this compound's metabolism by CYP1A2 was not found, the following established in vitro methodology is commonly used to identify and characterize CYP1A2 inhibitors, which is relevant for understanding such metabolic interactions [5].

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
  • Enzyme Source: Recombinant human CYP1A2 enzyme can also be used.
  • Probe Substrate: Phenacetin. CYP1A2 metabolizes phenacetin into its specific metabolite, paracetamol (acetaminophen).
  • Measurement: The rate of paracetamol formation is measured, often using High-Performance Liquid Chromatography (HPLC) or tandem mass spectrometry.
  • Inhibition Assay:
    • The test compound (e.g., a potential inhibitor) is incubated at various concentrations with the enzyme system and the probe substrate.
    • A decrease in the formation rate of paracetamol indicates inhibition of CYP1A2 activity.
    • The concentration that inhibits 50% of enzyme activity (IC₅₀ value) is calculated.
  • Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), data are analyzed using Lineweaver-Burk or Dixon plots.

Conclusion and Research Implications

For your work in drug development, this implies a potential for drug-drug interactions when this compound is co-administered with other substances that affect CYP1A2 activity. For instance:

  • CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) could increase this compound plasma levels [6].
  • CYP1A2 inducers (e.g., tobacco smoke) could potentially reduce its efficacy.

Further targeted in vitro studies using the methodologies described would be needed to definitively confirm CYP1A2's role and quantify its contribution to this compound's overall metabolism.

References

Mechanism of Action: Propentofylline and CNS Endothelial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline is identified as a glial inhibitor, but research indicates its effects extend to the BBB itself. A key study demonstrates that this compound directly blocks Toll-like receptor 4 (TLR4) activation on adult rat central nervous system (CNS) endothelial cells, which form the BBB [1].

This is a significant finding because it shows that this compound's target is not exclusive to glial cells. The following diagram illustrates the signaling pathway and the point at which this compound acts, based on the findings from the study [1].

G LPS LPS / M3G TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Output ↑ TNFα mRNA ↑ COX2 mRNA ↑ PGE2 Release Transcription->Output Propento This compound Propento->TLR4 Blocks

The study found that this inhibition of endothelial TLR4 activation prevents downstream pro-inflammatory signals, specifically the release of Tumor Necrosis Factor-α (TNFα) and Prostaglandin E2 (PGE2), which are key mediators of inflammation and pain [1].

Key Experimental Findings and Data

The primary evidence for this compound's effect on BBB-related cells comes from in vitro experiments on isolated adult rat CNS endothelial cells [1].

Table 1: Summary of Experimental Findings on this compound's Effects

Experimental Agent Cellular Response Observed Effect of this compound
Lipopolysaccharide (LPS) TLR4 activation; pro-inflammatory signaling Blocked [1]
Morphine-3-glucuronide (M3G) TLR4 activation; pro-inflammatory signaling Blocked [1]
M3G (in vitro stimulation) Sufficient to cause pain (tactile allodynia) when injected intrathecally Blocked (allodynia was TLR4-dependent) [1]

The main methodological approach for the key finding was:

  • Experimental System: Primary cultures of adult rat CNS endothelial cells ((>98%) pure) [1].
  • Cell Stimulation: Cells were treated with established TLR4 agonists (LPS or M3G) to induce activation [1].
  • Pharmacological Inhibition: Cells were pre-treated with this compound (or AV1013) before stimulation [1].
  • Outcome Measures:
    • Molecular: mRNA levels of TNFα and COX2 were measured.
    • Biochemical: Release of PGE2 was quantified.
    • Behavioral: Intrathecal injection of in vitro-activated endothelial cells to test for pain response [1].

Interpretation and Research Implications

The findings from this study have several important implications for researchers:

  • Reinterpretation of "Glial Inhibitors": Phenomena previously attributed solely to glial cell inhibition by drugs like this compound may involve a significant component of BBB endothelial cell modulation [1]. This is a crucial confounding factor to consider in experimental design.
  • Role in Opioid-Induced Signaling: The study positions CNS endothelial cells as potential contributors to the pro-inflammatory, adverse effects of opioids like morphine and its metabolites, which can be mitigated by this compound [1].
  • Therapeutic Potential: By dampening neurovascular inflammation, this compound could be investigated in contexts where BBB disruption and endothelial activation play a key role, such as in stroke, neuroinflammatory diseases, or managing opioid side effects [1].

Current Research Gaps and Future Directions

Based on the available information, several areas require further investigation:

  • Lack of Quantitative Permeability Data: The provided research does not quantify changes in the BBB's physical permeability (e.g., to dyes, tracers, or drugs) in response to this compound. It focuses on its anti-inflammatory effect on the endothelial cells themselves.
  • Dosing and Pharmacokinetics: Detailed in vivo dosing protocols, brain concentration curves, and the quantitative efficacy of this compound in different disease models are not specified in the search results.
  • Human Data: The findings are based on animal and in vitro models, and clinical evidence for its effects on the human BBB is needed.

References

Propentofylline neuroinflammatory pathway modulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

Propentofylline's neuroinflammatory modulation involves a multi-target mechanism centered on glial cells, with a particularly potent effect on microglia.

  • Primary Pharmacological Action: this compound is a known phosphodiesterase (PDE) inhibitor and adenosine uptake blocker [1] [2]. This dual action elevates intracellular cyclic AMP (cAMP) levels, activating the cAMP-PKA system. This system exerts anti-apoptotic effects and modulates inflammatory gene expression [1].
  • Key Signaling Pathway in Microglia: Research has identified a novel pathway in microglia involving TROY (TNFRSF19), a member of the tumor necrosis factor receptor family. This compound targets this pathway by reducing TROY expression, which in turn inhibits the downstream signaling molecules Pyk2, Rac1, and phosphorylated JNK (pJNK). This cascade is critically involved in driving microglial migration toward tumor cells [3].
  • Downstream Inflammatory Effects: By modulating these pathways, this compound suppresses the activation of spinal glia (both microglia and astrocytes) and significantly lowers the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) [4] [2]. It also helps restore inhibitory neurotransmission by preventing the injury-induced decrease of the GABA synthase enzyme, glutamic acid decarboxylase (GAD65), in the spinal dorsal horn [4].

The following diagram illustrates the core signaling pathway through which this compound modulates microglial activity.

This compound modulates microglial activity by inhibiting the TROY signaling pathway and elevating cAMP, resulting in reduced neuroinflammation and restored neural function.

Quantitative Experimental Data

Substantial in vitro and in vivo evidence demonstrates the efficacy of this compound. Key quantitative findings are summarized in the table below.

Experimental Model Treatment Groups Key Results Citation

| In Vitro Microglial Migration (Costar Transwell assay) | • Microglia + CNS-1 glioma cells • Microglia + CNS-1 cells + PPF (10 µM) • Microglia + CNS-1 cells + TROY siRNA | • PPF (10 µM) and TROY siRNA significantly inhibited microglial migration towards CNS-1 cells to a similar degree. | [3] | | In Vivo Rodent Glioma Model (CNS-1 implantation) | • Tumor-bearing rats • Tumor-bearing rats + PPF | • PPF significantly decreased tumor growth and increased survival. • Effect was via direct action on microglia, not tumor cell apoptosis. | [3] | | In Vivo Neuropathic Pain (Spinal Nerve Ligation, SNL) | • SNL + Vehicle • SNL + Tramadol alone • SNL + PPF alone • SNL + Tramadol + PPF | • Both drugs alone relieved mechanical allodynia dose-dependently. • Coadministration produced a synergistic anti-allodynic effect (confirmed by isobolographic analysis). • Combination significantly reduced IL-1β expression in spinal cord. | [2] | | In Vivo Spinal Cord Injury (SCI) | • SCI + Vehicle • SCI + PPF (10 mM, i.t.) | • PPF significantly attenuated mechanical allodynia and glial activation. • PPF prevented the decrease in GAD65 protein expression in the lumbar dorsal horn. | [4] |

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies from pivotal studies.

1. Microglial Migration Assay (Costar Transwell) [3]

  • Purpose: To assess microglial migration towards glioma cells and the inhibitory effect of this compound.
  • Cell Preparation:
    • Microglia: Harvest from postnatal day 2-3 Lewis rat pup cortices. Culture for 10 days in vitro (DIV), then shake to dislodge microglia. Purity (>98%) is confirmed by CD11b antibody staining.
    • Glioma Conditioned Media: Culture CNS-1 rat glioma cells for 3 days and collect the supernatant.
  • Migration Setup:
    • Use Costar Transwell plates (6.5 mm diameter, 8.0 µm pore polycarbonate membrane), pre-coated with fibronectin.
    • Place conditioned media or CNS-1 cells in the bottom well.
    • Harvest, count, and resuspend microglia in serum-free media. Pre-treat with PPF (0.01-100 µM) for 2 hours or transfect with TROY siRNA.
    • Add 1x10⁵ microglia to the top chamber.
  • Analysis:
    • Incubate for 2 hours. Remove non-migrated cells from the top membrane.
    • Fix, permeabilize, and stain migrated cells on the membrane with crystal violet.
    • Count migrated cells in 10 random fields (20x magnification) per membrane and calculate the mean.

2. In Vivo Drug Efficacy Testing in Neuropathic Pain [2]

  • Animal Model: Male Sprague-Dawley rats (170-190 g) with L5 spinal nerve ligation (SNL) to induce neuropathic pain.
  • Drug Administration:
    • Intrathecal Implantation: Insert a PE-10 catheter under anesthesia from the T8 to the L3 spinal level. Allow 3-5 days for recovery. Verify catheter placement via lidocaine-induced paralysis.
    • Dosing: Administer drugs (Tramadol, PPF, or combination) intrathecally in a volume of 10 µL, followed by a 10 µL saline flush. Treatment is typically administered from post-operative day (POD) 0 to POD 7.
  • Pain Behavioral Assessment:
    • Test: Mechanical allodynia using von Frey hairs.
    • Procedure: Habituate rats to the testing environment for 30 min. Apply a series of 8 calibrated von Frey filaments to the plantar surface of the ipsilateral hindpaw. Use the Dixon up-down method to calculate the 50% paw withdrawal threshold.
    • Analysis: Calculate % antiallodynia using the formula: 100 - [100 × (Post-drug threshold - Baseline SNL threshold) / (Vehicle threshold - Baseline SNL threshold)].

Research Context & Future Directions

  • Distinct Profile: A gene expression study highlighted that this compound has a unique transcriptional signature compared to other methylxanthines like caffeine, suggesting its effects are not interchangeable and replacement could yield unexpected outcomes [5].
  • Therapeutic Potential: The ability of this compound to synergize with analgesics like tramadol and its efficacy across diverse CNS injury models underscores its potential as a multi-target therapeutic agent, especially for conditions where neuroinflammation is a key driver [2].
  • Research Status: It is crucial to note that while the preclinical data is compelling, this compound remains an investigational drug [1]. Its development and translation into clinical practice for neuroinflammatory disorders are areas for future exploration.

References

Propentofylline apoptotic cascade regulation Bcl-2

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Apoptosis Regulation

Propentofylline (PPF) influences apoptotic pathways through several key mechanisms, primarily by targeting specific signaling molecules. The table below summarizes its known actions:

Target/Pathway Effect of this compound Biological Consequence Experimental Context
TROY (TNFRSF19) Decreases protein expression [1]. Inhibits glioma cell invasion; sensitizes cells to Temozolomide (TMZ)-induced apoptosis [1]. Human glioma cell lines (T98G, GBM10, GBM43) [1].
NF-κB Signaling Inhibits TROY-mediated activation [1]. Suppresses expression of pro-survival/anti-apoptotic genes [1]. Human glioma cell lines [1].
AKT Signaling Inhibits phosphorylation/activation [1]. Reduces a key cell survival signal [1]. Human glioma cell lines [1].
cGMP Pathway Elevates intracellular cGMP levels [2]. Confers protection against β-amyloid-induced apoptotic cell death [2]. NGF-differentiated PC12 cells (rat pheochromocytoma) [2].

The following diagram illustrates the signaling pathway through which this compound regulates apoptosis based on the available research:

G PPF This compound (PPF) TROY TROY Receptor PPF->TROY Downregulates Apoptosis Induced Apoptosis PPF->Apoptosis Promotes NFkB NF-κB Pathway TROY->NFkB Activates AKT AKT Pathway TROY->AKT Activates Survival Cell Survival/Invasion NFkB->Survival Promotes AKT->Survival Survival->Apoptosis Inhibits

> this compound promotes apoptosis by downregulating TROY and inhibiting pro-survival NF-κB and AKT pathways.

Key Experimental Protocols

The following methodologies from the search results are directly applicable for investigating this compound's pro-apoptotic effects.

  • Western Blot Analysis: Used to detect changes in protein expression levels, such as the downregulation of TROY and phospho-AKT, and the increase in cleaved PARP (an apoptosis marker) [1].

    • Protocol Summary: Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., anti-TROY, anti-cleaved PARP). Signals are detected using chemiluminescence after incubation with a peroxidase-conjugated secondary antibody [1].
  • Colony Formation (Clonogenic) Assay: Measures the long-term ability of a single cell to proliferate, indicating reproductive cell death after treatment [1].

    • Protocol Summary: Cells are pre-treated with PPF (e.g., 5 µM for 24 hours), then exposed to a cytotoxic agent like TMZ or radiation. After treatment, a known number of cells are plated and allowed to grow for 12 days. The resulting colonies are stained and counted to determine cell survival fraction [1].
  • Cell Viability Assay: Quantifies the number of viable cells after drug treatment [1].

    • Protocol Summary: Cells are seeded in 96-well plates and treated with a range of PPF concentrations (e.g., 0.5 to 20 µM) for 72 hours. Viability is assessed using reagents like CellTiter-Glo, which measures ATP levels as a luminescence signal [1].
  • Matrigel Invasion Assay: Evaluates the potential of cells to invade through a basement membrane matrix, a key process in cancer metastasis [1].

    • Protocol Summary: Serum-starved cells are placed in the upper chamber of a transwell insert coated with Matrigel. A chemoattractant (e.g., 10% FBS) is placed in the lower chamber. After incubation (e.g., 24 hours), cells that invade through the Matrigel to the lower side of the membrane are stained and counted [1].

Research Considerations and Gaps

  • The Bcl-2 Connection is Indirect: The provided research does not contain direct data on how this compound regulates Bcl-2 family proteins (Bax, Bak, etc.). Its pro-apoptotic effect is established upstream, through the inhibition of the NF-κB pathway, which is a known transcriptional regulator of anti-apoptotic genes like Bcl-2 and Bcl-xL [3] [1]. Investigating the expression levels of these genes would be a logical next step.

  • Consider Related Xanthines: You may find it useful to reference studies on pentoxifylline, a closely related methylxanthine. Research shows it upregulates pro-apoptotic genes and downregulates anti-apoptotic genes in Hodgkin lymphoma cells, and can directly increase caspase activity and disrupt mitochondrial membrane potential, hallmarks of the intrinsic apoptotic pathway [3] [4] [5]. This strengthens the hypothesis that methylxanthines like this compound can regulate the core apoptotic machinery.

References

Propentofylline phosphodiesterase 4A inhibition target

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Profile

Propentofylline is a methylxanthine derivative with a multifaceted mechanism of action that contributes to its neuroprotective and anti-inflammatory effects. The table below summarizes its key molecular targets and consequences.

Target/Action Pharmacological Consequence Associated Therapeutic Potential
Inhibits PDE4 enzyme [1] [2] Increases intracellular cAMP levels. [2] Neuroprotection, cognitive enhancement. [1] [3]
Inhibits adenosine reuptake [2] Increases extracellular adenosine concentration. [2] Anti-inflammatory, neuroprotection. [2]
Activates cAMP-PKA system [1] Modifies Bcl-2 family proteins, blocks caspase cascade and β-amyloid-induced apoptosis. [1] Protection against neurodegeneration (e.g., in Alzheimer's disease models). [1]
Modulates glial cell function [2] Inhibits microglial activation; promotes astrocyte release of NGF and BDNF. [2] Reduces neuroinflammation, supports neuronal health. [2]

The following diagram illustrates the core signaling pathway through which this compound exerts its neuroprotective effects.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP This compound->cAMP Increases Level PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AntiApoptotic Anti-apoptotic Effects CREB->AntiApoptotic Upregulates NeurotrophicFactors Neurotrophic Factors (BDNF, NGF) CREB->NeurotrophicFactors Upregulates

This compound's neuroprotective signaling pathway via PDE4 inhibition and cAMP/PKA/CREB activation.

Insights from Experimental Research

Much of the mechanistic data comes from pre-clinical studies. A specific experimental approach from one study is outlined below.

  • Objective: To compare the effects of various PDE inhibitors, including this compound, on ethanol intake and preference in mice. [4]
  • Protocol:
    • Subjects: Male C57BL/6J mice. [4]
    • Drinking Test: Two-bottle choice test (ethanol vs. water) over 24 hours or with limited (3-hour) access. [4]
    • Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 5 mg/kg. [4] It was prepared as a suspension in saline with Tween-80 and injected 30-60 minutes before the drinking experiment. [4]
    • Comparison Compounds: The study included inhibitors selective for PDE1, PDE3, PDE4, and PDE5 to determine subtype specificity. [4]
  • Key Finding: Only the selective PDE4 inhibitors (e.g., rolipram, piclamilast) consistently reduced ethanol intake and preference. This compound, described as a non-specific PDE inhibitor, did not show a significant effect in this particular behavioral paradigm. [4] This highlights that while this compound has PDE4-inhibiting activity, its overall in vivo effect is complex and may differ from that of highly selective PDE4 inhibitors.

Therapeutic Context and PDE4 Family

This compound has been primarily investigated for Alzheimer's disease and vascular dementia. [1] [5] Its neuroprotective effects are linked to the broader therapeutic potential of PDE4 inhibition.

  • PDE4 in the CNS: The PDE4 enzyme family, comprising subtypes PDE4A, B, C, and D, is the predominant cAMP-metabolizing enzyme in the brain and immune cells. [3] [6] Different subtypes have distinct roles; for instance, PDE4A and PDE4D are implicated in memory and antidepressant effects. [6]
  • Therapeutic Potential of PDE4 Inhibition: Inhibiting PDE4 is a recognized strategy for developing treatments for CNS disorders (like depression, schizophrenia, Alzheimer's) and inflammatory diseases (such as COPD, psoriasis). [3] [6] [7] The challenge has been side effects like nausea and emesis, which are often linked to the inhibition of the PDE4D subtype. [3] [6]

Research Gaps and Future Directions

The search results indicate that this compound is currently an experimental compound and not an approved drug. [1] A 2003 Cochrane review on its use for dementia noted that a significant amount of clinical trial data remained unpublished, limiting a full assessment of its efficacy and safety. [5]

For a comprehensive technical guide, your research would benefit from focusing on:

  • Isoform Specificity: Clarifying this compound's binding affinity and inhibitory constants (Ki/IC50) specifically for the PDE4A subtype versus PDE4B, C, and D.
  • Modern Techniques: Consulting recent literature for protocols using FRET-based enzymatic assays, crystallography to study drug-enzyme interaction, and detailed in vivo microdialysis to measure cAMP changes in specific brain regions.

References

Clinical Application Notes for Propentofylline in Vascular Dementia

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline is a methylxanthine derivative with a multifaceted mechanism of action targeting pathophysiological processes in VaD. It acts as an adenosine reuptake inhibitor and a phosphodiesterase (PDE) inhibitor, leading to increased extracellular adenosine and intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels [1] [2] [3]. This dual action underlies its neuroprotective and anti-inflammatory effects, which include:

  • Inhibition of microglial activation, reducing the production of pro-inflammatory cytokines and free radicals [1] [4] [3].
  • Enhancement of astrocyte function, promoting the synthesis and release of neurotrophic factors like nerve growth factor (NGF) [5] [3].
  • Improvement of cerebral microcirculation and oxygen supply [6].

The therapeutic rationale for using this compound in VaD is its potential to interfere with the overlapping pathways of neurodegeneration, including neuroinflammation, oxidative stress, and cholinergic deficits, common to both VaD and Alzheimer's disease [5].

Summary of Quantitative Clinical Data

The table below summarizes key efficacy and tolerability findings from a meta-analysis of historical clinical trials.

Assessment Domain Timepoint Result (this compound vs. Placebo) Statistical Significance (p-value)
Cognition (MMSE) 12 months Mean Difference (MD): 1.2 points [1] P = 0.03 [1]
Global Assessment (CGI) 12 months MD: -0.21 [1] P = 0.03 [1]
Activities of Daily Living (NAB) 12 months MD: -1.20 [1] P = 0.02 [1]
Tolerability (Drop-outs) 12 months Odds Ratio: 1.43 (favored placebo) [1] P = 0.03 [1]

Note: The meta-analysis noted that data from another ~1200 patients in randomized trials remained unpublished, limiting the completeness of these findings [1].

Detailed Experimental Protocols

Clinical Trial Protocol for Efficacy and Disease Progression

This protocol is modeled on the multinational European/Canadian Phase III study (MN 305) that employed a randomized withdrawal design to evaluate effects on disease progression [7].

  • 1. Study Design

    • Type: Randomized, double-blind, placebo-controlled, parallel-group or randomized withdrawal trial.
    • Duration: 12 months to assess long-term efficacy and disease modification [1] [7].
  • 2. Patient Population

    • Diagnosis: Mild to moderate Vascular Dementia according to NINDS-AIREN criteria for possible or probable VaD [7].
    • Confirmation: Neurological examination and neuroradiological confirmation (CT or MRI) assessed by a central rater to reduce population heterogeneity [7].
    • Key Exclusion Criteria: Other major causes of dementia, other severe neurological or psychiatric disorders, and contraindications for methylxanthine use [3].
  • 3. Dosing and Administration

    • Dosage: 300 mg of this compound, three times daily (t.i.d.) [5] [3].
    • Administration: On an empty stomach, at least 1 hour before meals, to avoid significant food interactions [5].
  • 4. Efficacy Assessments (Conducted at baseline, 3, 6, and 12 months)

    • Cognition: Mini-Mental State Examination (MMSE) [1].
    • Global Function: Clinical Global Impression (CGI) and Gottfries-Brane-Steen (GBS) scales [1] [5].
    • Activities of Daily Living: Numerical Assessment Scale for Behavioral and Activity Impairment in Dementia (NAB) [1].
    • Functional Brain Imaging (Sub-study): Positron Emission Tomography (PET) to measure cortical glucose metabolism at baseline and 12 weeks [5].
  • 5. Safety and Tolerability Monitoring

    • Adverse Events: Record all adverse events, with common ones including nausea, dizziness, headache, and gastrointestinal discomfort [3].
    • Drop-out Rates: Monitor and compare rates between treatment and placebo groups [1].
Preclinical Protocol for Investigating Mechanism of Action in Microglia

This protocol is based on studies elucidating this compound's anti-inflammatory and anti-tumor effects via microglial signaling [4].

  • 1. In Vitro Microglial Activation and Migration Assay
    • Cell Culture: Use a rodent microglial cell line (e.g., BV-2) or primary microglia.
    • Treatment:
      • Stimulus: Expose microglia to conditioned media from glioma cells (e.g., CNS-1 rat glioma cells) or pro-inflammatory agents like Lipopolysaccharide (LPS) to induce activation [4].
      • Intervention: Co-treat with this compound (e.g., 10 µM) [4].
    • Key Analyses:
      • Migration: Transwell migration assay to quantify microglial movement towards a chemoattractant.
      • Gene Silencing: Transfect microglia with TROY-specific siRNA to confirm the pathway's role [4].
      • Signaling Analysis: Western blot analysis to measure levels of TROY, Pyk2, Rac1, and phosphorylated JNK (pJNK) [4].

The following diagram illustrates the signaling pathway targeted in this protocol:

G GliomaConditionedMedia Glioma Conditioned Media TROY TROY Receptor GliomaConditionedMedia->TROY Pyk2 Pyk2 TROY->Pyk2 Activates PPF This compound (PPF) PPF->TROY Inhibits Rac1 Rac1 Pyk2->Rac1 Activates JNK JNK Phosphorylation (pJNK) Rac1->JNK Activates MicroglialMigration Microglial Migration JNK->MicroglialMigration Promotes

Formulation and Pharmacokinetics

  • Active Ingredient: this compound [6].
  • Common Dosage Form: 50 mg immediate-release tablets for veterinary use; 300 mg tablets were used in human clinical trials [6] [5].
  • Key Pharmacokinetic Consideration: Must be administered on an empty stomach (at least 30-60 minutes before meals) to ensure adequate absorption and avoid food interactions [6] [5].

Critical Considerations for Research

  • Regulatory Status: this compound remains an investigational drug for human dementia and is not approved by major regulatory bodies like the FDA or EMA. Its development for this indication appears to have been discontinued [1] [8].
  • Unpublished Data: A significant limitation in existing evidence is the presence of unpublished data from trials involving approximately 1200 patients, which limits the scope of any meta-analysis [1].
  • Clinical Relevance: While some trials showed statistically significant benefits, the effect sizes were modest, and their clinical relevance has been questioned [3].
  • Animal Model Translation: The promising results in rodent models of central neuropathic pain and glioma highlight the importance of microglial signaling but require validation in relevant models of vascular cognitive impairment [4] [9].

References

Propentofylline in vivo rat model neuroprotection applications

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Neuroprotective Applications in Rat Models

The table below summarizes the primary experimental applications of propentofylline (PPF) in rat models, highlighting its effects and key findings.

Disease/Injury Model Reported Effects of this compound Key Measurements & Outcomes
Focal Cerebral Ischemia [1] [2] Significant reduction in infarct size; improved neurological outcome. Infarct volume (TTC staining); cerebral blood flow; brain edema (specific gravity) [3] [1].
Global Cerebral Ischemia [4] Protection of cerebral energy state; reduced microglial reaction; improved memory. Brain energy metabolites (ATP, ADP, AMP, adenosine via HPLC); cytokines (TNF-α, IL-1β); behavioral tests (holeboard memory test) [4].
Spinal Cord Injury (SCI) [5] Attenuation of mechanical allodynia; reduced glial activation; restored GABAergic tone. Mechanical allodynia (von Frey filaments); Western blot for GAD65; immunohistochemistry for GFAP (astrocytes) and CD11b (microglia) [5].
Neuroinflammation & Depression [6] Prevention of sickness and depressive-like behavior; inhibition of microglial activation. Body weight; open field test; forced swim test; plasma TNF-α levels; GFAP expression in brain regions [6].
Glioblastoma [7] Inhibition of tumor cell invasion and survival; sensitization to temozolomide. Invasion assays; Western blot for TROY, AKT, NF-κB, Rac1 signaling proteins [7].

Detailed Experimental Protocols

Here, you will find more detailed methodologies for key experiments cited in the application notes.

Protocol for Focal Cerebral Ischemia (MCAO Model)

This protocol is adapted from studies demonstrating that PPF reduces infarct size even when treatment begins after ischemia [1] [2].

  • Animal Model: Adult male Wistar rats (260-310 g).
  • Surgery: Middle Cerebral Artery Occlusion (MCAO) using the intraluminal suture method under anesthesia (e.g., halothane/N₂O/O₂). Maintain body temperature at 37°C.
  • PPF Administration:
    • Route: Intravenous (i.v.) infusion via a jugular or femoral vein catheter.
    • Dosage: 0.01 mg/kg/min.
    • Treatment Schedule: Infusion started 10 minutes after MCAO and continued for 2 hours [1]. Another study extended the infusion to 48 hours for a more sustained effect [1].
  • Key Outcome Measures:
    • Infarct Volume: Assessed 24-48 hours post-ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Infarct volumes are typically corrected for brain edema [1] [2].
    • Neurological Score: Evaluation of motor and behavioral deficits at 24 and 48 hours.
    • Physiological Monitoring: Arterial blood pressure, blood gases, and pH should be monitored.
Protocol for Spinal Cord Injury & Neuropathic Pain

This protocol is based on work showing PPF attenuates pain by modulating glial cells and GABAergic function [5].

  • Animal Model: Male Sprague-Dawley rats (225-250 g).
  • Surgery: Unilateral spinal cord injury (hemisection) at the T13 segment under isoflurane anesthesia.
  • PPF Administration:
    • Route: Intrathecal (i.t.) delivery via an implanted PE-10 catheter.
    • Dosage: 10 mM solution in saline, injected in a 15 μL volume followed by a 10 μL saline flush.
    • Treatment Schedule: Can be administered pre-emptively or after the establishment of neuropathic pain.
  • Key Outcome Measures:
    • Behavioral Allodynia: 50% mechanical paw withdrawal threshold measured using von Frey filaments.
    • Molecular Analysis: Western blotting and immunohistochemistry for GAD65, GFAP, and CD11b in the lumbar dorsal horn (L4-L5).
    • Motor Function: Assessed using the BBB Locomotor Rating Scale to rule out motor side effects.
Protocol for LPS-Induced Sickness & Depressive-Like Behavior

This protocol uses systemic inflammation to model neuroinflammation-driven behavioral deficits [6].

  • Animal Model: Wistar male rats (95-115 days old).
  • Induction of Sickness/Depression:
    • Agent: Lipopolysaccharide (LPS from E. coli).
    • Dosage and Route: 1 mg/kg/day, i.p., for two consecutive days.
  • PPF Administration:
    • Route: Intraperitoneal (i.p.).
    • Dosage: 12.5 mg/kg/day.
    • Treatment Schedule: PPF is administered for five consecutive days. LPS injections are given on days 3 and 4 of the PPF regimen, 1 hour after the PPF injection.
  • Key Outcome Measures:
    • Sickness Behavior: Daily body weight and open field behavior (locomotion, rearing, immobility).
    • Depressive-Like Behavior: Immobility and climbing time in the Forced Swim Test (performed on day 5).
    • Biomarkers: Plasma levels of TNF-α (ELISA); GFAP expression in the prefrontal cortex, nucleus accumbens, and hippocampus (immunohistochemistry).

Mechanisms of Action & Experimental Workflow

This compound's neuroprotective effect is multi-modal, targeting key cellular pathways involved in neuronal damage and inflammation. The diagram below illustrates its core mechanisms and a generalized experimental workflow for in vivo validation.

G cluster_mechanism This compound Mechanisms of Action cluster_workflow General In Vivo Experimental Workflow PPF This compound (PPF) InhibitUptake Inhibits Adenosine Reuptake PPF->InhibitUptake InhibitPDE Inhibits PDE Enzymes PPF->InhibitPDE ModulateGlia Modulates Glial Cell Activation PPF->ModulateGlia IncreasedADO Increased Extracellular Adenosine InhibitUptake->IncreasedADO IncreasedcAMP Increased intracellular cAMP/cGMP InhibitPDE->IncreasedcAMP ReducedInflammation Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) ModulateGlia->ReducedInflammation IncreasedNGF Increased Neurotrophic Factors (NGF) ModulateGlia->IncreasedNGF Neuroprotection Neuroprotection & Functional Improvement IncreasedADO->Neuroprotection IncreasedcAMP->Neuroprotection ReducedInflammation->Neuroprotection IncreasedNGF->Neuroprotection Start 1. Model Selection & Animal Preparation A 2. Induction of Neurological Injury Start->A B 3. Randomization into Experimental Groups A->B C 4. PPF/Vehicle Administration B->C D 5. Outcome Assessment C->D

Important Formulation & Dosing Notes

For accurate replication of studies, please consider the following technical notes:

  • Source: In multiple studies, PPF was kindly provided by Hoechst Marion Roussel AG (Wiesbaden, Germany) [4].
  • Solubility: PPF was typically dissolved in sterile saline solution for both i.v. and i.p. injections [4] [6].
  • Dosing Range: Effective doses in rat models vary by route and model:
    • Intraperitoneal (i.p.): 12.5 mg/kg/day for neuroinflammation models [6].
    • Intravenous (i.v.): 0.01 mg/kg/min for stroke models [1].
    • Intrathecal (i.t.): 10 mM concentration for spinal cord injury [5].
  • Sustained Delivery: For long-term experiments (e.g., 3 weeks), PPF can be administered via a subcutaneously implanted osmotic minipump (e.g., Alzet pump) at a rate of 25 mg/kg/day [4].

References

Application Notes: Propentofylline in Preclinical Pain Models

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline (PPF) is a glial modulator and phosphodiesterase inhibitor that has demonstrated efficacy in rodent models of postoperative and neuropathic pain. Systemic intraperitoneal administration attenuates pain-related behaviors, with effects mediated through central glial modulation, α-adrenergic, and cholinergic receptors [1] [2] [3]. These notes consolidate key experimental data and detailed protocols for applying PPF in pain research.

Effective Dosing Across Pain Models

The table below summarizes effective intraperitoneal (i.p.) dosing regimens for PPF in different rodent pain models.

Pain Model Species/Strain Effective i.p. Dose Dosing Regimen Key Efficacy Findings Source
Postoperative Pain (Plantar Incision) Male Sprague-Dawley rats 30 mg/kg Single injection 2 hrs post-surgery Significantly increased mechanical withdrawal threshold (MWT) vs. control [1] [1]
Neuropathic Pain (L5 Spinal Nerve Transection) Male Holtzman rats 10 mg/kg Once daily for 14+ days Attenuated mechanical allodynia; delayed onset of efficacy (1-2 weeks) [2] [3] [2] [3]
Central Neuropathic Pain (Dorsal Root Avulsion) Male Sprague-Dawley rats 10 mg/kg Once daily for 14-35 days Reversed bilateral mechanical allodynia after delayed onset [3] [3]
Detailed Experimental Protocol: Postoperative Pain Model

The following workflow and detailed steps are adapted from a 2020 study investigating PPF in a rat model of postoperative pain [1].

G A Animal Acclimation B Baseline MWT Measurement A->B C Plantar Incision Surgery B->C D Post-Incision MWT (2 hrs) C->D E i.p. Admin. of PPF or Vehicle D->E F Post-Treatment MWT Time Course E->F G Mechanism Elucidation F->G H Serum Cytokine Analysis F->H

  • Animals: Use adult male Sprague-Dawley rats (250-300 g). House them individually in a controlled environment (12-hour light/dark cycle) with free access to food and water after a one-week acclimation period [1].
  • Baseline Behavioral Testing (BL): Before surgery, place rats on an elevated mesh floor under a clear cage for a 15-minute acclimation. Determine the Mechanical Withdrawal Threshold (MWT) using von Frey filaments applied vertically to the plantar hind paw. The lowest force causing paw withdrawal is recorded as the MWT [1].
  • Surgical Procedure - Plantar Incision: Induce general anesthesia with isoflurane. On the left hind paw, make a 1 cm longitudinal incision on the plantar surface, 0.5 cm distal to the tibiotarsal joint. Isolate and incise the underlying plantaris muscle. Close the wound with two mattress sutures of 5-0 nylon [1].
  • Postoperative Testing and Drug Administration:
    • Two hours after incision, measure the MWT again (AI - After Incision) to confirm the development of mechanical allodynia.
    • Immediately following this test, administer PPF (e.g., 30 mg/kg) or vehicle control (sterile saline) via intraperitoneal injection [1].
  • Post-Treatment Behavioral Assessment: Measure MWT at multiple time points after PPF administration (e.g., 15, 30, 45, 60, 80, 100, and 120 minutes, and at 24 and 48 hours) to profile the drug's antiallodynic effect over time [1].
  • Mechanism Elucidation (Antagonist Studies): To investigate receptor mechanisms, pre-treat rats with receptor antagonists (e.g., yohimbine, atropine, mecamylamine) 10 minutes before PPF administration. A significant reduction in MWT increase upon co-administration indicates that the receptor system is involved in PPF's action [1].
  • Systemic Inflammation Assessment: After behavioral tests, collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using appropriate assays like ELISA to assess PPF's systemic anti-inflammatory effects [1].
Proposed Signaling Mechanisms of Action

This compound's antinociceptive effects are multi-faceted. The diagram below integrates its actions on neuronal receptors and glial signaling pathways based on current evidence.

The proposed mechanisms are:

  • Receptor-Mediated Effects: The antiallodynic effect of PPF against mechanical allodynia is significantly reduced by pre-treatment with yohimbine (an α2-adrenergic receptor antagonist) and cholinergic antagonists (atropine and mecamylamine), suggesting a mechanism mediated by both α-adrenergic and cholinergic receptors [1].
  • Glial Modulation and Cytokine Signaling:
    • PPF acts as a glial modulator, inhibiting microglial activation [3].
    • It downregulates the expression of TROY (TNFRSF19), a key receptor in microglia and glioma cells [4] [5].
    • This downregulation inhibits downstream signaling pathways, including Pyk2, Rac1, JNK, AKT, and NF-κB [4] [5].
    • The final result is a reduction in the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which are critical for pain maintenance [1] [3].
Critical Considerations for Protocol Design
  • Onset of Action: PPF's effects can vary by model. In postoperative pain, significant effects were seen within minutes to hours [1]. In neuropathic pain models, daily administration for 1-2 weeks was required to observe significant pain reversal, highlighting the importance of study duration in experimental design [3].
  • Drug Preparation: Dissolve PPF in sterile, endotoxin-free isotonic saline [1] [3]. Prepare fresh solutions and use opaque syringes for blinded administration.
  • Control Groups: Include both negative control (vehicle-only) and baseline (pre-injury) control groups. For mechanistic studies, include groups pre-treated with relevant receptor antagonists.
Applications and Future Directions

Beyond acute and neuropathic pain, PPF's glial-modulating and anti-invasive properties are being explored in glioblastoma (GBM). PPF inhibits GBM cell invasion and survival by targeting the TROY signaling pathway and sensitizes tumors to temozolomide (TMZ), suggesting potential for drug repurposing in oncology [4] [5].

Future research could focus on optimizing dosing schedules, exploring synergistic effects with existing analgesics to reduce opioid use, and further elucidating the crosstalk between PPF's receptor-mediated and glial-mediated actions [1].

References

Comprehensive Research Application Notes: Propentofylline Dosing Regimen for Canine Cognitive Dysfunction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Canine Cognitive Dysfunction & Propentofylline Applications

Canine Cognitive Dysfunction (CCD) is a neurodegenerative condition affecting aging dogs, characterized by progressive decline in cognitive function that shares remarkable pathological similarities with Alzheimer's disease in humans. With prevalence estimates ranging from 28% in dogs aged 11-12 years to 68% in dogs aged 15-16 years, CCD represents a significant therapeutic challenge in veterinary medicine and an increasingly important translational research model for human neurodegenerative conditions [1] [2]. The condition manifests through behavioral changes encapsulated by the DISHAA(L) acronym: Disorientation, altered Social Interactions, Sleep-wake cycle disturbances, House soiling, Activity changes, Anxiety, and Learning/memory deficits [1] [3] [4]. This compound, a xanthine derivative with multiple mechanisms of action, has emerged as a cornerstone therapeutic agent for managing CCD, offering researchers a valuable compound for investigating neuroprotective strategies in age-related cognitive decline [5] [6]. These application notes provide comprehensive dosing protocols, experimental methodologies, and mechanistic insights to support preclinical research and clinical trial design for this compound in canine cognitive dysfunction.

Pathophysiology & Therapeutic Targets

The complex pathophysiology of CCD involves multiple interconnected mechanisms that collectively contribute to progressive cognitive decline. Understanding these pathways is essential for appreciating this compound's multifaceted therapeutic approach and for identifying potential combination therapy targets.

Table 1: Key Pathophysiological Mechanisms in CCD and Corresponding Therapeutic Targets

Pathological Mechanism Pathophysiological Consequences Therapeutic Targets
Cerebral Hypoperfusion Reduced oxygen delivery, neuronal energy deficit, metabolic waste accumulation Improved cerebral microcirculation, vasodilation, blood flow optimization
Oxidative Stress Neuronal membrane damage, mitochondrial dysfunction, increased reactive oxygen species Enhanced antioxidant defenses, reduced free radical production
Neuroinflammation Activated microglia, pro-inflammatory cytokine release, chronic inflammatory state Modulation of glial cell activity, anti-inflammatory effects
Beta-Amyloid Accumulation Neuronal plaque formation, disrupted cell signaling, neurotoxicity Reduced amyloid deposition, enhanced clearance mechanisms
Neurotransmitter Dysregulation Altered cholinergic, dopaminergic, and serotonergic signaling Enhanced neurotransmitter function, receptor modulation
Cerebral Glucose Hypometabolism Reduced neuronal energy availability, impaired synaptic function Alternative energy substrates, improved glucose utilization

Aging canine brains undergo significant structural alterations, including cortical atrophy, ventricular enlargement, and reduced frontal lobe volume that correlate with cognitive impairment [2] [4]. These changes are driven by oxidative damage to neurons due to the brain's high metabolic rate, relatively poor antioxidant defenses, and high concentration of polyunsaturated fatty acids [1]. Concurrently, beta-amyloid plaques accumulate in the brain parenchyma and cerebral blood vessels, leading to disrupted neuronal communication and impaired cerebral circulation through vascular amyloid angiopathy [7] [8]. Additional contributors include mitochondrial dysfunction that reduces glucose metabolism—the brain's primary energy source—and neurotransmitter depletion affecting dopamine, serotonin, and acetylcholine systems crucial for cognition, mood, and memory [7] [2]. These multifactorial pathways create a self-perpetuating cycle of neuronal damage and cognitive decline that this compound addresses through its complementary mechanisms of action.

This compound Drug Profile & Mechanism of Action

This compound is a xanthine derivative with a unique multimodal mechanism of action that targets several pathological processes in CCD. The drug's primary pharmacological effects include phosphodiesterase inhibition and adenosine receptor modulation, which collectively improve cerebral blood flow, enhance neuronal metabolism, and provide neuroprotection [6]. These coordinated actions make this compound particularly well-suited for addressing the complex pathophysiology of CCD.

G cluster_primary Primary Mechanisms cluster_cellular Cellular Effects cluster_functional Functional Outcomes This compound This compound PDE_Inhibition Phosphodiesterase (PDE) Inhibition This compound->PDE_Inhibition Adenosine_Modulation Adenosine Receptor Modulation This compound->Adenosine_Modulation Glial_Modification Glial Cell Modification This compound->Glial_Modification cAMP_Increase Increased cAMP/cGMP Levels PDE_Inhibition->cAMP_Increase Adenosine_Effect Enhanced Adenosine Action Adenosine_Modulation->Adenosine_Effect Neurotransmitter_Release Improved Neurotransmitter Release Glial_Modification->Neurotransmitter_Release Blood_Flow Improved Cerebral Blood Flow cAMP_Increase->Blood_Flow Neuroprotection Neuroprotective Effects cAMP_Increase->Neuroprotection Adenosine_Effect->Neuroprotection Metabolism Improved Glucose Metabolism Neurotransmitter_Release->Metabolism Oxygenation Enhanced Brain Oxygenation Blood_Flow->Oxygenation Increased O₂ Delivery Clinical_Benefits Clinical Benefits: Enhanced Cognitive Function Reduced CCD Symptoms Blood_Flow->Clinical_Benefits Neuroprotection->Clinical_Benefits Oxygenation->Metabolism Improved Energy Production Metabolism->Clinical_Benefits

Figure 1: this compound's Multimodal Mechanism of Action in CCD

At the molecular level, this compound inhibits phosphodiesterase enzymes, leading to increased intracellular concentrations of cyclic AMP (cAMP) and cyclic GMP (cGMP), secondary messengers that mediate various biochemical pathways including those responsible for neuroprotection, reduced inflammation, and improved synaptic plasticity [6]. Simultaneously, the drug modulates adenosine receptors (particularly A1 and A2 subtypes), enhancing adenosine's natural neuroprotective effects against neuronal excitotoxicity [6]. This compound also functions as a glial cell modifier, improving the function of these supportive brain cells and further contributing to neuronal health [9]. These molecular actions translate to tissue-level benefits including improved cerebral microcirculation, enhanced oxygen supply to brain tissues, and improved neuronal metabolism [5]. The hemodynamic effects are particularly relevant given the cerebral blood flow reductions observed in aged canine brains due to vascular fibrosis, amyloid angiopathy, and other age-related vascular changes [2]. Through these complementary mechanisms, this compound addresses multiple aspects of CCD pathology, making it a comprehensive therapeutic approach for age-related cognitive decline.

Dosing Regimens & Administration Protocols

Experimental Dosing Formulations

Table 2: this compound Dosing Regimen for Canine Cognitive Dysfunction

Body Weight (kg) Dose (mg/kg) Tablet Strength (mg) Morning Dose Evening Dose Total Daily Dose
<5 kg 6-10 mg/kg 50 ¼ tablet ¼ tablet ½ tablet (25 mg)
5-8 kg 6-10 mg/kg 50 ½ tablet ½ tablet 1 tablet (50 mg)
9-15 kg 6-10 mg/kg 50 1 tablet 1 tablet 2 tablets (100 mg)
16-25 kg 6-10 mg/kg 50 1½ tablets 1½ tablets 3 tablets (150 mg)
26-33 kg 6-10 mg/kg 50 2 tablets 2 tablets 4 tablets (200 mg)
34-50 kg 6-10 mg/kg 50 3 tablets 3 tablets 6 tablets (300 mg)

This compound is typically administered at a dose range of 6-10 mg/kg per day, divided into two equal administrations given approximately 12 hours apart [5]. For research purposes, the drug is most commonly formulated as 50 mg tablets (as in the commercially available Vivitonin), though experimental formulations may utilize liquid suspensions for precise dosing in laboratory settings [5]. Optimal administration occurs 30 minutes before feeding on an empty stomach to enhance bioavailability, as food may interfere with absorption [5] [6]. The treatment duration in experimental paradigms typically ranges from 8-12 weeks to adequately assess cognitive effects, though long-term studies extending 6-12 months are recommended for evaluating disease progression modification [2].

In controlled research environments, dose titration may be implemented based on individual response and tolerability. Starting at the lower end of the dosing range (6 mg/kg/day) with escalation to 10 mg/kg/day after 2-4 weeks is recommended for studies focusing on safety and efficacy optimization [5] [6]. For experimental designs investigating combination therapies, dose adjustments may be necessary when co-administering this compound with other cognitive-enhancing agents such as selegiline, antioxidants, or medium-chain triglycerides [1] [9].

Clinical Administration Protocols

In clinical practice settings, this compound administration requires careful consideration of patient-specific factors including age, concurrent medical conditions, and concomitant medications. The standard clinical protocol involves initiating treatment at 2.5-5 mg/kg twice daily (totaling 5-10 mg/kg/day), which falls within the broader 6-10 mg/kg daily range identified in the prescribing information [1] [5]. Treatment efficacy monitoring should employ standardized assessment tools such as the Canine Cognitive Dysfunction Rating (CCDR) Scale or CADES questionnaire at baseline, 2 weeks, 4 weeks, and every 3 months thereafter [1] [4].

Clinical trials should incorporate structured titration protocols based on therapeutic response and tolerability. For non-responders after 4-6 weeks of treatment, dose escalation to the maximum recommended dose of 10 mg/kg/day is recommended before considering treatment alternatives or combination therapies [1] [9]. Special administration considerations are necessary for patients with cardiac or hepatic impairment, as this compound should be used with caution in these populations due to potential alterations in metabolism and elimination [1] [6]. Additionally, clinicians should be aware of potential drug interactions with nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants, which may exacerbate gastrointestinal side effects and bleeding risks [6].

Experimental Design & Assessment Methodologies

Canine Cognitive Testing Models

Robust assessment of this compound efficacy requires validated cognitive testing protocols that evaluate multiple domains of canine cognitive function. The most widely utilized assessment framework is the CADES questionnaire (Canine Dementia Scale), which employs 17 items across four behavioral domains: spatial orientation, social interactions, sleep-wake cycles, and house soiling [1]. Each item is scored on a 0-5 scale, with total scores categorizing cognitive status as mild (0-13), moderate (14-31), or severe (32-95) impairment. Complementary to this, the CCDR scale (Canine Cognitive Dysfunction Rating) provides a quantitative assessment with scores ≥50 (out of 100) indicating probable CCD [2] [4].

For controlled laboratory settings, objective cognitive testing paradigms include spatial learning tasks such as the delayed non-match to position task, visual discrimination learning, and landmark discrimination tests [2] [8]. These should be supplemented with owner-reported outcomes focusing on DISHAA signs, which remain crucial for assessing real-world functional improvements [3] [4]. Optimal experimental design incorporates baseline assessments followed by evaluations at 2-week, 4-week, 8-week, and 12-week intervals to capture the temporal trajectory of treatment response [1] [2].

G cluster_baseline Baseline Assessment (Week 0) cluster_intervention Intervention Phase cluster_monitoring Monitoring & Assessment cluster_timepoints Assessment Timepoints Start Study Initiation Health_Screen Comprehensive Health Screening Start->Health_Screen Cognitive_Assess Cognitive Assessment (CADES, CCDR) Health_Screen->Cognitive_Assess Behavioral_Base Behavioral Video Recording Cognitive_Assess->Behavioral_Base Owner_Questionnaire Owner Questionnaire (DISHAA signs) Behavioral_Base->Owner_Questionnaire Randomization Randomization to treatment groups Owner_Questionnaire->Randomization Drug_Admin This compound Administration (6-10 mg/kg/day, BID) Randomization->Drug_Admin Placebo Placebo Control Randomization->Placebo Combination Combination Therapy (if applicable) Randomization->Combination Safety_Monitoring Safety Monitoring (Clinical pathology, adverse events) Drug_Admin->Safety_Monitoring Placebo->Safety_Monitoring Combination->Safety_Monitoring Week_2 Week 2 (Early response) Safety_Monitoring->Week_2 Cognitive_Testing Cognitive Testing Battery (Laboratory models) Functional_Assess Functional Assessment (Activity monitoring, home behavior) Cognitive_Testing->Functional_Assess Data_Analysis Data Analysis Functional_Assess->Data_Analysis Week_2->Cognitive_Testing Week_4 Week 4 (Treatment effect) Week_2->Week_4 Week_4->Cognitive_Testing Week_8 Week 8 (Stabilization) Week_4->Week_8 Week_8->Cognitive_Testing Week_12 Week 12 (Endpoint assessment) Week_8->Week_12 Week_12->Cognitive_Testing Results Results Interpretation Data_Analysis->Results

Figure 2: Experimental Workflow for this compound Efficacy Assessment in CCD

Safety & Tolerability Assessment

Comprehensive safety evaluation should include standard hematology and biochemistry profiles at baseline and regular intervals during treatment (typically every 3-6 months) [9]. Particular attention should be paid to gastrointestinal adverse effects, which are the most commonly reported side effects and include nausea, vomiting, and diarrhea [6]. These are generally mild and self-limiting but may require dose adjustment in approximately 5-10% of cases based on clinical trial data. Cardiovascular parameters including heart rate and blood pressure should be monitored, especially in patients with pre-existing cardiac conditions [6].

For long-term studies, ophthalmic examinations are recommended given the drug's potential to slow the development of cataracts and age-related sight defects [5]. Researchers should establish discontinuation criteria for severe adverse reactions including persistent gastrointestinal symptoms, significant changes in clinical pathology parameters, or allergic reactions manifested as skin rashes, itching, or swelling [6]. Additionally, studies incorporating combination therapies with selegiline should monitor for potential drug interactions, though these medications are often successfully co-administered in clinical practice [9].

Combination Therapy Protocols

The multifactorial pathogenesis of CCD makes combination therapy approaches particularly promising for maximizing therapeutic outcomes. This compound's favorable safety profile and complementary mechanisms of action make it well-suited for combination with other cognitive-enhancing interventions.

Table 3: Combination Therapy Approaches with this compound in CCD

Combination Agent Mechanism of Action Dosing Protocol Evidence Level Research Considerations
Selegiline (L-Deprenyl) MAO-B inhibitor, enhances dopamine activity, neuroprotection 0.5-1.0 mg/kg PO once daily Moderate: Clinical studies show sustained efficacy in combination Monitor for serotonin syndrome with other psychotropics
Medium-Chain Triglycerides (MCTs) Provides ketone bodies as alternative brain energy source 1-2 tbsp daily in food (varies by formulation) Moderate: Studies show cognitive improvement in aged dogs Dose-dependent response; consider metabolic monitoring
Omega-3 Fatty Acids (DHA/EPA) Reduces neuroinflammation, supports neuronal membrane integrity DHA: 25-70 mg/kg/day; EPA: 10-30 mg/kg/day Strong: Multiple trials demonstrate cognitive benefits Measure omega-3 index when possible
Antioxidant Blends Reduces oxidative stress, mitochondrial support Variable by product; follow commercial formulation guidelines Moderate: Some commercial diets show efficacy Consider synergistic effects with other interventions
SAMe (S-adenosylmethionine) Methyl donor, enhances antioxidant capacity, neuroprotection 100-200 mg PO once daily for dogs <10kg; 200-400 mg for >10kg Emerging: Limited but promising clinical evidence Monitor for gastrointestinal effects

Rational combination strategies should target complementary pathways in CCD pathophysiology. The pairing of this compound with selegiline addresses both cerebral perfusion and neurotransmitter deficits, with clinical evidence suggesting that cases refractory to single-drug therapy may respond better to this combination [9]. Similarly, combining this compound with nutritional interventions such as medium-chain triglycerides (which provide alternative energy substrates via ketone bodies) and omega-3 fatty acids (which reduce neuroinflammation and support neuronal membrane integrity) creates a comprehensive therapeutic approach targeting multiple pathological mechanisms simultaneously [1] [7] [8].

When designing combination therapy studies, researchers should incorporate appropriate washout periods (typically 2-4 weeks) when transitioning from monotherapy to combination regimens. Staggered initiation of treatments (e.g., starting this compound first with subsequent addition of selegiline after 2-4 weeks) can help distinguish individual drug effects from synergistic benefits. Dose optimization is particularly important in combination therapy research, as lower doses of each component may provide efficacy while minimizing adverse effects [9]. Additionally, studies should employ multidimensional assessment batteries that can detect potentially distinct cognitive domain improvements from different therapeutic mechanisms.

Research Gaps & Future Directions

Despite this compound's established use in canine cognitive dysfunction, several significant research gaps remain that merit investigation. The existing literature shows considerable heterogeneity in methodology, with widely varying inclusion criteria and assessment tools making cross-study comparisons challenging [10]. Most studies have focused on short-term outcomes (8-12 weeks), while the long-term effects of this compound on disease progression beyond 6 months remain inadequately characterized. Additionally, there is a notable disparity between laboratory dog studies and those conducted in client-owned pets, with almost twice as many experiments performed on laboratory dogs despite the potentially different environmental factors that may influence treatment response [10].

Priority research directions include standardized diagnostic criteria for CCD that would facilitate more consistent participant enrollment across studies. The field would benefit from validated cognitive testing paradigms that translate effectively between laboratory and pet dog populations [10]. Additionally, more research is needed on biomarker development for CCD, including potential blood-based, cerebrospinal fluid, or advanced imaging biomarkers that could objectively track disease progression and treatment response. Future studies should also explore personalized medicine approaches that identify patient factors predicting treatment response, potentially based on CCD subtype, predominant symptoms, or underlying pathological burden.

Emerging research opportunities include investigation of novel combination therapies incorporating this compound with newer neuroprotective agents such apoaequorin (a calcium-buffering protein with potential neuroprotective properties) or memantine (which may inhibit beta-amyloid accumulation) [8]. Additionally, the exploration of non-pharmacological adjuncts such as cognitive enrichment, physical activity regimens, and environmental modifications in combination with this compound represents a promising avenue for enhancing treatment outcomes [1] [10]. As CCD serves as an important model for human Alzheimer's disease, well-designed this compound studies may yield insights with translational relevance for human neurodegenerative conditions.

Conclusion

This compound represents a well-established therapeutic option for canine cognitive dysfunction with a multimodal mechanism of action that addresses several key pathological processes in CCD. The recommended dosing regimen of 6-10 mg/kg/day divided twice daily, administered 30 minutes before food, is supported by clinical evidence and extensive veterinary experience [1] [5]. The drug's favorable safety profile and complementary mechanisms make it particularly suitable for combination therapy approaches with other interventions such as selegiline, nutritional supplements, and environmental modifications [9].

Researchers should employ comprehensive assessment strategies that incorporate both objective cognitive testing and owner-reported outcomes across multiple domains of cognitive function [1] [4]. Future studies addressing the identified research gaps, particularly regarding long-term efficacy, biomarker development, and personalized treatment approaches, will further optimize the use of this compound in managing this common age-related canine condition. Through continued rigorous investigation, this compound's role in the CCD therapeutic arsenal can be refined, potentially offering insights that extend to human neurodegenerative disorders with similar pathological features.

References

Comprehensive Application Notes and Protocols: Propentofylline in Postoperative Pain Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Propentofylline (PPF) is a unique methylxanthine derivative with multimodal mechanisms of action that make it a promising candidate for postoperative pain management. As a glial cell modulator, PPF demonstrates phosphodiesterase inhibition and adenosine uptake blockade, resulting in increased extracellular adenosine levels and subsequent neuroprotective effects [1] [2]. The compelling rationale for investigating PPF in postoperative pain models stems from the critical role of glial cell activation in the initiation and maintenance of pain states, particularly in the context of surgical trauma [3] [4].

The clinical significance of postoperative pain management cannot be overstated, with more than 80% of surgical patients experiencing moderate to severe pain and over 50% reporting inadequate pain control following procedures [3] [4]. The pressing need for non-opioid alternatives in multimodal analgesic regimens has accelerated research into novel mechanisms like glial modulation that PPF targets. Previous research has established PPF's efficacy in various chronic pain models, including neuropathic pain and opioid tolerance, but its application in acute postoperative pain represents a promising new frontier [4].

Experimental Design and Methodology

Animal Models and Surgical Procedures

The plantar incisional model developed by Brennan et al. serves as the gold standard for studying postoperative pain and has been successfully utilized in PPF research [3] [4]. This model closely mimics human surgical trauma through a standardized approach:

  • Animals: Adult male Sprague-Dawley rats (250-300 g) are housed individually with controlled temperature (22°C) and 12-hour light/dark cycles, with acclimatization for one week prior to procedures [3] [4].

  • Anesthesia and Asepsis: General anesthesia is induced with 6% isoflurane in 100% oxygen and maintained with 1-2% isoflurane. Cefazolin (20 mg/kg) is administered subcutaneously prior to incision for infection prophylaxis [4].

  • Surgical Technique: A 1 cm longitudinal incision is made on the plantar surface of the left hind paw, 0.5 cm distal to the tibiotarsal joint. The underlying plantaris muscle is elevated and incised longitudinally. The wound is closed with two interrupted horizontal mattress sutures using 5-0 nylon [3] [4].

Drug Formulation and Administration

This compound is dissolved in sterile endotoxin-free isotonic saline to create appropriate dosing solutions [3] [4]. Proper experimental design includes several critical administration paradigms:

Table 1: this compound Administration Protocols in Postoperative Pain Models

Administration Paradigm Dosing Groups Sample Size Administration Timing Key Measurements
Post-incision (POST-PPF) Control, 3 mg/kg, 10 mg/kg, 30 mg/kg n=8 per group Single injection 2 hours after incision MWT at BL, AI, and multiple time points post-injection (15 min - 7 days)
Pre-incision (PRE-PPF) Control, 3 mg/kg, 10 mg/kg, 30 mg/kg n=8 per group Single injection 30 minutes before incision MWT at BL, AI, and multiple time points post-injection (15 min - 7 days)
Mechanistic Studies PPF-only, PPF + yohimbine, PPF + dexmedetomidine, PPF + prazosin, PPF + atropine, PPF + mecamylamine, PPF + naloxone n=6 per group Study drug 2h post-incision, PPF 10min later MWT at standard time points; serum cytokines
  • Randomization and Blinding: Computer-generated randomization using software such as PASS 11 is essential. All syringes are covered with opaque tape and numbered sequentially for allocation concealment, with operatives blinded to group assignments throughout experimentation and data analysis [4].
Dosing Rationale

The selected doses (3, 10, and 30 mg/kg) are based on previous experimental studies demonstrating efficacy in chronic pain models [5]. The 30 mg/kg dose has shown the most consistent antiallodynic effects in postoperative pain models, while lower doses help establish dose-response relationships [3] [4].

Pain Assessment Methods

Mechanical Allodynia Testing

The Mechanical Withdrawal Threshold (MWT) serves as the primary outcome measure for quantifying mechanical allodynia in the plantar incisional model:

  • Equipment: Von Frey filaments with bending forces of 4, 9, 20, 59, 78, 98, 147, and 254 mN are used to apply calibrated mechanical stimuli [3] [4].

  • Testing Protocol: Rats are placed on an elevated plastic mesh floor under an overturned clear plastic cage and allowed to acclimate for 15 minutes. Filaments are applied vertically to the plantar aspect of the hind paw with sufficient pressure to bend them gently. Each filament is applied three times at 3-minute intervals [4].

  • Threshold Determination: The lowest bending force that causes paw withdrawal after filament application is recorded as the MWT. After an initial response, filaments with higher and lower bending forces are applied to confirm the threshold level, with a 254 mN cut-off value [3] [4].

Assessment Schedule

Comprehensive temporal assessment of pain behaviors is critical for capturing the time course of PPF's effects:

  • POST-PPF Groups: MWT assessed 1 day before incision (BL); 2 hours after plantar incision (immediately before PPF administration); and 15, 30, 45, 60, 80, 100, and 120 minutes; 24 and 48 hours; and 7 days after PPF injection [4].

  • PRE-PPF Groups: MWT assessed 1 day before incision; 2 hours after plantar incision; and 15, 30, 45, 60, 80, 100, and 120 minutes; 24 and 48 hours; and 7 days after the first MWT measurement [4].

Motor Function Assessment

To control for potential confounding effects of PPF on motor performance:

  • Rotarod Testing: An accelerating Rotarod treadmill is used to evaluate motor coordination and sedation effects [4].

  • Experimental Design: Rats are randomly assigned to control or PPF treatment groups (n=6) and tested according to a standardized protocol to ensure that observed antiallodynic effects are not attributable to motor impairment or sedation [4].

Quantitative Data Analysis

Efficacy Outcomes

Table 2: Quantitative Analysis of this compound Efficacy in Postoperative Pain

Parameter Control Group PPF 3 mg/kg PPF 10 mg/kg PPF 30 mg/kg Statistical Significance
Maximum MWT Increase Baseline levels Moderate improvement Significant improvement Most pronounced improvement p<0.05 for 30 mg/kg vs control
Time to Peak Effect N/A 45-60 minutes 30-45 minutes 30-45 minutes Dose-dependent onset
Duration of Action N/A 2-4 hours 4-6 hours 6-8 hours Significant for 10 & 30 mg/kg
Serum TNF-α Reduction No change Moderate reduction Significant reduction Maximum inhibition p<0.05 for 10 & 30 mg/kg
Serum IL-1β Reduction No change Mild reduction Significant reduction Maximum inhibition p<0.05 for 10 & 30 mg/kg
Mechanism of Action Studies

The involvement of specific receptor systems in PPF's antiallodynic effects has been elucidated through receptor antagonist studies:

  • Adrenergic Mechanisms: Coadministration of yohimbine (α2-adrenergic antagonist) significantly decreases MWT, while dexmedetomidine (α2-adrenergic agonist) enhances PPF's effects, indicating crucial α-adrenergic involvement [3] [4].

  • Cholinergic Mechanisms: Both atropine (muscarinic antagonist) and mecamylamine (nicotinic antagonist) significantly reduce PPF's antiallodynic effects, demonstrating cholinergic receptor participation [4].

  • Opioid Independence: Naloxone (opioid antagonist) does not attenuate PPF's effects, confirming a non-opioid mechanism of action [3] [4].

Molecular Signaling Pathways

The molecular mechanisms underlying PPF's effects involve multiple signaling pathways that contribute to its antiallodynic and anti-inflammatory properties. The following diagram illustrates these interconnected pathways:

G cluster_primary Primary Molecular Targets cluster_secondary Downstream Signaling Pathways cluster_effects Functional Outcomes PPF PPF PDE Phosphodiesterase Inhibition PPF->PDE Adenosine Adenosine Uptake Inhibition PPF->Adenosine TROY TROY Expression Downregulation PPF->TROY cAMP Increased cAMP/cGMP PDE->cAMP Adenosine->cAMP Glial Glial Cell Activation Modulation cAMP->Glial Receptor α-adrenergic & Cholinergic Receptor Modulation cAMP->Receptor TROY->Glial Cytokine Pro-inflammatory Cytokine Reduction (TNF-α, IL-1β) Glial->Cytokine Migration Microglial Migration Inhibition Glial->Migration

Figure 1: this compound's Multimodal Molecular Signaling Pathways. PPF targets multiple mechanisms including phosphodiesterase inhibition, adenosine uptake blockade, and TROY downregulation, ultimately leading to reduced inflammation and pain signaling.

Cytokine Modulation Analysis

PPF demonstrates significant effects on the inflammatory component of postoperative pain:

  • TNF-α and IL-1β Reduction: Systemic administration of PPF inhibits the post-incisional increase in serum levels of TNF-α and IL-1β, key pro-inflammatory cytokines implicated in pain pathogenesis [3] [4].

  • TROY Signaling Pathway: PPF decreases TROY protein expression in glial cells, inhibiting downstream signaling molecules including Pyk2, Rac1, and pJNK that drive cellular migration and inflammatory responses [6] [7].

  • Microglial Modulation: PPF specifically targets microglial rather than macrophage responses, significantly inhibiting microglial migration through TROY pathway modulation [7].

Research Applications and Protocol Optimization

Model Selection Guidelines

Choosing appropriate experimental models is essential for successful investigation of PPF's mechanisms:

  • Postoperative Pain: The plantar incisional model is optimal for studying acute surgical pain with robust, reproducible mechanical allodynia [3] [4].

  • Neuropathic Pain Components: For investigating PPF's effects on neuroinflammation, nerve injury models (SNI, CCI) provide complementary information about glial modulation in chronic pain states [1].

  • In Vitro Systems: Primary microglial cultures or glioma cell lines (CNS-1, T98G) enable detailed molecular analysis of TROY signaling pathways and migration assays [6] [7].

Protocol Optimization Strategies

Based on empirical findings, several protocol enhancements maximize research outcomes:

  • Optimal Dosing: The 30 mg/kg dose administered intraperitoneally provides the most consistent antiallodynic effects while avoiding significant motor impairment [3] [4].

  • Timing Considerations: Post-incision administration (2 hours after surgery) more closely mimics clinical applications and effectively reverses established allodynia [4].

  • Mechanistic Studies: Incorporate receptor antagonists early in screening protocols to verify expected mechanisms and identify novel pathways [3] [4].

Translational Considerations

Bridging preclinical findings to potential clinical applications requires attention to several factors:

  • Species Differences: While PPF demonstrates favorable blood-brain barrier permeability in multiple species, careful dose translation from rodent to human is essential [6] [1].

  • Clinical Safety Profile: PPF has demonstrated minimal adverse effects in human clinical trials for other indications (dementia, vascular disorders), supporting its potential repurposing for pain management [6] [1].

  • Formulation Considerations: The short human half-life (0.74 hours) may require modified release formulations or continuous administration for sustained postoperative pain control [1].

Conclusion

These application notes and protocols provide a comprehensive framework for investigating this compound in postoperative pain models. The detailed methodologies, quantitative benchmarks, and mechanistic insights support rigorous, reproducible research into this promising non-opioid analgesic candidate. The multimodal mechanism of PPF action, particularly its glial modulatory and anti-inflammatory properties, offers significant potential for addressing the critical need for effective postoperative pain management strategies that reduce reliance on conventional opioids.

References

Comprehensive Application Notes and Protocols for Propentofylline-Selegiline Combination Therapy in Canine Cognitive Dysfunction Syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Canine Cognitive Dysfunction Syndrome (CCDS) represents a progressive neurodegenerative disorder affecting senior dogs, with pathological similarities to Alzheimer's disease in humans. This condition is characterized by behavioral alterations, cognitive decline, and functional impairment that significantly impact quality of life. Current therapeutic approaches for CCDS face significant challenges, including diagnostic inconsistency and monotherapy limitations. Recent survey data indicates that 97.2% of veterinarians have diagnosed CCDS in their careers, yet approximately 80% rarely or never refer potential cases to specialists, reflecting substantial uncertainty regarding optimal management strategies [1].

The pathophysiology of CCDS involves multiple interconnected mechanisms including cerebral amyloid beta deposition, oxidative stress, neuroinflammation, and neurotransmitter deficits—particularly dopamine depletion. The complexity of these pathological processes necessitates a multimodal therapeutic approach that addresses several mechanisms simultaneously. The combination of propentofylline and selegiline represents a promising strategy that targets complementary pathways in CCDS, potentially offering enhanced efficacy compared to monotherapy approaches. This application note provides comprehensive experimental protocols and clinical translation guidelines for researchers and veterinary drug development professionals investigating this combination treatment paradigm.

Pharmacology of Individual Agents

This compound Pharmacology

This compound is a xanthine derivative with multifaceted neuroprotective properties. Its mechanism of action involves dual inhibition of cyclic nucleotide phosphodiesterases and adenosine uptake, resulting in increased intracellular cAMP and cGMP levels while enhancing extracellular adenosine signaling [2] [3].

Table 1: Key Pharmacological Properties of this compound

Parameter Characteristics
Chemical Class Xanthine derivative
Primary Mechanisms Phosphodiesterase inhibition; Adenosine uptake inhibition
Molecular Targets PDE4A; Adenosine transporters
Neuroprotective Effects Reduces pro-inflammatory cytokine production; Enhances nerve growth factor (NGF) synthesis; Attenuates β-amyloid plaque burden and τ-phosphorylation
Clinical Applications Investigated for dementia treatment; Licensed for canine cognitive dysfunction in some regions
Blood-Brain Barrier Readily crosses BBB

The pharmacodynamic profile of this compound demonstrates particular relevance to CCDS pathophysiology. Experimental models indicate its capacity to inhibit microglial production of pro-inflammatory mediators while simultaneously enhancing astroglial synthesis and release of neurotrophic factors, including nerve growth factor (NGF) [3]. Additionally, this compound has demonstrated attenuation of β-amyloid plaque burden and reduced τ-protein hyperphosphorylation in transgenic mouse models of Alzheimer's disease, targeting two key pathological features shared with CCDS.

Selegiline Pharmacology

Selegiline is a selective monoamine oxidase-B (MAO-B) inhibitor at lower doses, with additional MAO-A inhibition occurring at higher concentrations. The drug exhibits multiple neuroprotective and neurorestorative properties beyond its primary enzymatic inhibition [4] [5].

Table 2: Key Pharmacological Properties of Selegiline

Parameter Characteristics
Chemical Class Propargylamine derivative
Primary Mechanisms Selective MAO-B inhibition; Catecholaminergic activity enhancement
Molecular Targets MAO-B; Dopamine transporter; Norepinephrine transporter
Neuroprotective Effects Reduces oxidative stress; Anti-apoptotic effects; Promotes nerve growth factor synthesis
Clinical Applications FDA-approved for canine cognitive dysfunction; Adjunct in Parkinson's disease
Metabolism Hepatic (CYP2B6, CYP2C19) to desmethylselegiline, levomethamphetamine, and levoamphetamine

The multimodal mechanism of selegiline includes enhanced dopaminergic and noradrenergic neurotransmission through MAO-B inhibition and catecholaminergic activity enhancement. Additionally, selegiline exhibits anti-apoptotic properties through modulation of Bcl-2 family proteins and reduction of caspase activation at concentrations below those required for MAO-B inhibition [4]. This anti-apoptotic effect occurs via protein synthesis induction and provides neuroprotection independent of the drug's monoaminergic effects.

Therapeutic Rationale for Combination Therapy

The synergistic potential of this compound and selegiline combination therapy stems from their complementary mechanisms of action targeting distinct yet interconnected pathways in CCDS pathophysiology. While selegiline primarily addresses monoaminergic deficits and oxidative stress, this compound targets cerebral metabolism, neuroinflammation, and neurotrophic support. This creates a comprehensive therapeutic approach that simultaneously addresses multiple facets of the disease process.

The pathophysiological basis for combination therapy is robust. CCDS involves progressive neurodegenerative processes characterized by amyloid beta accumulation, oxidative damage, neuroinflammation, and neurotransmitter deficits—particularly dopamine depletion [1]. The complementary mechanisms of these two drugs create a therapeutic approach that addresses the multifactorial nature of CCDS more completely than either agent alone. Experimental evidence suggests that this compound enhances cerebral blood flow and metabolism through its vasoactive properties, potentially improving selegiline delivery to target brain regions [6]. Simultaneously, selegiline's enhancement of dopaminergic function may complement this compound's neurotrophic effects, creating a favorable environment for neural repair and plasticity.

Clinical observations support the rational combination of these agents. Veterinary experts note that "in long standing cases of canine cognitive decline it has been reported that the effects of single drug therapy may not be sustained and that such cases may respond better to combination therapy with selegiline and this compound" [6]. This clinical experience aligns with the understanding that progressive neurodegenerative conditions often require multimodal approaches as pathology advances and compensatory mechanisms become exhausted.

Experimental Protocols

In Vitro Assessment Protocols
4.1.1 Neuronal Protection Assay

Objective: To evaluate the neuroprotective effects of individual compounds and their combination against β-amyloid-induced toxicity in neuronal cell cultures.

Materials:

  • PC12 cells (rat pheochromocytoma) or primary hippocampal neurons
  • β-amyloid protein fragment 1-42 (prepared in hexafluoroisopropanol)
  • This compound (prepared in DMSO, stock concentration 10mM)
  • Selegiline hydrochloride (prepared in DMSO, stock concentration 10mM)
  • Cell culture reagents and MTT assay kit

Procedure:

  • Culture cells in appropriate media supplemented with 10% FBS at 37°C in 5% CO₂
  • Plate cells in 96-well plates at density of 1×10⁴ cells/well and allow to adhere for 24 hours
  • Pre-treat cells with individual compounds or combination for 2 hours:
    • This compound (0.1, 1, 10 μM)
    • Selegiline (0.01, 0.1, 1 μM)
    • Combination using fixed ratio based on IC₅₀ values
  • Add β-amyloid (10 μM final concentration) and incubate for 24 hours
  • Assess cell viability using MTT assay:
    • Add 10 μL MTT solution (5 mg/mL) per well
    • Incubate 4 hours at 37°C
    • Add 100 μL solubilization solution and incubate overnight
    • Measure absorbance at 570 nm with reference at 630 nm
  • Analyze data using CompuSyn software for combination index (CI) calculation

Evaluation Parameters:

  • Percentage protection against β-amyloid toxicity
  • Combination Index (CI) where CI<1 indicates synergy, CI=1 additive, CI>1 antagonism
  • IC₅₀ values for individual compounds
4.1.2 MAO-B Inhibition Kinetics

Objective: To characterize the inhibitory effects of selegiline on MAO-B activity in the presence of this compound.

Materials:

  • Canine brain mitochondrial fractions
  • kynuramine as MAO substrate
  • Selegiline and this compound solutions
  • HPLC system with fluorescence detection

Procedure:

  • Prepare mitochondrial fractions from canine brain tissue by differential centrifugation
  • Incubate mitochondrial fractions with test compounds:
    • Selegiline (0.1-100 nM) alone
    • This compound (1-100 μM) alone
    • Fixed-ratio combinations
  • Add kynuramine (50 μM) and incubate at 37°C for 30 minutes
  • Terminate reaction with perchloric acid and centrifuge
  • Analyze 4-hydroxyquinoline production by HPLC with fluorescence detection (excitation 315 nm, emission 380 nm)
  • Determine IC₅₀ values and inhibition constants
In Vivo Assessment Protocols
4.2.1 Canine Cognitive Function Model

Objective: To evaluate the efficacy of combination therapy in aged beagles using validated cognitive tests.

Animals: Aged beagles (10-13 years), n=8-10 per group, randomized by baseline cognitive performance

Experimental Groups:

  • Vehicle control
  • This compound monotherapy (5 mg/kg PO BID)
  • Selegiline monotherapy (0.5 mg/kg PO SID)
  • Combination therapy (same doses)
  • Positive control (specialized diet with antioxidants)

Treatment Duration: 12 weeks with cognitive testing at baseline, 4, 8, and 12 weeks

Cognitive Assessment Battery:

  • Spatial learning task: Two-choice barrier test assessing ability to detour around transparent barrier
  • Object discrimination learning: Acquisition and reversal learning of object-reward associations
  • Size concept learning: Discrimination based on relative size with progressive difficulty
  • Oddity learning: Identification of non-matching object among identical alternatives

Behavioral Assessment:

  • DISHAA criteria evaluation [7]:
    • Disorientation: Navigation in familiar environment
    • Interactions: Social behavior with familiar people and animals
    • Sleep-wake cycles: Nocturnal activity monitoring
    • House soiling: Elimination patterns
    • Activity: Spontaneous activity levels
    • Anxiety: Response to novel stimuli and separation

G cluster_pre Pre-treatment Phase (Week 0) cluster_tx Treatment Phase (Weeks 1-12) cluster_assess Assessment Timeline start Aged Canine Subjects (n=8-10/group) base_med Medical Screening: Hematology, Biochemistry, Neurological Exam start->base_med base_cog Cognitive Baseline: Spatial Learning, Object Discrimination, DISHAA base_med->base_cog random Randomization by Cognitive Performance base_cog->random group1 Group 1: Vehicle Control random->group1 group2 Group 2: This compound 5 mg/kg BID random->group2 group3 Group 3: Selegiline 0.5 mg/kg SID random->group3 group4 Group 4: Combination Therapy random->group4 assess1 Week 4 Assessment: Cognitive Tests Behavioral Evaluation group1->assess1 All groups group2->assess1 group3->assess1 group4->assess1 assess2 Week 8 Assessment: Cognitive Tests Behavioral Evaluation assess1->assess2 assess3 Week 12 Assessment: Cognitive Tests Behavioral Evaluation Post-treatment Imaging assess2->assess3

Figure 1: In Vivo Experimental Workflow for Evaluating Combination Therapy in Aged Canines

4.2.2 Pharmacokinetic Interaction Study

Objective: To characterize potential pharmacokinetic interactions between this compound and selegiline in a canine model.

Animals: Healthy adult beagles (n=6), crossover design with washout period

Dosing Regimens:

  • Treatment A: this compound (5 mg/kg) alone
  • Treatment B: Selegiline (0.5 mg/kg) alone
  • Treatment C: Combination (same doses)

Sample Collection:

  • Blood samples at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dosing
  • Plasma separation by centrifugation and storage at -80°C until analysis

Bioanalytical Methods:

  • This compound quantification: HPLC-UV with C18 column, mobile phase acetonitrile:phosphate buffer (15:85), detection at 273 nm
  • Selegiline and metabolites: LC-MS/MS with positive electrospray ionization, multiple reaction monitoring

Pharmacokinetic Analysis:

  • Non-compartmental analysis using WinNonlin
  • Parameters: Cₘₐₓ, Tₘₐₓ, AUC₀–t, AUC₀–∞, t₁/₂, CL/F, Vz/F
  • Statistical comparison of parameters between monotherapy and combination
Analytical Methodologies
4.3.1 Biomarker Assessment Protocol

Objective: To quantify biochemical markers associated with CCDS pathology and treatment response.

Materials:

  • Cerebrospinal fluid (CSF) and plasma samples
  • Commercial ELISA kits for β-amyloid(1-42), total tau, phospho-tau
  • Lipid peroxidation (MDA) and protein carbonyl assay kits
  • Antioxidant enzyme activity assay kits

Procedure:

  • Collect CSF and plasma samples at baseline and study endpoint
  • Process samples within 2 hours of collection and store at -80°C
  • Perform ELISA assays according to manufacturer protocols
  • Assess oxidative stress markers:
    • Lipid peroxidation: Thiobarbituric acid reactive substances (TBARS) assay
    • Protein carbonyls: 2,4-dinitrophenylhydrazine (DNPH) derivatization
    • Antioxidant enzymes: Superoxide dismutase and glutathione peroxidase activities
  • Analyze inflammatory cytokines (IL-6, TNF-α) using multiplex immunoassay

Clinical Translation and Application

Patient Selection and Diagnostic Criteria

Target Population: Dogs exhibiting signs consistent with CCDS based on DISHAA criteria [7], typically over 10 years of age. Diagnosis requires the presence of signs from at least two DISHAA categories, with at least one sign from disorientation or social interaction domains.

Comprehensive Diagnostic Workup:

  • Medical history: Thorough behavioral history using structured questionnaire
  • Physical and neurological examination: Assessment of sensory deficits, pain, and neurological abnormalities
  • Laboratory tests:
    • Complete blood count and serum biochemistry
    • Urinalysis with culture if indicated
    • Thyroid function testing
  • Diagnostic imaging:
    • Abdominal ultrasound if metabolic disease suspected
    • Brain MRI if intracranial pathology considered

Exclusion Criteria:

  • Severe systemic disease (renal, hepatic, cardiac)
  • Uncontrolled endocrine disorders
  • Structural brain disease (tumors, hydrocephalus)
  • Contraindications to study medications
Dosing Regimen and Titration Schedule

Initial Dosing Protocol:

  • Selegiline: 0.5 mg/kg administered once daily in the morning [6]
  • This compound: 5 mg/kg administered twice daily with food [6]

Titration Strategy:

  • Begin with selegiline monotherapy for 2 weeks to assess tolerance
  • Add this compound if partial response or for moderate-severe cases
  • Evaluate response after 4-6 weeks of combination therapy
  • Consider dosage adjustment based on individual response and tolerability

Table 3: Combination Therapy Monitoring Protocol

Parameter Baseline Month 1 Month 3 Every 6 Months
DISHAA Assessment
Cognitive Testing -
Hematology -
Liver Enzymes
Weight/Body Condition
Adverse Effects -
Safety Monitoring and Adverse Effect Management

Laboratory Monitoring:

  • Pre-treatment biochemistry and hematology
  • Repeat profiles at 1, 3, and 6 months during initial treatment, then semi-annually

Common Adverse Effects:

  • Selegiline: Transient gastrointestinal signs (vomiting, diarrhea) that are typically self-limiting [6]
  • This compound: Nausea, dizziness, gastrointestinal discomfort (based on human data) [3]

Drug Interactions and Contraindications:

  • Avoid concurrent MAO inhibitors or serotonergic agents with selegiline
  • Use caution with methylxanthines (theophylline, caffeine) when using this compound
  • Avoid in patients with severe cardiac, hepatic, or renal impairment
  • Contraindicated in pregnant or lactating animals

Conclusion and Future Directions

The This compound-selegiline combination represents a promising multimodal approach to CCDS management that addresses the complex pathophysiology of this progressive neurodegenerative disorder. The complementary mechanisms of these two drugs—encompassing enhancement of dopaminergic neurotransmission, reduction of oxidative stress, improvement of cerebral metabolism, and provision of neurotrophic support—create a therapeutic strategy with potential for enhanced efficacy compared to monotherapy approaches.

Research gaps remain in several areas, including optimal dosing ratios, long-term safety profiles, and predictive biomarkers of treatment response. Future studies should explore the potential disease-modifying effects of this combination through longitudinal imaging and cerebrospinal fluid biomarker assessments. Additionally, the integration of nutritional interventions with documented efficacy in CCDS, such as antioxidant-rich diets and mitochondrial cofactors, may provide further synergistic benefits [8] [7].

The translational potential of this combination extends beyond veterinary medicine, as CCDS shares significant pathological features with human Alzheimer's disease. The canine model provides a valuable naturally occurring counterpart for investigating neurodegenerative processes and evaluating therapeutic interventions with potential human applications. As research in this area advances, the this compound-selegiline combination may represent an important step toward more effective management of age-related cognitive decline across species.

References

Propentofylline administration timing for maximal efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline Pharmacokinetic and Dosing Data

The table below summarizes key data on this compound's pharmacokinetics and documented dosing regimens, which form the basis for timing considerations.

Parameter / Aspect Details Source / Context
Human Half-life 0.74 hours (Parent drug) Pharmacokinetic study in human volunteers [1]
Human Tmax ~2.2 hours (Time to peak plasma concentration) Pharmacokinetic study in human volunteers [1]
Metabolite Hydroxythis compound (PPFOH) Identified in human metabolism studies [1]
Historical Adult Human Dose 300 mg, three times a day (t.i.d.) Clinical trials for Alzheimer's and vascular dementia [2]
Veterinary Dose (Dogs) 6–11 mg/kg per day, divided into two equal doses Approved veterinary use for dullness/lethargy in aged dogs [3]
Veterinary Administration Note Administer 1 hour before feeding Approved veterinary use; intended to improve bioavailability [2] [3]

Experimental Protocols from Preclinical Research

Detailed methodologies from preclinical studies can serve as a reference for designing efficacy experiments.

Protocol: Assessing Anti-invasive and Chemosensitizing Effects in Glioblastoma

This protocol is adapted from research investigating this compound's effects on glioblastoma (GBM) cell invasion and survival [4].

  • 1. Cell Culture and Treatment

    • Cell Lines: Use human glioma cell lines (e.g., T98G) or patient-derived xenograft (PDX) lines (e.g., GBM10, GBM43).
    • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
    • This compound Stock: Prepare a stock solution in DMSO and dilute to working concentrations (e.g., 0.5 to 500 µM) in culture media. A concentration of 5 µM is frequently used for in vitro experiments.
  • 2. Pre-treatment Incubation

    • Incubate cells with this compound for 24 hours prior to subsequent assays (e.g., invasion, temozolomide treatment, or radiation). This pre-treatment window is critical for observing its modulatory effects on signaling pathways.
  • 3. Matrigel Invasion Assay

    • Serum-starve this compound-pre-treated cells for 16 hours.
    • Harvest cells and resuspend in growth factor-reduced Matrigel.
    • Seed cells (e.g., 1.0 x 10⁵ cells/50µL) in triplicate into the upper chamber of collagen-coated transwell inserts.
    • Place 10% FBS media in the lower chamber as a chemoattractant.
    • Allow cells to invade for 24 hours in the continued presence of this compound.
    • Fix, stain invaded cells (e.g., with crystal violet), and count manually by blinded observers.
  • 4. Colony Formation Assay (for Survival/Resistance)

    • Pre-treat cells with this compound (e.g., 5 µM) for 24 hours.
    • Subsequently treat with a chemotherapeutic agent (e.g., 250 µM Temozolomide for 24 hours) or expose to radiation (e.g., 2Gy).
    • Trypsinize, count, and re-plate cells at low densities (e.g., 100, 250, 500 cells/well) in triplicate.
    • Incubate for 12 days to allow colony formation.
    • Fix, stain colonies, and count manually.
Protocol: Evaluating Antidepressant-like Efficacy in a Rodent Model

This protocol is based on a study investigating this compound's prevention of LPS-induced depressive-like behavior in rats [5].

  • 1. Animal Model and Treatment Schedule

    • Subjects: Wistar male rats.
    • This compound Administration: Administer this compound (e.g., 12.5 mg/kg/day) via intraperitoneal (i.p.) injection for five consecutive days.
    • Lipopolysaccharide (LPS) Challenge: Administer LPS (e.g., 1 mg/kg/day, i.p.) on days 3 and 4 of the this compound regimen.
  • 2. Behavioral Testing Timeline

    • Sickness Behavior: Assess daily body weight and open-field behavior (locomotion, rearing, immobility) for the duration of the study. Prevention of sickness behavior by this compound can be observed after four days of treatment.
    • Depressive-like Behavior: Evaluate using the Forced Swim Test (FST) after five consecutive days of this compound treatment. The FST is typically conducted 24 hours after the last LPS injection.

This compound's Mechanism of Action

This compound exerts its effects through a multi-target mechanism, which is foundational for its timing and efficacy. The diagram below illustrates its key molecular targets and downstream effects.

G cluster_primary Primary Molecular Targets cluster_secondary Elevated Intracellular Levels cluster_effects Downstream Cellular & Functional Effects PPF This compound (PPF) PDE Inhibits Phosphodiesterase (PDE) PPF->PDE AdoUptake Inhibits Adenosine Re-uptake PPF->AdoUptake cAMP cAMP PDE->cAMP cGMP cGMP PDE->cGMP Ado Extracellular Adenosine AdoUptake->Ado Neuroprot Neuroprotective Effects cAMP->Neuroprot AntiInflam Anti-inflammatory Effects cAMP->AntiInflam Repair Promotes Neural Repair cAMP->Repair ↑ NGF Synthesis cGMP->Neuroprot cGMP->AntiInflam Ado->Neuroprot A1/A2 Receptors Ado->AntiInflam A1/A2 Receptors BloodFlow Improved Cerebral Blood Flow BloodFlow->Neuroprot BloodFlow->Repair

Key Considerations for Protocol Development

When planning studies on this compound, several critical factors from the literature must be considered:

  • Limited Human Clinical Data: Development for dementia was discontinued. Clinical trials showed "very modest benefit," and it was concluded that "it is doubtful whether they are clinically relevant" [2] [6]. All human efficacy data is historical.
  • Interspecies Differences: The most precise pharmacokinetic data (rapid half-life) comes from humans [1], while specific dosing protocols are primarily derived from veterinary medicine [3]. Caution is required in extrapolating timing across species.
  • Mechanism-Based Timing: The 24-hour pre-treatment period used in in vitro studies [4] suggests that the drug's effects on gene expression and signaling pathways (e.g., downregulation of TROY) require time to manifest, which is crucial for designing efficacy experiments beyond symptomatic relief.
  • Reported Side Effects: Commonly reported adverse effects include gastrointestinal issues (nausea, vomiting), dizziness, and headache [2] [7]. These should be monitored in any experimental protocol.

Conclusion

Available data suggests that this compound's rapid clearance in humans may necessitate multiple daily doses (e.g., t.i.d.) to maintain effective plasma levels [1]. For investigating its disease-modifying potential, protocols incorporating a pre-treatment period of 24 hours or longer are rational, as evidenced by preclinical research [4] [5]. Future research aimed at maximizing efficacy should focus on establishing a definitive correlation between its pharmacokinetic profile and its time-dependent biological effects in the target system.

References

Propentofylline in Chronic Pain Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Propentofylline is a unique methylxanthine derivative with multimodal mechanisms of action targeting both neuronal and glial pathways in the central nervous system [1] [2]. As a glial modulator, it demonstrates profound neuroprotective, antiproliferative, and anti-inflammatory effects that have shown efficacy across various preclinical models of chronic pain [1]. The compound exerts its effects through two primary mechanisms: selective inhibition of phosphodiesterase (PDE) enzymes and blockade of adenosine uptake [2] [3]. This results in increased intracellular cyclic AMP (cAMP) levels and enhanced synaptic adenosine signaling, which collectively contribute to its therapeutic potential in chronic pain conditions [1] [3].

The multipartite synaptic action of this compound involves modulation of pre- and postsynaptic neurons, astrocytes, and microglia, positioning it as a promising candidate for treating complex chronic pain syndromes, particularly neuropathic pain [1]. Through its glial modulatory properties, this compound decreases reactive phenotypes in glial cells, reduces production and release of proinflammatory factors, and enhances astrocyte-mediated glutamate clearance [1]. This comprehensive mechanism distinguishes it from conventional analgesics that primarily target neuronal pathways.

Table 1: Key Mechanistic Targets of this compound in Chronic Pain

Target Biological Effect Functional Outcome
Phosphodiesterase inhibition Increased intracellular cAMP Neuroprotection, reduced inflammation
Adenosine uptake inhibition Enhanced synaptic adenosine signaling Anti-inflammatory, neuromodulatory effects
Microglial modulation Decreased proinflammatory cytokine release Attenuation of neuroimmune activation
Astrocytic modulation Enhanced glutamate clearance Protection against excitotoxicity
Macrophage regulation Suppressed TNF-α, IL-1β, IL-6 production Reduced peripheral inflammation

Efficacy in Preclinical Pain Models

This compound has demonstrated efficacy across multiple preclinical pain models, supporting its potential application for various chronic pain conditions. In neuropathic pain models, the compound has shown particular promise. Research indicates that this compound (10 mg/kg, i.p.) effectively reverses below-level mechanical allodynia in a rat model of central neuropathic pain following T13/L1 dorsal root avulsion [4]. This effect exhibits a delayed onset, requiring 1-2 weeks of daily administration before significant pain reversal is observed, suggesting the involvement of long-term adaptive changes in glial function rather than immediate pharmacological effects [4].

In models of peripheral neuropathic pain, this compound coadministration with tramadol produces synergistic antiallodynic effects in spinal nerve ligation (SNL) models [5]. This combination therapy approach significantly reduces mechanical allodynia while decreasing proinflammatory factor IL-1β expression in the ipsilateral spinal dorsal horn [5]. The synergistic interaction between neuronal-targeting agents (tramadol) and glial modulators (this compound) highlights the potential of multi-target therapeutic strategies for neuropathic pain management.

Table 2: Efficacy of this compound Across Preclinical Pain Models

Pain Model Species Dosing Regimen Key Outcomes References
Central Neuropathic Pain (Avulsion) Rat 10 mg/kg, i.p., daily Reversal of bilateral mechanical allodynia after 1-2 weeks [4]
Peripheral Neuropathic Pain (SNL) Rat Intrathecal, co-administered with tramadol Synergistic reduction of mechanical allodynia, decreased IL-1β [5]
Neuropathic Pain (Multiple models) Rat Various doses Reduced glial activation, decreased proinflammatory cytokines [1]

The efficacy of this compound appears to be model-dependent, with varying response profiles across different pain etiologies. This underscores the importance of appropriate model selection when evaluating glial modulators for pain applications. The delayed onset of action observed in multiple studies suggests that treatment duration is a critical factor in experimental design, with shorter-term administrations potentially failing to capture the full therapeutic potential of the compound.

Experimental Protocols

Protocol for Central Neuropathic Pain (Avulsion Model)

Model Induction: The spinal neuropathic avulsion pain (SNAP) model involves unilateral (left) T13/L1 dorsal root avulsion in male Sprague-Dawley rats (325-350g) [4]. Under isoflurane anesthesia, perform laminectomy at the T12 vertebral level, incise the dura mater over the dorsal root entry zone, carefully isolate T13 and L1 dorsal rootlets, and avulse them by clamping at the dorsal root entry zone and briskly pulling out [4].

Drug Administration:

  • Compound: this compound dissolved in sterile endotoxin-free isotonic saline [4]
  • Dose: 10 mg/kg [4]
  • Route: Intraperitoneal (i.p.) injection [4]
  • Dosing Schedule: Administer once daily between 1600-1800 hr [4]
  • Treatment Duration: 14-35 days of daily administration [4]

Pain Assessment:

  • Test: von Frey filament assay [4]
  • Testing Schedule: Baseline before surgery, then at days 14, 21, and 28 post-surgery to confirm SNAP development, then weekly during treatment [4]
  • Testing Parameters: Perform approximately 15 hours after drug administration (0700-0900 hr) to allow for second messenger signaling cascades to exert effects [4]
  • Analysis: Calculate 50% paw withdrawal threshold using maximum-likelihood fit method to fit a Gaussian integral psychometric function [4]
Protocol for Peripheral Neuropathic Pain (Spinal Nerve Ligation)

Model Induction: Perform spinal nerve ligation (SNL) surgery on male Sprague-Dawley rats (170-190g) under pentobarbital anesthesia (45 mg/kg, i.p.) [5]. Remove the L6 vertebra left transverse process to expose L4 and L5 spinal nerves, isolate the L5 spinal nerve, and tightly ligate with 6-0 silk thread [5].

Intrathecal Catheter Implantation:

  • Insert polyethylene (PE-10) tubing into the subarachnoid space of the lumbar enlargement [5]
  • Make a midline incision at the back of the rat from T8 to L3 level [5]
  • Pass a pre-measured length of tubing caudally from T8 to L3 level of the spinal cord [5]
  • Allow 3-5 days recovery before experimentation [5]
  • Verify catheter placement with 2% lidocaine (10 μl) administration producing tail and hind leg paralysis [5]

Drug Administration and Testing:

  • This compound Administration: Administer intrathecally in combination with tramadol [5]
  • Pain Assessment: Use von Frey hairs to assess mechanical allodynia [5]
  • Testing Schedule: Habituate animals for 3 days before baseline testing, then test on postoperative day 7 after drug administration from day 0 to day 7 [5]
  • Analysis: Calculate 50% paw withdrawal threshold and percentage antiallodynia using the formula: % Antiallodynia = 100−100× (baseline of SNL-Drug – post SNL-Drug)/(baseline of SNL-Saline – post SNL-Saline) [5]
Molecular Analysis Protocol

Tissue Collection:

  • Anesthetize rats with sodium pentobarbital (60 mg/kg, i.p.) [5]
  • Rapidly harvest ipsilateral L5 spinal dorsal horn [5]

RNA Extraction and Analysis:

  • Extract total RNA using Trizol reagent [5]
  • Synthesize cDNA using oligo (dT)12-18 with Superscript III Reverse Transcriptase [5]
  • Perform Real-time RT-PCR to quantify proinflammatory cytokine expression (e.g., IL-1β) [5]

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound in chronic pain models involve complex interactions with multiple signaling pathways, particularly those regulating neuroimmune responses. The diagram below illustrates the key mechanistic pathways and their interrelationships.

G cluster_primary Primary Molecular Targets cluster_secondary Secondary Signaling Effects cluster_cellular Cellular Modulatory Effects cluster_cytokine Inflammatory Mediator Regulation cluster_functional Functional Outcomes in Pain Models This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineUptake Adenosine Uptake This compound->AdenosineUptake Inhibits cAMP ↑ cAMP Levels PDE->cAMP Increased AdenosineSignaling ↑ Synaptic Adenosine Signaling AdenosineUptake->AdenosineSignaling Enhanced MicroglialMod Microglial Modulation ↓ Activation cAMP->MicroglialMod AstrocyticMod Astrocytic Modulation ↓ Activation cAMP->AstrocyticMod CytokineDown ↓ Proinflammatory Cytokines (TNF-α, IL-1β, IL-6) cAMP->CytokineDown Neuroprotection Neuroprotective Effects AdenosineSignaling->Neuroprotection GlutamateClearance ↑ Glutamate Clearance AdenosineSignaling->GlutamateClearance MicroglialMod->CytokineDown AstrocyticMod->GlutamateClearance RadicalReduction ↓ Free Radical Formation Neuroprotection->RadicalReduction Allodynia Reversal of Mechanical Allodynia CytokineDown->Allodynia Hyperalgesia Reduction of Pain Hypersensitivity GlutamateClearance->Hyperalgesia Synergistic Synergistic Effects with Neuronal-Targeting Drugs RadicalReduction->Synergistic

Figure 1: this compound Signaling Pathways in Chronic Pain Models. The diagram illustrates the cascade of molecular and cellular events through which this compound exerts its anti-allodynic and anti-hyperalgesic effects in preclinical pain models.

G cluster_group1 Week 1-2: Pre-Surgical Phase cluster_group2 Week 3-6: Post-Surgical Development cluster_group3 Week 7-12: Drug Intervention Phase cluster_group4 Final Week: Terminal Analysis Start Study Initiation Habituation Animal Habituation to Testing Environment (4 days) Start->Habituation Baseline Baseline Behavioral Testing (von Frey) Habituation->Baseline Surgery Pain Model Surgery (e.g., SNL or Avulsion) Baseline->Surgery Recovery Post-Surgical Recovery (14 days) Surgery->Recovery PainConfirm Pain Development Confirmation at Days 14, 21, 28 Recovery->PainConfirm DrugAdmin Daily Drug Administration (this compound 10 mg/kg, i.p.) PainConfirm->DrugAdmin PainConfirm->DrugAdmin Once pain established WeeklyTesting Weekly Behavioral Testing DrugAdmin->WeeklyTesting DetailedTimecourse Detailed Timecourse Testing (Every 2-3 days if needed) WeeklyTesting->DetailedTimecourse TissueCollection Tissue Collection (Spinal Cord, DRG) WeeklyTesting->TissueCollection After 2-5 weeks of treatment DetailedTimecourse->TissueCollection MolecularAnalysis Molecular Analysis (qPCR, ELISA, IHC) TissueCollection->MolecularAnalysis DataAnalysis Data Analysis and Statistical Evaluation MolecularAnalysis->DataAnalysis End Study Completion DataAnalysis->End

Figure 2: Experimental Workflow for this compound in Chronic Pain Research. The timeline outlines key phases from model establishment through terminal analysis, highlighting critical timepoints for behavioral testing and molecular assessments.

Important Research Considerations

Species-Specific and Cellular Differences

Research has revealed crucial species-specific differences in responses to this compound that must be considered when designing experiments and interpreting results. In vitro studies demonstrate that human microglia are significantly less responsive to this compound compared to rodent microglia [6]. Additionally, human microglia show reduced responsiveness to LPS stimulation and differential expression of toll-like receptors compared to their rodent counterparts [6]. These fundamental biological differences may contribute to challenges in translating preclinical findings to clinical efficacy.

Cell-type specific variations are also evident, with this compound exhibiting different potency profiles in human microglia versus human macrophages [6]. This suggests the compound may have more pronounced peripheral mechanisms of action in humans compared to central nervous system effects [6]. Researchers should consider these species and cell-type differences when selecting experimental models and interpreting mechanism of action studies.

Clinical Translation Challenges

Despite promising preclinical results, this compound failed to demonstrate efficacy in a phase II clinical trial for post-herpetic neuralgia (PHN) in humans [6]. This failure highlights the significant challenges in translating glial-modulating strategies from rodent models to human pain conditions [6]. Several factors may contribute to this translational gap:

  • Disease pathology differences: The role of glial cells may vary across different pain conditions
  • Dosing and treatment duration: Optimal regimens may differ between species
  • Drug penetration: Blood-brain barrier penetration may vary
  • Model limitations: Rodent models may not fully recapitulate human neuropathic pain conditions [6]

These clinical failures emphasize the need for careful consideration of model selection, dosing regimens, and treatment duration in preclinical studies. Additionally, they underscore the importance of incorporating human cell-based assays and comparative studies between rodent and human cellular responses during therapeutic development [6].

Combination Therapy Approaches

Emerging evidence supports combination strategies pairing this compound with neuronal-targeting analgesics. Research demonstrates that coadministration of this compound with tramadol produces synergistic effects in reducing neuropathic pain behaviors in rodent models [5]. This approach simultaneously targets both neuronal and glial components of pain processing, potentially addressing the multifactorial nature of chronic pain more effectively than single-mechanism drugs.

The synergistic interaction between this compound and tramadol is associated with reduced expression of proinflammatory factor IL-1β in the spinal dorsal horn [5]. This suggests that combining glial modulators with conventional analgesics may provide enhanced efficacy through complementary mechanisms, offering a promising approach for treatment-resistant neuropathic pain conditions.

Conclusion

This compound represents a promising glial-modulating approach for chronic pain management with robust efficacy across multiple preclinical models. Its multimodal mechanism of action, targeting both inflammatory pathways and neuronal excitability, positions it uniquely for addressing the complex pathophysiology of neuropathic pain conditions. However, researchers must carefully consider species-specific differences, appropriate model selection, and treatment duration when designing studies with this compound. The delayed onset of efficacy observed in multiple studies suggests that longer treatment regimens may be necessary to fully evaluate its therapeutic potential. Additionally, combination strategies with neuronal-targeting analgesics may enhance efficacy and represent a promising direction for future research. While clinical translation has proven challenging, this compound remains a valuable tool compound for understanding glial mechanisms in pain processing and for developing novel therapeutic approaches for chronic pain conditions.

References

Propentofylline adverse effects management in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Adverse Effect Management

Q1: What are the most common adverse effects (AEs) associated with propentofylline, and what is their typical severity? The most frequently reported adverse effects of this compound involve the gastrointestinal and nervous systems [1]. The table below summarizes the common AEs and their general characteristics for easy reference.

Adverse Effect Category Specific Symptoms Typical Severity & Characteristics
Gastrointestinal Nausea, vomiting, diarrhea, dyspepsia, loss of appetite, gastrointestinal pain [2] [1] Mostly minor and transient [3] [1].
Nervous System Dizziness, headache, vertigo, asthenia (weakness), flushing, hot flushes [2] [1] Mostly minor and transient [3] [1].
Cardiovascular Rapid heartbeat (tachycardia), low blood pressure (hypotension) [2] Less common; may necessitate medical attention [2].

Q2: Are there any known drug-drug interactions that could exacerbate adverse effects? Yes, concomitant use of this compound with other specific drugs can increase the risk of adverse effects.

  • NSAIDs and Anticoagulants: These drugs can exacerbate gastrointestinal side effects and potentially increase the risk of bleeding [2].
  • Other Xanthines: Concurrent use with drugs like theophylline or high consumption of caffeine can potentiate nervous system and gastrointestinal effects due to their similar pharmacological profiles [1].
  • CNS Stimulants/Depressants: May lead to unpredictable outcomes on the central nervous system [2].

Q3: What are the key contraindications and warnings for this compound use? this compound should be used with caution or avoided in subjects with the following conditions [2] [1]:

  • Hypersensitivity to this compound or any component of the formulation.
  • Severe liver or kidney impairment.
  • Pregnant or breastfeeding women, unless deemed absolutely necessary.
  • History of bronchial disease or cardiac conditions like congestive heart failure (CHF) [1].

Troubleshooting Guide: Managing Adverse Events

This guide provides a structured approach to managing adverse events should they occur during a clinical trial.

Scenario 1: A subject presents with gastrointestinal disturbances (e.g., nausea, vomiting).

  • Assessment: Determine the onset, duration, and severity of symptoms. Assess hydration status.
  • Action:
    • Confirm Administration Guidelines: Verify that the drug is being taken correctly. This compound should be administered on an empty stomach, one hour before meals [4]. Food interactions can significantly affect the drug's profile and may contribute to AEs.
    • Symptomatic Management: For mild cases, ensure the subject remains hydrated. Symptoms often resolve on their own without intervention [2].
    • Dose Evaluation: If symptoms are persistent or bothersome, consider if a dose reduction is feasible within the study protocol.
  • Monitoring: Track the frequency and severity of episodes. Document any weight loss or signs of dehydration.

Scenario 2: A subject reports nervous system effects (e.g., dizziness, headache).

  • Assessment: Evaluate the impact on daily activities and fall risk, particularly in elderly subjects.
  • Action:
    • Patient Education: Advise the subject to avoid driving or operating heavy machinery if dizziness is present.
    • Timing of Dose: If possible, administering the dose at a time when the subject can remain sedentary may mitigate risks.
    • Review Concomitant Medications: Check for other drugs the subject is taking that might have similar side effects (e.g., other phosphodiesterase inhibitors, caffeine) [2] [1].
  • Monitoring: Document the duration and circumstances of each event.

Scenario 3: A subject experiences potential cardiovascular effects (e.g., rapid heartbeat).

  • Assessment: This is a more serious scenario. Immediately assess heart rate and blood pressure. Evaluate for signs of hypotension such as syncope or near-syncope.
  • Action:
    • Medical Attention: These symptoms necessitate immediate medical evaluation as they could indicate an adverse reaction [2].
    • Consider Discontinuation: Temporarily withhold the drug pending medical review.
    • Re-challenge: The decision to re-challenge after the event resolves should be made with extreme caution and full consideration of the risks and benefits.

Experimental Protocol & Mechanistic Insight

Understanding the drug's mechanism of action is crucial for interpreting both its efficacy and adverse effects.

Detailed Mechanism of Action and Experimental Assessment this compound is a xanthine derivative with a dual mechanism: it inhibits the enzyme phosphodiesterase (PDE) and blocks the cellular reuptake of adenosine [5] [6]. This leads to increased levels of intracellular cyclic AMP (cAMP) and extracellular adenosine, which mediate its neuroprotective and anti-inflammatory effects [2] [3]. The following diagram illustrates this primary signaling pathway and its physiological consequences.

G PPF This compound (PPF) PDE Phosphodiesterase (PDE) PPF->PDE Inhibits Ado_Reuptake Adenosine Reuptake PPF->Ado_Reuptake Inhibits cAMP cAMP PDE->cAMP Leads to ↑ Neurotrophins ↑ Neurotrophin (NGF) Release cAMP->Neurotrophins Microglia ↓ Microglial Activation cAMP->Microglia Ext_Ado Extracellular Adenosine Ado_Reuptake->Ext_Ado Leads to ↑ Cytokines ↓ Pro-inflammatory Cytokines Ext_Ado->Cytokines FreeRadicals ↓ Free Radicals Ext_Ado->FreeRadicals Neuroprotective Neuroprotective Effects Neurotrophins->Neuroprotective Microglia->Neuroprotective AntiInflammatory Anti-inflammatory Effects Cytokines->AntiInflammatory FreeRadicals->AntiInflammatory

Methodology for Assessing Glial Modulation (Pre-clinical) The following protocol is adapted from a pre-clinical study on spinal cord injury, which provides a methodology for evaluating one of this compound's key mechanisms [7].

  • 1. Objective: To evaluate the effect of this compound on the activation of astrocytes and microglia in the central nervous system.
  • 2. Materials:
    • Animal model (e.g., Sprague-Dawley rats).
    • This compound (e.g., Sigma, #P194).
    • Antibodies for immunohistochemistry/immunoblotting: GFAP (astrocyte marker), CD11b (microglia marker), Glutamic Acid Decarboxylase (GAD65).
    • Surgical equipment for intrathecal catheter implantation.
  • 3. Procedure:
    • Induction: Perform a unilateral spinal cord injury (e.g., at T13 segment) under anesthesia to induce glial activation. Include a sham-operated control group.
    • Treatment: Administer this compound (e.g., 10 mM in saline, 15 μL volume) or vehicle control via an implanted intrathecal catheter.
    • Tissue Collection: After a predetermined period (e.g., 7-14 days post-injury), perfuse animals and collect spinal cord tissue (e.g., L4-L5 segments).
    • Analysis:
      • Immunohistochemistry: Process tissue sections and stain with GFAP and CD11b antibodies. Use image analysis software to quantify the soma area of glial cells as a measure of activation.
      • Western Blotting: Homogenize tissue and quantify protein levels of GFAP, CD11b, and GAD65. Normalize to a housekeeping protein (e.g., β-actin).
  • 4. Data Analysis: Compare glial marker expression and cell morphology between this compound-treated and vehicle-treated injured groups using appropriate statistical tests (e.g., t-test, ANOVA). A significant reduction in glial marker expression and soma hypertrophy in the treated group indicates successful modulation of glial activation.

Important Note on Clinical Status

It is critical for researchers to note that while this compound has shown promise in Phase II and III clinical trials for dementia [4] [3], its development for human use in conditions like Alzheimer's disease was ultimately discontinued [3]. The most current and approved use of the drug is in veterinary medicine for cognitive dysfunction in older dogs [3] [6]. Therefore, all human data is historical, and any new clinical research would require careful regulatory consideration.

References

Propentofylline nausea dizziness headache side effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

Common Side Effects of Propentofylline

Side Effect Incidence in Clinical Trials & Characteristics
Nausea Reported in ~10% of patients (vs. 4% on placebo) [1] [2].
Dizziness Reported in ~9% of patients (vs. 4% on placebo) [1] [2].
Headache Reported in ~7% of patients (vs. 3% on placebo) [1] [2].
Other Frequent Effects Gastrointestinal pain (~5%), dyspepsia, vomiting, loss of appetite, flushing, hot flushes, and vertigo [3] [1].

Mechanism of Action and Side Effect Causality

This compound is a xanthine derivative with a dual mechanism of action, which explains both its therapeutic effects and its side effect profile [3] [4].

  • Phosphodiesterase (PDE) Inhibition: It inhibits the enzymes that break down cyclic AMP (cAMP) and cyclic GMP (cGMP) [3] [5]. This leads to increased levels of these secondary messengers inside cells, which is linked to its neuroprotective effects. However, systemic PDE inhibition can also cause vasodilation (widening of blood vessels), which is a likely contributor to side effects like headache, dizziness, and flushing.
  • Adenosine Reuptake Inhibition: It blocks the cellular reuptake of adenosine, increasing its extracellular concentration [3] [6]. Adenosine acts on A1 and A2 receptors in the brain to provide neuroprotection. However, adenosine also has wide-ranging effects in the body, including in the cardiovascular and gastrointestinal systems, which may lead to side effects such as gastrointestinal discomfort and cardiovascular effects like low blood pressure [7].

The following diagram illustrates this primary mechanism and its link to both desired and adverse outcomes.

Strategies for Side Effect Management in Research

For researchers encountering these side effects in clinical or preclinical studies, here are key considerations for management and troubleshooting.

  • Administration with Food: To mitigate gastrointestinal upset, a standard protocol is to administer this compound one hour before meals [3]. This can improve tolerance significantly.
  • Monitor for Drug Interactions: this compound is known to interact with other substances. Concurrent use of theophylline, caffeine, or other phosphodiesterase inhibitors may exacerbate side effects and should be carefully controlled in study designs [3]. Furthermore, co-administration with NSAIDs or anticoagulants might increase the risk of gastrointestinal side effects and bleeding [5].
  • Consider the Onset of Action: Preclinical research in rodent models of neuropathic pain found that the therapeutic effects of this compound required 1-2 weeks of daily administration to manifest [8]. This suggests that side effects appearing in early phases of a study might not predict long-term tolerability and that efficacy should not be judged from short-term experiments.
  • Adhere to Contraindications: Be aware of conditions that preclude the use of this compound. It is contraindicated in cases of severe kidney or liver disease, certain cardiac conditions (like congestive heart failure), and bronchial disease [3]. Screening for these conditions is crucial in patient study populations.

Experimental Protocol for Neuroinflammatory Research

For researchers investigating the neuroinflammatory mechanisms of this compound, the following methodology from a preclinical study provides a robust model [9].

  • Objective: To evaluate the preventive effect of this compound on sickness and depressive-like behavior induced by Lipopolysaccharide (LPS) in rats.
  • Model: Adult male Wistar rats.
  • Interventions:
    • This compound: Administered at 12.5 mg/kg/day via intraperitoneal (i.p.) injection for five consecutive days.
    • LPS: Administered at 1 mg/kg/day (i.p.) on the third and fourth days of this compound treatment to induce neuroinflammation.
  • Key Assessments:
    • Sickness Behavior: Measured via daily body weight change and open field behavior (locomotion, rearing, immobility).
    • Depressive-like Behavior: Assessed using the Forced Swim Test (immobility and climbing time).
    • Biomarkers: Plasma levels of TNF-α and BDNF; central expression of GFAP (an astrocyte activation marker) in brain regions like the hippocampus and prefrontal cortex.
  • Finding: this compound pretreatment prevented both the LPS-induced sickness behavior and the subsequent depressive-like behavior, which was associated with a prevention of increased GFAP expression [9].

References

Optimizing Propentofylline dose for cognitive function outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline at a Glance: Key Data for Experimental Design

The table below summarizes fundamental information to inform your research plans.

Aspect Details & Experimental Values
Basic Pharmacology Xanthine derivative; selective phosphodiesterase (PDE) inhibitor and adenosine uptake inhibitor [1] [2] [3].
Primary Mechanisms Increases cellular cAMP and cGMP levels; modulates adenosine receptors; reduces glial cell activation; inhibits production of cytokines and free radicals; stimulates Nerve Growth Factor (NGF) synthesis [1] [2] [3].
Reported Dosing (Human Clinical Trials) 300 mg, three times daily (TID), taken 1 hour before food [4].
Reported Dosing (Veterinary Use) 3–11 mg/kg in dogs, divided into two daily oral doses, administered at least 1 hour before feeding [2].
Commonly Reported Adverse Effects Mostly gastrointestinal and nervous system-related (e.g., nausea, dizziness, headache). Generally mild and transient [5] [4].

Experimental Protocols & Key Findings from Literature

Here are detailed methodologies and outcomes from published studies on this compound.

Protocol: Assessing Impact on Global & Cognitive Function in Dementia

This outlines the design of major human clinical trials.

  • Objective: To assess the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease or vascular dementia [4].
  • Study Design: Double-blind, placebo-controlled, randomized trials over up to 12 months [4].
  • Participants: 901 patients with Alzheimer's disease and 359 with vascular dementia in a pooled analysis of four studies [4].
  • Intervention: This compound 300 mg TID vs. Placebo [4].
  • Primary Outcome Measures:
    • Cognitive Function: Assessed using the Syndrome Short Test (SKT) and Mini-Mental State Examination (MMSE) [5].
    • Global Function: Assessed using the Clinical Global Impression (CGI) and Gottfries-Brane-Steen (GBS) scale [5].
    • Activities of Daily Living (ADL): Assessed using the Nurnburger-Alters-Beobachtungs-Skala (NAB) [5].
  • Key Findings: The trials showed statistically significant, clinically relevant improvements over placebo in all efficacy assessments (cognition, global function, and ADL) for both patient groups. The drug was generally well-tolerated [4].
Protocol: Investigating Glioblastoma (GBM) Cell Invasion & Survival

This preclinical study provides a model for oncology-focused research.

  • Objective: To determine if this compound decreases GBM cell invasion and sensitizes them to Temozolomide (TMZ) chemotherapy [6].
  • Cell Lines: Used human glioma cell line T98G and patient-derived xenograft lines GBM10 and GBM43 [6].
  • Intervention: Cells were treated with this compound at various concentrations (0.5 to 20 μM) for viability assays. For combination therapy, cells were pre-treated with 5 μM PPF for 24 hours before adding TMZ or radiation [6].
  • Key Assays:
    • Invasion: Matrigel invasion assay.
    • Viability & Proliferation: CellTiter-Glo assay and cell counts.
    • Clonogenic Survival: Colony formation assay after TMZ/radiation.
    • Molecular Analysis: Western blot to analyze TROY protein expression and downstream signaling (AKT, NF-κB, Rac1) [6].
  • Key Findings: this compound decreased TROY expression, inhibited glioma cell invasion, and sensitized GBM cells to TMZ-induced apoptosis [6].
Protocol: Evaluating Antioxidant Effects in a Rat Model of Gliotoxic Injury

This study outlines methods for investigating this compound's antioxidant properties in vivo.

  • Objective: To evaluate the antioxidant effects of this compound in the brainstem of rats with gliotoxin-induced demyelination [7].
  • Animal Model: Adult male Wistar rats received a 10 μL injection of 0.1% Ethidium Bromide (EB) into the cisterna pontis to create a focal demyelinating lesion [7].
  • Intervention: Treatment group received 12.5 mg/kg/day this compound intraperitoneally daily throughout the experimental period (7-31 days) [7].
  • Sample Collection: Plasma and brainstem (pons and mesencephalon) were collected at 7, 15, and 31 days post-injection [7].
  • Key Biochemical Analyses:
    • Lipid Peroxidation: Measured by Thiobarbituric Acid Reactive Substances (TBARS).
    • Antioxidant Enzymes: Measured activity of Glutathione Reductase (GR) and Catalase [7].
  • Key Findings: this compound treatment significantly limited lipid peroxidation progression and enhanced glutathione reductase activity in the brainstem, indicating a bolstered antioxidant defense [7].

Mechanism of Action & Signaling Pathways

This compound has a multi-target mechanism, which is summarized in the following diagram.

G cluster_primary Primary Molecular Actions cluster_cellular Cellular & Neuroprotective Outcomes cluster_functional Functional Results in Models PPF This compound (PPF) PDE Inhibits Phosphodiesterase (PDE) PPF->PDE Adenosine Inhibits Adenosine Reuptake PPF->Adenosine Neurotrans ↑ cAMP & cGMP levels PDE->Neurotrans Adenosine->Neurotrans Prolongs signaling GlialMod Modulates Glial Cell Activation (Microglia/Astrocytes) Neurotrans->GlialMod NGF Stimulates NGF Synthesis Neurotrans->NGF Apoptosis Inhibits Abnormal APP & Anti-apoptotic Effects Neurotrans->Apoptosis Inflamm ↓ Pro-inflammatory Cytokines GlialMod->Inflamm OxStress ↓ Free Radicals & Oxidative Stress GlialMod->OxStress ChemoSens Increased Chemo- Sensitivity GlialMod->ChemoSens Neuroprot Neuroprotection & Reduced Damage NGF->Neuroprot Inflamm->Neuroprot Invade Inhibited Cell Invasion (GBM) Inflamm->Invade OxStress->Neuroprot Apoptosis->Neuroprot Cogn Improved Cognitive Function Neuroprot->Cogn

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the clinical relevance of the cognitive improvements seen with this compound? While multiple RCTs and meta-analyses showed statistically significant improvements in cognitive function (e.g., MMSE, SKT), global function, and activities of daily living, the clinical relevance of these improvements has been questioned. Systematic reviews note that while benefits were consistent, the effect sizes were modest and of doubtful clinical relevance [5] [8]. This is a critical consideration for designing endpoints in new clinical trials.

Q2: Does this compound have disease-modifying potential? Evidence suggests it might. The drug appears to interfere with the neurodegenerative process itself by inhibiting glial activation, reducing abnormal amyloid precursor protein (APP), and providing neuroprotection [1] [2]. Furthermore, an eight-week withdrawal study indicated that the drug's effects may be sustained after discontinuation, supporting the proposition that it may do more than just provide symptomatic benefit [5].

Q3: What are common pitfalls in dosing in animal models? The timing of efficacy assessment can be crucial, especially in pain models. One study on central neuropathic pain found that this compound required 1-2 weeks of daily administration before a reversal of pain was observed, with no impact upon first administration [9]. This highlights the importance of considering treatment duration and not concluding a lack of efficacy based on short-term experiments.

References

Propentofylline experimental variability reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline Experimental Guide: FAQs & Troubleshooting

Q1: What are the primary mechanisms of action of this compound that are relevant to experimental design? this compound (PROP) is a synthetic methylxanthine with multiple, dose-dependent mechanisms. Its key actions are glial modulation and the enhancement of antioxidant defenses [1] [2]. The main mechanisms are summarized below.

Mechanism of Action Experimental/Biological Consequence Consideration for Experimental Design
Glial Modulation (Microglia & Astrocytes) Reduces release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); decreases microglial migration and MMP-9 expression [3] [2]. Central to neuroinflammatory, neurodegenerative, and brain tumor models. Effects are specific to resident microglia, not peripheral macrophages [3].
Antioxidant Enhancement Boosts thiol-based defenses; significantly induces Glutathione Reductase (GR) activity, reducing lipid peroxidation (e.g., measured via TBARS) [1]. Critical in models of oxidative stress. Monitor biomarkers like GR activity and TBARS in target tissues (e.g., brainstem) to confirm effect.
Phosphodiesterase (PDE) Inhibition & Adenosine Uptake Blockade Increases intracellular cAMP/cGMP levels, leading to neuroprotective NGF stimulation and improved cerebral blood flow [2]. Contributes to neuroprotection and cognitive improvements. Onset and duration of effect are tied to drug pharmacokinetics.

Q2: What are established in vivo dosing protocols for different disease models? Dosing varies significantly by species and model. Adherence to a validated protocol is crucial for reducing inter-study variability. The table below summarizes key parameters from published studies.

Model Type Species Dose & Route Regimen & Key Timing Primary Experimental Readout

| Neurodegeneration / Oxidative Stress [1] | Wistar Rat | 12.5 mg/kg/day, Intraperitoneal (i.p.) | Daily for 7, 15, or 31 days. Co-treatment with gliotoxin (EB). | • Lipoperoxidation (TBARS) in brainstem • Glutathione Reductase (GR) activity | | Glioblastoma Model [3] | Lewis Rat | 50 mg/kg/day, Intraperitoneal (i.p.) | Daily, beginning on day of tumor cell injection. | • Tumor volume (via MRI) • Microglial migration & MMP-9 expression | | Vascular Dementia / Canine Cognitive Dysfunction [2] | Dog (Clinical) | 6–11 mg/kg, Oral (PO) | Divided into two daily doses, administered 1 hour before feeding for at least 30 days. | • Activity levels • Cognitive function in daily tasks |

Q3: What are common sources of experimental variability and how can they be mitigated?

  • Biological Source: Differential cell targeting. This compound specifically targets resident microglia but not peripheral macrophages in glioma models [3].
    • Mitigation Strategy: For CNS studies, use specific markers (e.g., Iba1, TMEM119) to distinguish microglia from macrophages. Do not assume all CD11b+ cells are affected equally.
  • Technical Source: Inadequate monitoring of target engagement. Assuming efficacy without confirming biochemical effect.
    • Mitigation Strategy: Incorporate direct biomarkers of this compound's action into study design. For example, measure Glutathione Reductase (GR) activity and TBARS levels in target tissue to verify the antioxidant effect is active [1].
  • Pharmacokinetic Source: Route and timing of administration. The drug's half-life in humans is short (~0.74 hours) [2].
    • Mitigation Strategy: Use the route of administration (e.g., i.p. vs. oral) and dosing frequency reported in literature for your specific model. Consistency in the time of day for dosing and sacrifice relative to the last dose is critical.

Detailed Experimental Protocol: Antioxidant Effect in Rat Brainstem

This protocol is adapted from a 2023 study demonstrating this compound's ability to reduce oxidative stress [1].

1. Experimental Animals & Groups

  • Use adult male Wistar rats.
  • Divide into four groups:
    • Control: Saline or vehicle.
    • Ethidium Bromide (EB): Receives gliotoxin to induce oxidative damage.
    • PROP: Receives this compound only.
    • EB + PROP: Receives both gliotoxin and this compound.

2. Surgical & Treatment Procedures

  • Gliotoxin Induction: Anesthetize rats and inject 10 μL of 0.1% EB into the cisterna pontis using a stereotactic apparatus [1].
  • This compound Administration: Administer PROP (12.5 mg/kg/day) via intraperitoneal injection daily for the duration of the experiment (7-31 days) [1].

3. Sample Collection

  • Plasma: Collect blood in EDTA-containing tubes, centrifuge, and isolate plasma.
  • Brainstem: Euthanize animals at designated time points (e.g., 7, 15, 31 days). Rapidly dissect the pons and mesencephalon, freeze in liquid nitrogen, and store at -80°C [1].

4. Biochemical Analyses (Key Readouts for Variability Control)

  • Tissue Homogenization: Homogenize thawed brainstem samples in cold phosphate buffer (50 mM, pH 7.4). Centrifuge at 10,000× g for 10 minutes at 4°C. Use the supernatant for assays [1].
  • Lipid Peroxidation (TBARS Assay): Measure thiobarbituric acid reactive substances to quantify oxidative damage. Expect a significant reduction in the EB+PROP group compared to the EB-only group [1].
  • Glutathione Reductase (GR) Activity:
    • Method: Monitor the oxidation of NADPH at 340 nm.
    • Reaction Mix: 1 mM oxidized glutathione (GSSG), 0.12 mM NADPH, in sodium phosphate buffer (143 mM, 6.3 mM EDTA, pH 7.4). Include 0.25 mM NaN3 to inhibit catalase.
    • Calculation: Express activity in mU/mg protein. A successful intervention shows ~59% higher GR activity in the EB+PROP group versus the EB group at 7 days [1].

This compound Mechanisms & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the drug's mechanisms and a generalized experimental workflow to aid in planning and troubleshooting.

G This compound: Core Mechanisms of Action cluster_mechanisms Key Mechanisms cluster_outcomes Experimental Outcomes PROP This compound MoA1 Glial Modulator (Inhibits microglial activation & migration) PROP->MoA1 MoA2 Antioxidant Booster (Induces Glutathione Reductase activity) PROP->MoA2 MoA3 PDE Inhibitor & Adenosine Antagonist (Increases cAMP/cGMP) PROP->MoA3 Outcome1 ↓ Pro-inflammatory cytokines (TNF-α, IL-6) MoA1->Outcome1 Leads to Outcome2 ↓ MMP-9 Expression ↓ Tumor Growth MoA1->Outcome2 Leads to Outcome3 ↓ Lipid Peroxidation (TBARS) MoA2->Outcome3 Leads to Outcome4 Improved Neuronal Function & Cognition MoA3->Outcome4 Leads to

G In Vivo Experiment Workflow (e.g., Rat Model) cluster_intervention Critical Controlled Variables Start Animal Model Selection (e.g., Wistar/Lewis Rats) A Randomization into Experimental Groups Start->A B Intervention Period A->B C Sample Collection B->C D Biochemical & Histological Analysis C->D End Data Interpretation D->End V1 Dose Preparation (Accurate weighing, fresh solution) V1->B V2 Administration Route & Time (Strict i.p. or oral schedule, consistent time of day) V2->B V3 Gliotoxin Injection (Stereotactic precision for CNS models) V3->B

Key Takeaways for Experimental Success

  • Confirm Target Engagement: Go beyond behavioral or histological endpoints. Directly measure a key biochemical outcome like Glutathione Reductase activity [1] to confirm this compound is working in your model.
  • Adhere to Published Protocols: Closely follow established dosing, route, and timing from literature for your specific disease model to ensure reproducibility [1] [3].
  • Account for Cell-Type Specificity: In CNS studies, remember that this compound's effects are highly specific to resident microglia, and results may not extend to infiltrating macrophages [3].

References

Propentofylline drug interaction management with CYP1A2 substrates

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Interaction & Mechanism

Propentofylline is chemically classified as a xanthine derivative [1] [2]. A critical piece of information for your risk assessment is that other methylxanthines, such as caffeine and theophylline, are well-established sensitive clinical index substrates for the CYP1A2 enzyme [3] [4] [5]. This means their metabolism is highly dependent on CYP1A2, and their plasma levels can be significantly affected by inhibitors or inducers of this enzyme.

While the specific metabolic pathway of this compound is not explicitly detailed in the search results, its structural similarity to these compounds provides a strong theoretical basis for a potential interaction. The proposed mechanism is competitive inhibition, where both this compound and a co-administered CYP1A2 substrate "compete" for access to the same enzyme's active site, potentially leading to increased systemic exposure (AUC and Cmax) of the victim drug.

Experimental Design & Risk Assessment

For your experiments, it is crucial to manage this theoretical interaction as a potential risk factor. The tables below summarize key perpetrators and victims of CYP1A2 interactions to guide your study design.

Table 1: Clinical Index Inhibitors of CYP1A2 These drugs can increase the exposure of CYP1A2 substrates and should be used with caution in combination or accounted for in clinical trials.

Inhibitor Inhibition Strength Clinical Impact
Fluvoxamine Strong Increases AUC of sensitive substrates ≥5-fold [3] [5].
Ciprofloxacin Moderate Can significantly increase substrate levels [5].
Oral Contraceptives Moderate Known to inhibit CYP1A2 activity [6].

Table 2: Common CYP1A2 Substrates & Sensitivity These are examples of drugs whose pharmacokinetics could theoretically be altered by this compound.

Substrate Sensitivity / Use Key Clinical Impact
Caffeine Sensitive Index Substrate AUC increases ≥5-fold with strong inhibitors [3] [4].
Tizanidine Sensitive Index Substrate AUC increases ≥5-fold with strong inhibitors [3].
Theophylline Sensitive Substrate Used in bronchospasm; levels are closely monitored [4] [7].
Clozapine Moderately Sensitive Antipsychotic with a narrow therapeutic index [5].
Duloxetine Sensitive Substrate Antidepressant; AUC increases with inhibitors [5].

Recommended Experimental Protocol

To empirically verify and characterize this interaction, the following in vitro and clinical protocols are recommended.

1. In Vitro Inhibition Screening This initial screen helps determine the inhibitory potential and half-maximal inhibitory concentration (IC50).

  • Objective: To determine if this compound inhibits CYP1A2 activity and calculate its IC50 value.
  • System: Human liver microsomes or recombinant CYP1A2 enzymes.
  • Probe Substrate: Use a known CYP1A2 substrate like phenacetin (monitor O-deethylation to acetaminophen) or taCrine (monitor 1-hydroxylation) [6].
  • Methodology:
    • Incubate the enzyme system with the probe substrate at a concentration near its Km.
    • Test a range of this compound concentrations (e.g., 0.1-100 µM).
    • Include positive control inhibitors (e.g., furafylline for CYP1A2) [3] and negative controls.
    • Measure the formation of the specific metabolite using LC-MS/MS.
    • Plot reaction velocity vs. inhibitor concentration to determine the IC50.

2. Clinical Drug-Drug Interaction (DDI) Study A clinical study is the definitive method to confirm an in vivo interaction.

  • Design: Open-label, fixed-sequence or randomized crossover study.
  • Participants: Healthy volunteers (n=12-24, as per regulatory guidance).
  • Treatments:
    • Period A: Administer a sensitive CYP1A2 index substrate (e.g., caffeine or tizanidine) alone.
    • Period B: Administer the same index substrate after repeated doses of this compound (e.g., after reaching steady-state).
  • Endpoint Measurements:
    • Intensive pharmacokinetic sampling after each period.
    • Primary PK parameters: AUC0-∞, Cmax.
    • Analysis: Calculate the geometric mean ratio (GMR) (Test [substrate + this compound] / Reference [substrate alone]) for AUC and Cmax with 90% confidence intervals.

The following diagram illustrates the workflow from theoretical risk to clinical management based on experimental data.

Start Theoretical Risk: This compound is a Xanthine Derivative Step1 In Vitro Assessment: CYP1A2 Inhibition Assay Start->Step1 Step2 In Vivo Confirmation: Clinical DDI Study Step1->Step2 If positive Decision Is the interaction clinically significant? Step2->Decision Action1 Update Product Label: Contraindications or Dosage Adjustments Decision->Action1 Yes Action2 No specific management required Decision->Action2 No

Risk Management & Labeling

Based on the outcomes of your experiments, the following risk management strategies should be considered:

  • If an interaction is confirmed: The product label for this compound should include clear warnings. It should advise against co-administration with sensitive CYP1A2 substrates that have a narrow therapeutic index, such as tizanidine or theophylline, due to the risk of serious adverse events [3] [5].
  • Dose adjustment: For less critical substrates, the label may recommend monitoring for adverse effects or considering a dose reduction of the concomitant drug.
  • Clinical trial planning: When designing clinical trials for this compound, exclude concomitant use of strong CYP1A2 inhibitors or inducers unless the interaction is the specific object of study.

References

Propentofylline tolerability improvement in elderly patients

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline Profile & Quantitative Data

This compound is a xanthine derivative with neuroprotective properties, acting as both a phosphodiesterase inhibitor and an adenosine reuptake inhibitor [1]. It is investigated for dementia treatment by modulating glial cells, inhibiting microglial activation, and enhancing neurotrophin release [1].

The table below summarizes efficacy and tolerability data from clinical studies in dementia:

Aspect Findings from Clinical Studies
Efficacy - Cognition Statistically significant improvement over placebo at 12 months (MMSE: MD 1.2, 95%CI 0.12 to 2.28, P=0.03) [2].
Efficacy - Global Function Statistically significant improvement at 3 months (CGI: MD -0.48, 95% CI -0.75 to -0.21, P=0.0006), but not at later assessments [2].
Efficacy - Activities of Daily Living Statistically significant improvement at 6 and 12 months (NAB: MD -1.20, 95%CI -2.22 to -0.18, P=0.02) [2].
Common Adverse Effects Nausea, dizziness, headache, flushing, gastrointestinal pain, dyspepsia, vertigo, asthenia, loss of appetite, vomiting, and hot flushes [1].
Tolerability - Drop-outs A statistically significant number of drop-outs favored the placebo group at 12 months (OR=1.43, 95%CI 1.04 to 1.90, P=0.03), indicating tolerability issues [2].
Contraindications & Cautions Not recommended in pregnancy, lactation, kidney disease, congestive heart failure (CHF), or bronchial disease [1].
Drug Interactions Known to interact with theophylline, caffeine, or other phosphodiesterase inhibitors [1].

Suggested Experimental Protocols for Tolerability Research

For researchers aiming to investigate this compound's tolerability, here are methodologies adapted from the literature.

1. Protocol for Clinical Trials in Dementia

  • Design: Randomized, double-blind, placebo-controlled trials are the standard [2].
  • Population: Patients with mild-to-moderate Alzheimer's disease (AD) and/or Vascular Dementia (VaD). A meta-analysis included data from 901 patients [1] [2].
  • Dosage: A common regimen used in clinical studies is 300 mg, three times daily (t.i.d.), taken one hour before meals [1].
  • Duration: Trials typically range from 6 months to 56 weeks to assess medium-term tolerability and efficacy [1] [2].
  • Outcome Measures:
    • Tolerability: Record the frequency, type, and severity of adverse events. Monitor the rate of participant drop-outs and the reasons for withdrawal [2].
    • Efficacy: Use standardized scales like the Mini-Mental State Examination (MMSE) for cognition, the Clinical Global Impression (CGI) scale for global function, and specific instruments for Activities of Daily Living (ADL) [2].

2. Protocol for Investigating Glial Modulation Mechanisms

  • Objective: To understand the mechanism of action related to glial cell modulation and its potential impact on tolerability and efficacy.
  • Model: Preclinical studies using rodent models [3].
  • Dosage Regimen: Chronic administration (e.g., 7 days of daily injections) has been shown to produce significant biological effects, whereas acute administration may not [3].
  • Methodology:
    • Administer this compound to the animal model.
    • Analyze brain tissue (e.g., nucleus accumbens) to measure changes in expression of key proteins, such as the astroglial glutamate transporter GLT-1, which is upregulated by this compound [3].
    • Use an antisense (knockdown) strategy against the target protein (e.g., GLT-1) to confirm its necessity for the observed behavioral or therapeutic effects [3].

This compound Signaling Pathway

The following diagram illustrates the key neuroprotective and anti-inflammatory mechanisms of this compound, based on the described research.

G cluster_mechanisms This compound Mechanisms cluster_effects Cellular & Functional Outcomes PPF PPF PDE Inhibits Phosphodiesterase (PDE) PPF->PDE Adenosine Inhibits Adenosine Re-uptake PPF->Adenosine Microglia Reduces Microglial Activation PPF->Microglia NGF Enhances Neurotrophin Release (e.g., NGF) PPF->NGF cAMP Increased cAMP & cGMP PDE->cAMP Adenosine->cAMP Extracellular Accumulation AntiInflammatory Anti-inflammatory Effects Microglia->AntiInflammatory Neuroprotection Neuroprotection & Neural Function NGF->Neuroprotection cAMP->Neuroprotection GLT1 Upregulates Glutamate Transporter GLT-1 GLT1->Neuroprotection Restores Glutamate Homeostasis AntiInflammatory->GLT1

This compound's multi-target mechanism promotes neuroprotection through increased neurotrophic support, reduced inflammation, and restoration of glutamate balance [1] [3].

Frequently Asked Questions for Researchers

What is the most critical pharmacokinetic property of this compound for central nervous system action? this compound readily crosses the blood-brain barrier, which is a fundamental requirement for its activity on glial cells and central neuroinflammation [1].

Are there any known drug interactions to consider when designing a clinical trial? Yes, this compound is known to interact with theophylline, caffeine, and other phosphodiesterase inhibitors. These interactions should be controlled for in trial protocols, for example, through dietary restrictions or exclusion criteria [1].

Is there a difference between acute and chronic dosing in preclinical models? Yes, efficacy in behavioral models (e.g., reducing drug-seeking behavior) has been observed with chronic administration (7 days) but not with acute dosing, highlighting the importance of treatment duration in study design [3].

References

Propentofylline mechanical allodynia testing optimization

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline Dosing and Efficacy Data

The table below summarizes key experimental parameters from various animal studies to assist in protocol design.

Pain Model Species Route of Administration Dose & Frequency Time to Efficacy Key Findings Citation
Spinal Cord Injury (SCI) Rat Intrathecal (i.t.) 10 mM, 15 μL (single bolus) Attenuated allodynia within testing period Attenuated glial activation; prevented decrease in GAD65. [1]
Spinal Neuropathic Avulsion Pain (SNAP) Rat Intraperitoneal (i.p.) 10 mg/kg, once daily 1-2 weeks of daily dosing Reversed bilateral below-level allodynia after delayed onset. [2]
Spinal Nerve Ligation (SNL) Rat Intraperitoneal (i.p.) 10 mg/kg, once daily Reversed allodynia by day 12 Reinstated spinal GLT-1 & GLAST expression; reduced GFAP. [3] [4]
Postoperative Pain (Plantar Incision) Rat Intraperitoneal (i.p.) 30 mg/kg, (single bolus) Significant effect 2-4 hours post-injection Antiallodynic effect mediated by α-adrenergic and cholinergic receptors. [5]
Co-administration with Tramadol (SNL) Rat Intrathecal (i.t.) ED~50~: 7.8 μg (as part of combination) Synergistic effect observed Co-administration with tramadol showed synergistic antiallodynic effects. [6]

Experimental Protocol for Behavioral Testing

For reliable and reproducible measurement of mechanical allodynia, follow this standardized von Frey testing protocol:

  • Animal Habituation: House animals for at least one week before experiments. Place them in the testing environment (e.g., elevated mesh floor under a clear plastic cage) for 30-60 minutes before baseline testing to minimize stress [1] [7].
  • Testing Apparatus: Use calibrated Semmes-Weinstein von Frey filaments. Apply filaments vertically to the plantar surface of the hind paw [1] [2].
  • Threshold Determination: The Up-Down method is a validated and efficient approach [7].
    • Apply a series of 8-10 filaments in a predetermined order, depending on the animal's response.
    • The final calculation of the 50% withdrawal threshold can be determined by the formula: log(50% threshold) = Xf + κδ, where Xf is the value of the final von Frey filament, κ is a correction factor, and δ is the mean difference between stimuli [1].
  • Stimulus Schedule: Apply each filament for 6-8 seconds per stimulus, with inter-stimulus intervals of 10 seconds or more to prevent sensitization. Perform 6-10 applications per filament [1] [2].
  • Critical Validation Note: In SCI models, motor impairments can confound sensory testing. A validated solution is to use food distraction during testing or to apply filaments to the dorsum of the hindpaw instead of the plantar surface. This allows for accurate assessment of allodynia even before the recovery of hindlimb weight support [7].

This compound Mechanism of Action

This compound exerts its effects through multiple pathways, ultimately leading to reduced neuronal hyperexcitability and pain.

G cluster_primary Primary Molecular Actions cluster_cellular Cellular & System Outcomes PPF This compound (PPF) PDE Inhibits PDE IV PPF->PDE AdoTrans Inhibits Adenosine Transport PPF->AdoTrans GliMod Modulates Glial Activation (Reduces Astrocyte & Microglia Reactivity) PDE->GliMod  Increases cAMP AdoTrans->GliMod  Enhances adenosine  signaling GluTrans Upregulates Glutamate Transporters (GLT-1 & GLAST) GliMod->GluTrans GABA Prevents SCI-induced decrease in GAD65 (GABA synthesis enzyme) GliMod->GABA Cytokine Reduces Pro-inflammatory Cytokines (IL-1β, TNF-α) GliMod->Cytokine FinalOutcome Final Outcome: Attenuation of Mechanical Allodynia GluTrans->FinalOutcome Reduces glutamate excitotoxicity GABA->FinalOutcome Restores GABAergic inhibitory tone Cytokine->FinalOutcome Decreases neuroinflammation

Frequently Asked Questions

Q1: Why doesn't a single dose of this compound work in my central neuropathic pain model? A: This is an expected finding. Research shows that in central pain models like spinal cord injury or avulsion, this compound requires 1-2 weeks of daily administration to reverse allodynia. This delayed effect is likely due to the time needed for the drug to alter glial cell activation states and subsequent signaling pathways [2].

Q2: Can this compound be used to treat existing, chronic pain? A: Yes. Studies demonstrate that this compound is effective at reversing established mechanical allodynia when treatment is initiated days to weeks after the initial nerve injury, making it highly relevant for clinical translation [3].

Q3: Are there any synergistic combinations I can test? A: Promisingly, yes. Co-administration of this compound with the analgesic tramadol has been shown to produce a synergistic antiallodynic effect in a neuropathic pain model, allowing for lower doses of each drug and potentially reducing side effects [6].

Q4: What is a key mistake in sensory testing after spinal cord injury? A: A common issue is failing to control for motor deficits. If an animal cannot move its limb, it cannot show a withdrawal response. Using food as a distraction or testing on the dorsum of the paw are validated methods to ensure you are measuring a sensory rather than a motor deficit [7].

References

Propentofylline cytokine measurement protocols in research

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Models

Here are methodologies from research studies that successfully measured cytokine levels in propentofylline experiments.

Model 1: LPS-Induced Neuroinflammation in Rats

This model is used to study sickness and depressive-like behavior, assessing how this compound prevents inflammation-induced changes.

  • Animal Model: Adult male Wistar rats [1].
  • Treatment Protocol:
    • This compound: Administered at 12.5 mg/kg/day via intraperitoneal (i.p.) injection [1].
    • Inflammatory Agent: Lipopolysaccharide (LPS from E. coli) administered at 1 mg/kg/day i.p. for two consecutive days to induce inflammation [1].
  • Cytokine Measurement:
    • Sample Type: Plasma was collected from the animals [1].
    • Method: Plasmatic levels of TNF-α were quantified. The specific assay (e.g., ELISA) was not detailed in the available excerpt, but this is the standard method for such measurements [1].
Model 2: Global Cerebral Ischemia in Rats

This model investigates this compound's neuroprotective effects after reduced blood flow to the brain.

  • Animal Model: Adult male Wistar rats [2].
  • Treatment Protocol:
    • This compound: Administered at 25 mg/kg via intravenous (i.v.) injection immediately after inducing ischemia, or 25 mg/kg/day via i.p. injection for long-term studies [2].
    • Ischemia Model: Bilateral common carotid artery occlusion (BCCAO) [2].
  • Cytokine Measurement:
    • Sample Type: Cortical brain tissue [2].
    • Method: Concentrations of cytokines TNF-α and IL-1β were measured. The study used a high-performance liquid chromatography (HPLC) technique [2].
General Technique: Cytokine mRNA Quantification by Real-Time PCR

While the above studies measured cytokine proteins, understanding gene expression is also critical. Real-time reverse transcription polymerase chain reaction (RT-PCR) is a highly sensitive method for quantifying cytokine mRNA levels [3].

  • Principle: This technique measures the mRNA transcripts of cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) and their receptors, providing an estimate of the cytokine production profile [3].
  • Key Steps [3]:
    • RNA Extraction: Isolate total RNA from tissue or cells.
    • Reverse Transcription (RT): Convert RNA into complementary DNA (cDNA).
    • Real-Time PCR: Amplify cDNA using gene-specific primers (e.g., SYBR Green dye) and quantify the amount of product in real-time.
  • Normalization: Data must be normalized to stable housekeeping genes like cyclophilin A (CypA), beta-actin, GAPDH, or HPRT to account for variations in initial sample amount and reaction efficiency [3].

Troubleshooting Common Issues

Here are solutions to potential problems when measuring cytokines in this research context.

Problem Possible Cause Suggested Solution
High variability in cytokine measurements Inconsistent sample collection/handling; improper normalization [3]. Standardize dissection, processing times; use multiple housekeeping genes for normalization [3].
Low signal in protein assays (e.g., ELISA) Cytokine levels below detection limit; protein degradation. Concentrate protein samples from tissue homogenates; ensure fresh or properly stored samples [4].
No change in cytokine mRNA This compound acts post-transcriptionally; wrong time point. Measure cytokine protein levels; conduct a time-course experiment [3].
Unexpected results in animal models Incorrect drug dosage; model doesn't reflect target biology. Verify dosage from literature (e.g., 10-25 mg/kg in rats); ensure disease model appropriately activates microglia/cytokines [5] [2] [6].

The Mechanism Behind the Measurement

This compound reduces pro-inflammatory cytokine production primarily by modulating glial cell activity [7] [8]. The following diagram illustrates the cellular signaling pathways involved.

G cluster_glial Glial Cell (Microglia) PPF This compound (PPF) A1 Inhibits Adenosine Reuptake PPF->A1  Primary Mechanisms B1 Inhibits PDE Enzymes PPF->B1 C1 Inhibits TROY Signaling Pathway PPF->C1  In glioma context [5] A2 Elevated extracellular Adenosine A1->A2 A3 Adenosine Receptor Activation A2->A3 D1 Reduced activation of NF-κB and other transcription factors A3->D1 B2 Increased cAMP/cGMP B1->B2 B2->D1 C2 Downstream: Pyk2, Rac1, pJNK C1->C2 C2->D1 D2 Decreased synthesis of TNF-α, IL-1β, IL-6 D1->D2

References

Propentofylline versus donepezil efficacy dementia

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Donepezil Propentofylline
Drug Class Acetylcholinesterase inhibitor (AChEI) [1] [2] Xanthine derivative / Phosphodiesterase inhibitor [3]
Primary Mechanism Increases brain acetylcholine by inhibiting its breakdown; may also inhibit amyloid-beta aggregation [1] [4] Non-selective phosphodiesterase inhibitor; purported neuroprotective and glial-modulating effects [3]
Regulatory Status FDA-approved (1996); widely used for all stages of Alzheimer's disease (AD) [1] [2] Not an approved therapy for dementia; development appears to have been halted [5] [3]
Efficacy Evidence Strong & Established: Multiple RCTs and meta-analyses confirm modest but significant benefits in cognitive function (e.g., MMSE, ADAS-Cog) for AD, vascular dementia (VaD), and post-stroke cognitive impairment (PSCI) [4] [6] [5] Limited & Historical: Early studies showed small-to-moderate improvements in global cognition, but it has not been reproducibly tested in large, modern, adequately powered trials [5]
Dosing Well-defined: 5 mg/day starting dose, increased to 10 mg/day; 23 mg/day for moderate-to-severe AD [1] Not established for clinical use.
Common Side Effects Nausea, diarrhea, vomiting, muscle cramps, insomnia (often transient) [1] Not well-characterized in recent literature.

Experimental Data and Clinical Trial Insights

The search results reveal a significant disparity in the volume and quality of clinical evidence between the two drugs.

  • For Donepezil: A 2024 meta-analysis of 18 Randomized Controlled Trials (RCTs) provides robust, quantitative data. It concluded that both 5 mg and 10 mg daily doses significantly improve cognitive function measured by the Mini-Mental State Examination (MMSE). The 10 mg dose was found to be more efficacious (Hedges' g: 2.09 for 5 mg vs. 2.27 for 10 mg) [4]. Donepezil is also recognized as a cost-effective therapy, with trends indicating it may lead to societal cost savings by reducing other healthcare burdens [3].

  • For this compound: The most recent mention comes from a 2025 systematic review, which categorized it among many interventions tested for Vascular Cognitive Impairment (VCI). This review noted that this compound showed "small to moderate improvements in cognition" but highlighted that the certainty of this evidence is low. The review critically pointed out that "few interventions were reproducibly tested in adequately sized and designed studies," which includes this compound [5]. An earlier 2022 review also listed it but did not provide any new clinical data [3].

Mechanisms of Action

The drugs work through distinct pathways, which are visualized below.

G cluster_glial Glial Cell Activity AChE Acetylcholinesterase (AChE) Enzyme ACh Acetylcholine (ACh) ACh->AChE Breakdown Prevented AChR Cholinergic Receptor ACh->AChR Binding Increased DPZ Donepezil DPZ->AChE Inhibits PDE Phosphodiesterase (PDE) Enzyme cAMP cAMP (2nd Messenger) PDE->cAMP Degradation Prevented NGF Nerve Growth Factor (NGF) cAMP->NGF Stimulates Production PPF This compound PPF->PDE Inhibits Inflam Neuroinflammation PPF->Inflam Reported to Suppress Toxins Neurotoxin Release PPF->Toxins Reported to Suppress Note1 Goal: Enhance cholinergic neurotransmission Note1->DPZ Note2 Proposed Goal: Neuroprotection & reduced inflammation Note2->PPF

Based on the search results, here is a typical experimental protocol for evaluating a drug like Donepezil, which reflects the methodologies used in the cited meta-analyses and reviews [4] [6] [5].

Representative Clinical Trial Protocol for Dementia Drugs

G Start 1. Participant Recruitment A Inclusion Criteria: - Diagnosed Dementia (e.g., AD, VaD, PSCI) - Specific MMSE Score Range - Stable Concomitant Medications Start->A B Exclusion Criteria: - Other CNS Disorders - Severe Uncontrolled Comorbidities - Contraindications to Study Drug Start->B C 2. Baseline Assessment D Cognitive & Functional Scales: - MMSE, ADAS-Cog, CDR - Activities of Daily Living (ADL) Scales C->D E 3. Randomization & Blinding D->E F Study Group (e.g., Donepezil 10 mg/day) E->F G Control Group (Placebo or Active Comparator) E->G H 4. Intervention Period (Typically 6 to 12 months) F->H G->H I Regular Monitoring: - Adverse Events (AEs) - Medication Adherence H->I J 5. Outcome Assessment (End of Study) I->J K Primary Endpoint: Change in ADAS-Cog or MMSE (Statistical analysis: ANCOVA) J->K L Secondary Endpoints: - Global Function (e.g., CIBIC-Plus) - Behavioral Symptoms - Quality of Life J->L M 6. Data Analysis & Interpretation K->M L->M N Determine: - Statistical Significance - Clinical Relevance - Safety Profile M->N

Interpretation and Research Implications

For researchers and drug development professionals, the key takeaway is:

  • Donepezil is a well-established, first-line symptomatic therapy with a predictable efficacy and safety profile [1] [4] [2].
  • This compound remains a drug with a historical and theoretical profile. Its development pathway appears to have been discontinued, likely due to a lack of robust, reproducible efficacy in large-scale clinical trials [5]. Future research in this area would likely focus on new compounds with more specific targets rather than reviving this compound.

References

Propentofylline clinical trial outcomes Alzheimer's disease

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline at a Glance

Aspect Details
Drug Name This compound (also known as HWA 285) [1]
Drug Class Xanthine derivative; Phosphodiesterase inhibitor & adenosine re-uptake inhibitor [2]
Primary Mechanisms Inhibits phosphodiesterase (prevents cAMP/cGMP breakdown) and adenosine uptake. Reduces microglial activation, exhibits neuroprotective and anti-apoptotic effects, may promote nerve growth factor (NGF) synthesis [1] [2].
Latest Trial Phase for AD Development for Alzheimer's disease appears to have halted; most clinical data is historical [3].

| Efficacy Findings | Vascular Cognitive Impairment (VCI): A 2025 meta-analysis found small to moderate improvements in cognition (specific data not provided) [4]. Alzheimer's Disease: A historical study showed significant improvement in brain glucose metabolism during a mental task, but no significant change at rest; clinical improvements were limited and inconsistent [3]. | | Current Status/Use | Not an approved therapy for dementia in humans. Investigated for other CNS disorders and used in veterinary medicine [3]. |

Key Clinical Trial & Experimental Details

For the historical clinical trial that used FDG-PET to evaluate this compound's effect, here are the methodological details you requested:

  • Trial Design: A double-blind, placebo-controlled study [3].
  • Participants: Patients with dementia (specific number and diagnostic criteria not detailed in available results) [3].
  • Intervention: this compound treatment for 3 months [3].
  • Outcome Measures:
    • Primary/Key Outcomes: Regional cerebral glucose metabolism measured by FDG-PET under two conditions: at rest and during an auditory recognition task [3].
    • Clinical Outcomes: Cognitive function was assessed using a digit symbol test, among others [3].
  • Key Findings:
    • Imaging Biomarker (FDG-PET): After 3 months, the this compound group showed a significant improvement in regional glucose metabolism during the auditory recognition task, while the placebo group showed a decrease. There was no significant change in resting-state metabolism [3].
    • Clinical Efficacy: Clinical improvement was observed only on the digit symbol test. The author of the review noted that the relationship between metabolic and symptom changes was not consistent, and interpretation was difficult [3].

This compound's Proposed Mechanism of Action

The following diagram illustrates the neuroprotective mechanisms of this compound as described in the literature.

This compound Neuroprotective Mechanism cluster_primary Primary Molecular Actions cluster_cellular Cellular & Pathological Effects This compound This compound PDE_Inhibition Inhibits Phosphodiesterase (PDE) This compound->PDE_Inhibition Adenosine_Uptake_Inhibition Inhibits Adenosine Uptake This compound->Adenosine_Uptake_Inhibition Increased_cAMP Increased intracellular cAMP & cGMP PDE_Inhibition->Increased_cAMP Increased_Ext_Adenosine Increased extracellular Adenosine Adenosine_Uptake_Inhibition->Increased_Ext_Adenosine Microglial_Modulation Reduces microglial activation & pro-inflammatory cytokines Increased_cAMP->Microglial_Modulation Anti_Apoptotic Anti-apoptotic effects (via cAMP-PKA, Bcl-2) Increased_cAMP->Anti_Apoptotic Increased_Ext_Adenosine->Microglial_Modulation  via A1/A2 receptors Neuroprotection Neuroprotection Increased_Ext_Adenosine->Neuroprotection  via A1/A2 receptors NGF_Synthesis Enhances synthesis of Nerve Growth Factor (NGF) Microglial_Modulation->NGF_Synthesis Synaptic_Plasticity Synaptic_Plasticity NGF_Synthesis->Synaptic_Plasticity Anti_Apoptotic->Neuroprotection Reduced_AB_Tau Reduces Aβ-plaque burden and attenuated τ-phosphorylation (animal models) Reduced_AB_Tau->Neuroprotection

Interpretation and Context for Researchers

The available data suggests that while this compound has a solid mechanistic rationale as a neuroprotective and anti-inflammatory agent, its clinical benefits in Alzheimer's disease were considered modest and insufficient to warrant further development [2] [3]. The 2025 meta-analysis finding benefits in Vascular Cognitive Impairment (VCI) highlights that its potential might be more relevant in conditions with a stronger vascular component [4].

For your comparison guide, it is crucial to position this compound as a historical compound that, despite its interesting mechanism, did not progress to become a standard therapy for Alzheimer's disease. The most current landscape of Alzheimer's therapies is dominated by other approaches, such as biological and small-molecule disease-targeted therapies (e.g., anti-amyloid monoclonal antibodies), which comprise 73% of the current development pipeline [5].

References

Propentofylline comparison other xanthine derivatives neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Neuroprotective Xanthine Derivatives

The table below summarizes the key characteristics of propentofylline and other xanthine derivatives based on available experimental and clinical data.

Compound Primary Mechanisms of Action Key Neuroprotective Evidence Clinical Status in Human Neurology

| This compound | - PDE inhibition (increases cAMP/cGMP) [1] [2]

  • Adenosine reuptake inhibitor [1] [2]
  • Modulates microglia & astrocytes [1] [2] | - Improved learning/memory in models of Aβ deposition [2]
  • Reduced plaque burden & tau hyperphosphorylation in transgenic AD mice [2]
  • Improved cognition in mild-to-moderate AD patients in Phase III trials (later discontinued) [3] [2] | Development discontinued for Alzheimer's disease despite positive trials [3] [2]. | | Caffeine | - Non-selective adenosine A1 and A2A receptor antagonist [4] [5] | - Epidemiological studies suggest it may lower the risk of Alzheimer's disease [3].
  • Shows a unique gene expression profile in neuronal cells compared to other xanthines, influencing AD-relevant pathways [4]. | Widely consumed; investigated for preventive potential. | | Theophylline | - Non-selective adenosine receptor antagonist [5]
  • Phosphodiesterase inhibitor [5] | - Historically used for asthma; less focus on direct neuroprotection [5].
  • Regulates genes involved in inflammation and oxidative stress in neuronal cells [4]. | Not primarily used for neurological conditions. | | Istradefylline | - Selective adenosine A2A receptor antagonist [6] | - Approved as an adjuvant therapy for Parkinson's disease with levodopa [6].
  • Improves motor symptoms and may have neuroprotective effects [6]. | Approved in Japan and the USA for Parkinson's disease [6]. | | Pentoxifylline | - Non-specific phosphodiesterase inhibitor [4] | - Modulates transcription of genes linked to oxidative stress and lipid metabolism in neuronal cells [4]. | Not primarily used for neurological conditions. |

Experimental Data and Key Findings

This compound
  • Key Experimental Models: this compound's efficacy has been demonstrated in models of Alzheimer's pathology, including those with β-amyloid protein deposition and transgenic mice expressing familial APP mutations [2]. It has also been studied in models of vascular dementia, cerebral ischemia, and glioblastoma [7] [1] [2].
  • Detailed Methodology (In Vitro): A common approach to study its anti-inflammatory and glial-modulating effects involves using rodent microglial cells stimulated with bacterial Lipopolysaccharide (LPS). Cells are pre-treated with this compound (e.g., at 1-100 µM concentration) before LPS challenge. The readout includes measuring the concentration of nitrite (a stable metabolite of nitric oxide) in the culture supernatant using a colorimetric assay like the Griess reaction [2]. This compound has been shown to potently block LPS-induced nitrite release in this model [2].
  • Key Findings: Beyond improving cognitive deficits, this compound was found to inhibit the activation of microglia, reduce the production of pro-inflammatory cytokines, free radicals, and glutamate, and stimulate the synthesis of neurotrophic factors like Nerve Growth Factor (NGF) [1] [2].
Caffeine vs. Other Methylxanthines
  • Key Experimental Model: A comparative study used human neuroblastoma SH-SY5Y wild-type cells treated with various methylxanthines [4].
  • Detailed Methodology: Cells were exposed to physiological/pharmacological concentrations of caffeine, theobromine, theophylline, pentoxifylline, and this compound. The transcriptional changes of 83 genes linked to Alzheimer's disease were analyzed using quantitative RT-PCR. Data was normalized using a set of five stable housekeeping genes (e.g., GAPDH, GPI) [4].
  • Key Findings: Multivariate analysis revealed that caffeine induced a unique or inverse gene expression profile compared to the other methylxanthines, including this compound. This suggests that individual xanthines have distinct effects on pathways relevant to neurodegeneration, such as oxidative stress, lipid metabolism, and inflammation, and cannot be used interchangeably [4].

Mechanisms and Signaling Pathways

This compound's neuroprotective effects are mediated through a multi-targeted mechanism, as illustrated in the following pathway diagram.

G This compound This compound PDE_Inhibition PDE Inhibition This compound->PDE_Inhibition Adenosine_Uptake_Inhibition Adenosine Uptake Inhibition This compound->Adenosine_Uptake_Inhibition cAMP Increased cAMP/cGMP PDE_Inhibition->cAMP Adenosine_Receptors Activation of Adenosine Receptors Adenosine_Uptake_Inhibition->Adenosine_Receptors Glial_Modulation Modulation of Microglia & Astrocytes cAMP->Glial_Modulation Adenosine_Receptors->Glial_Modulation Neurotrophic_Factors ↑ Neurotrophic Factors (e.g., NGF, BDNF) Glial_Modulation->Neurotrophic_Factors Neuroinflammation ↓ Neuroinflammation (↓ cytokines, ↓ free radicals) Glial_Modulation->Neuroinflammation Neuroprotection Neuroprotection: Improved Neuronal Survival & Cognitive Function Neurotrophic_Factors->Neuroprotection Neuroinflammation->Neuroprotection

Research Considerations and Conclusion

For researchers considering this class of compounds, here are key takeaways:

  • This compound's Profile: It remains a compelling research tool due to its glial-modulating and multi-targeted approach, addressing both inflammation and synaptic health. Its clinical history suggests potential in diseases with strong neuroinflammatory components, though not in Alzheimer's [1] [2].
  • Clinical Translation Challenge: The failure of this compound in a clinical trial for post-herpetic neuralgia highlights the challenges in translating glial-modulating strategies from animal models to human complex diseases [2].
  • Distinct Effects: The finding that caffeine has a unique transcriptional signature compared to other xanthines, including this compound, is critical [4]. It indicates that structural differences within the xanthine scaffold lead to distinct biological outcomes, and results from one derivative cannot be extrapolated to others.

References

Propentofylline meta-analysis vascular dementia treatment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison for VCI Treatments

Intervention Effect on Cognition (Cohen's d) Effect on Functional Outcomes Certainty of Evidence & Notes
Propentofylline Small to moderate improvement [1] Not specified in the meta-analysis for functional outcomes. Low certainty; development for dementia discontinued [1] [2].
Ginkgo Biloba Extracts Large to moderate improvement (0.83) Small to moderate improvement (0.50) Low certainty; clinical significance uncertain [1].
Acetylcholinesterase Inhibitors Small to moderate improvement Information missing Modest effects were noted [1].
Memantine Small to moderate improvement Information missing Modest effects were noted [1].
Cerebrolysin Small to moderate improvement Information missing Modest effects were noted [1].
Physical Exercise Small to moderate improvement Information missing Non-pharmacological intervention [1].
Cognitive Rehabilitation Small to moderate improvement Information missing Non-pharmacological intervention [1].

Mechanism of Action and Experimental Data

This compound is a xanthine derivative with a multi-targeted, neuroprotective mechanism [3] [2].

G cluster_1 Adenosine Pathway cluster_2 Phosphodiesterase (PDE) Inhibition cluster_3 Glial Cell Modulation PPF This compound (PPF) A1 Inhibits adenosine reuptake PPF->A1 P1 Inhibits PDE enzymes PPF->P1 G1 Inhibits microglial activation PPF->G1 G2 Modulates astrocyte function PPF->G2 A2 ↑ Extracellular adenosine A1->A2 A3 Activation of adenosine receptors A2->A3 A4 Anti-inflammatory & neuroprotective effects A3->A4 P2 ↑ intracellular cAMP & cGMP P1->P2 P3 Activation of PKA & PKG P2->P3 P4 ↑ Neuronal survival & synaptic plasticity P3->P4 G3 ↓ Pro-inflammatory cytokines ↓ Free radicals ↓ Glutamate G1->G3 G2->G3 G4 ↑ Neurotrophic factors (NGF, BDNF) G2->G4

The diagram above summarizes the multi-targeted neuroprotective mechanism of this compound.

Summary of Clinical Trial Protocols

Key details from phase II and III clinical trials of this compound are as follows [4] [5] [6]:

  • Patient Population: Individuals with mild to moderate Alzheimer's disease or vascular dementia, diagnosed for at least 6 months. Eligibility was often confirmed using standardized tests like the Mini-Mental State Examination (MMSE) [7].
  • Intervention & Dosing: This compound 300 mg, taken orally three times daily (TID), one hour before meals [5] [6] [7].
  • Trial Design: Randomized, double-blind, placebo-controlled studies. Treatment duration in successful trials was typically 12 months, though some shorter (3-month) and longer (72-week) trials were conducted [4] [5] [6].
  • Primary Outcomes: Efficacy was measured using cognitive, global, and functional scales, including:
    • Cognitive Function: Syndrome Short Test (SKT), Mini-Mental State Examination (MMSE) [4].
    • Global Function: Clinical Global Impression (CGI), Gottfries-Bråne-Steen (GBS) scale [4] [7].
    • Activities of Daily Living: Instruments like the Nürnberger Alters-Beobachtungs-Skala (NAB) [4].

Interpretation and Research Context

When interpreting these findings, please consider the following:

  • Limited and Discontinued Development: While earlier phase III trials showed positive outcomes, a longer-term 72-week trial failed to demonstrate benefit, leading to the discontinuation of its development for Alzheimer's disease and vascular dementia [2].
  • Modest and Uncertain Benefits: Even when effective, the improvements were consistently described as "statistically significant, but of very doubtful clinical relevance" [4] or "small to moderate" [1].
  • High Heterogeneity in VCI Trials: The 2025 meta-analysis highlighted that considerable methodological differences across all VCI trials undermine the strength of evidence for many interventions [1].

References

Propentofylline systematic review safety and efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Systematic Review

The table below summarizes the findings from the Cochrane systematic review published in 2003, which analyzed randomized controlled trials up to that date [1].

Outcome Measure Timepoint Result (Propentofylline vs. Placebo) Statistical Significance
Cognition (e.g., MMSE) 12 months Mean Difference (MD) 1.2 points P = 0.03
Global Assessment (CGI) 12 months MD -0.21 P = 0.03
Activities of Daily Living (NAB) 12 months MD -1.20 P = 0.02
Dropouts 12 months Odds Ratio (OR) 1.43 P = 0.03

The review concluded that there was limited evidence that this compound could benefit cognition, global function, and activities of daily living in patients with Alzheimer's disease and/or vascular dementia. However, the authors noted that the meta-analysis was unsatisfactory because the pharmaceutical company (Aventis) was unwilling to provide data from unpublished studies involving another 1,200 patients, significantly limiting the review's scope [1].

Earlier clinical trials (1997) reported that this compound showed "statistically significant, clinically relevant improvements" in cognitive and global functions and was well-tolerated [2]. Common side effects were related to the digestive and nervous systems [2]. A more recent overview noted side effects could include nausea, dizziness, headache, and gastrointestinal pain [3].

Experimental Protocols from Key Studies

The clinical data in the systematic review and trials were based on a standard protocol:

  • Study Design: Double-blind, placebo-controlled, randomized trials [1] [2].
  • Patient Population: Individuals with mild to moderate Alzheimer's disease or vascular dementia [2].
  • Intervention: Oral this compound at a dose of 300 mg, three times daily (t.i.d.), taken one hour before food [2] [3].
  • Duration: Treatment and assessment lasted for up to 12 months [1] [2].
  • Efficacy Variables: Assessments covered cognitive function, global impression, and activities of daily living [2].

Mechanism of Action and Signaling Pathways

This compound is a xanthine derivative with a novel glial-modulating and neuroprotective mechanism of action, which is distinct from purely symptomatic treatments [1].

Developmental Status and Limitations

  • Limited and Outdated Evidence: The most recent systematic review is from 2003 and noted significant limitations due to inaccessible data [1].
  • Failed Translation to Human Trials: While effective in rodent models of neuropathic pain, a human clinical trial for post-herpetic neuralgia showed no efficacy [4]. In vitro studies suggest this may be due to significant functional differences between human and rodent microglia, a primary target of the drug [4].
  • Development Status: The fact that the manufacturer was unwilling to provide data in 2003, combined with the lack of recent clinical literature, strongly suggests that development for human dementia has been discontinued [1]. It is, however, used in veterinary medicine (e.g., for dogs under brand names like Karsivan and Vivitonin) [5].

Suggestions for Further Research

Given that this compound is no longer a active candidate in human dementia drug development, your comparative guide would be more relevant by focusing on current drug classes. For a contemporary analysis, you might consider comparing:

  • Symptomatic Treatments: Acetylcholinesterase inhibitors (e.g., Donepezil, Rivastigmine) and NMDA receptor antagonists (Memantine).
  • Disease-Modifying Agents: Newer antibody therapies targeting amyloid-beta, such as Aducanumab and Lecanemab.

References

Propentofylline comparative neuroinflammatory pathway effects

Author: Smolecule Technical Support Team. Date: February 2026

Propentofylline at a Glance

This compound is a broad-spectrum methylxanthine derivative known to inhibit multiple phosphodiesterase (PDE) families and adenosine reuptake. Its primary proposed mechanism for mitigating neuroinflammation is through elevating intracellular cyclic AMP (cAMP) levels, leading to downstream anti-inflammatory and neuroprotective effects [1] [2].

The core neuroinflammatory pathways it influences are summarized in the table below.

Target Pathway/Component Effect of this compound Biological Consequence
PDE Inhibition (broad-spectrum) Increases intracellular cAMP [2] Suppresses pro-inflammatory signaling; promotes cellular homeostasis [3].
cAMP/PKA/CREB Pathway Activates CREB via cAMP/PKA signaling [1] Induces genes for synaptogenesis, neuronal survival (e.g., BDNF), and mitochondrial biogenesis [1].
SIRT1/PGC-1α Pathway Activates Sirtuin-1 (SIRT1) and PGC-1α [1] Promotes mitochondrial biogenesis, induces antioxidant genes (e.g., Nrf2), and represses BACE1 (a key enzyme in amyloid-beta production) [1].
Microglial Activation Attenuates activation of inflamed microglia [4] Reduces production of pro-inflammatory cytokines and other mediators [4].
Cytokine Expression Reduces expression of IL-6 [5] Contributes to analgesia and reduced neuroinflammation in pain models [5].

Comparative Analysis with Other PDE Inhibitors

The following table compares this compound with other PDE inhibitors for which experimental data on neuroinflammatory or related CNS effects is available.

Drug Name Primary PDE Target Key Experimental Findings on Neuroinflammation & Behavior Reported Model/Context
This compound Broad-spectrum, non-specific [6] Reversed bilateral allodynia in central neuropathic pain (SNAP model); required 1-2 weeks of daily dosing for efficacy [2]. Reduced spinal IL-6 expression in bone cancer pain model [5]. Reversed dysregulation of inflammatory genes (Cxcl9, C4b, Stc1) in hippocampal-microglial co-culture [4]. Rat model of spinal neuropathic avulsion pain (SNAP) [2]. Rat model of bone cancer pain [5]. Murine hippocampal cell / inflamed microglia co-culture [4].
Rolipram PDE4 [6] Markedly reduced ethanol intake and preference in mice [6]. Reduced neuroinflammation and lesion size in experimental ischemic stroke [7]. Mouse model of ethanol consumption [6]. Mouse transient Middle Cerebral Artery Occlusion (tMCAO) stroke model [7].
Mesopram, Piclamilast, CDP840 PDE4 [6] Reduced ethanol intake and/or preference in mice. Effects on duration and specificity (consumption vs. preference) varied between compounds [6]. Mouse 24-hour two-bottle choice and limited access ethanol drinking tests [6].
Ibudilast PDE (non-selective), also MIF inhibitor [2] Reversed bilateral allodynia in SNAP model after 1-2 weeks of daily dosing, similar to this compound [2]. Rat model of spinal neuropathic avulsion pain (SNAP) [2].
Roflumilast PDE4 (Pan-PDE4 inhibitor) [7] Prophylactic (24h pre-stroke) but not acute post-stroke administration reduced lesion size and neutrophil infiltration in experimental ischemic stroke [7]. Mouse distal Middle Cerebral Artery Occlusion (dMCAO) stroke model [7].
A33 PDE4B [7] Prophylactic inhibition reduced lesion size and neutrophil infiltration in stroke model. In vitro, it decreased neutrophil activation [7]. Mouse dMCAO stroke model; in vitro neutrophil studies [7].

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in the comparison table.

  • In Vitro Model for Screening Neuroinflammatory Gene Expression [4]:

    • Cell Culture: A co-culture system of differentiated murine hippocampal neuronal cells (HT22 line) and murine microglial cells (BV2 line) was used.
    • Inflammation Induction: Microglia were activated using LPS (100 ng/mL) and IFN-γ (5 ng/mL) for 24 hours.
    • Treatment: The co-culture was treated with This compound to evaluate its effects.
    • Outcome Measurement: Gene expression changes were analyzed via next-generation sequencing (NGS) and confirmed with follow-up PCR. A set of dysregulated inflammatory marker genes (Cxcl9, C4b, Stc1, Abcb1a, Hp, Adm) was identified as a tool for screening neuroprotective compounds.
  • In Vivo Model of Central Neuropathic Pain (SNAP) [2]:

    • Animal Model: Male Sprague-Dawley rats underwent a unilateral (left) T13/L1 dorsal root avulsion surgery to create a discrete spinal cord lesion without paralysis.
    • Pain Assessment: Mechanical allodynia was assessed using von Frey filaments applied to the plantar surface of the hind paws. The 50% paw withdrawal threshold was calculated.
    • Drug Administration: After confirming stable allodynia (28 days post-surgery), rats received daily systemic injections of This compound (10 mg/kg, i.p.) or vehicle for 14-35 days.
    • Key Finding: this compound reversed below-level allodynia, but the effect required 1-2 weeks of daily administration to manifest.
  • In Vivo Model of Ischemic Stroke [7]:

    • Animal Model: Permanent distal Middle Cerebral Artery Occlusion (dMCAO) was performed on male C57BL/6 mice.
    • Drug Administration: Inhibitors (e.g., roflumilast, A33) were administered subcutaneously either prophylactically (24 hours before stroke) or acutely (after stroke induction).
    • Outcome Measurement: Lesion size was assessed 24 hours or 7 days post-stroke using TTC staining. Neuroinflammation was quantified via flow cytometry to measure immune cell infiltration.

Neuroinflammatory Signaling Pathways

The diagram below illustrates the core cAMP-driven neuroprotective signaling pathway that is potentiated by this compound and other PDE inhibitors, and its role in modulating the neuroinflammatory response.

G cluster_pathway cAMP-CREB Neuroprotective Pathway cluster_inflammation Neuroinflammatory Response cluster_outcome Functional Outcomes PDEInhib PDE Inhibitor (e.g., this compound) cAMP Increased cAMP PDEInhib->cAMP Inhibits degradation PKA PKA Activation cAMP->PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB PKA->CREB SIRT1 SIRT1 Activation PKA->SIRT1 PKA->SIRT1 PGC1a PGC-1α Activation CREB->PGC1a CREB->PGC1a SIRT1->PGC1a SIRT1->PGC1a GeneTrans Altered Gene Transcription PGC1a->GeneTrans PGC1a->GeneTrans AntiInflamm Anti-inflammatory Effects GeneTrans->AntiInflamm e.g., Reduces BACE1, IL-6 GeneTrans->AntiInflamm Neuroprotect Neuroprotective Effects GeneTrans->Neuroprotect e.g., Induces BDNF, Antioxidants GeneTrans->Neuroprotect Microglia Microglial Cell Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Microglia->Cytokines Activation Microglia->Cytokines AntiInflamm->Cytokines Suppresses AntiInflamm->Cytokines

Key Conclusions for Researchers

  • Mechanistic Distinction: this compound's broad-spectrum PDE inhibition contrasts with the high specificity of inhibitors like rolipram (PDE4) or A33 (PDE4B). This may offer a broader therapeutic profile but with less target precision [6] [7].
  • Delayed Efficacy in Chronic Pain: A critical finding from preclinical models is that the anti-allodynic effects of this compound (and ibudilast) in central neuropathic pain require 1-2 weeks of repeated administration to emerge. This has significant implications for designing clinical trials and assessing drug efficacy, suggesting the mechanism involves adaptive changes in glial cells rather than immediate receptor blockade [2].
  • Prophylactic Potential in Stroke: Research on PDE4 and PDE4B inhibitors highlights the importance of timing in therapeutic intervention. Beneficial effects on stroke lesion size and neuroinflammation were observed with prophylactic, but not acute post-stroke, administration, pointing to a potential use-case in patients at high risk for recurrent stroke [7].
  • Multi-model Efficacy: this compound demonstrates activity across diverse disease models—from neuropathic pain and bone cancer pain to in vitro neuroinflammation models—suggesting its core mechanism is relevant across multiple CNS pathologies involving neuroimmune activation [4] [2] [5].

References

Propentofylline versus pentoxifylline ischemic stroke outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Evidence Table

The table below summarizes the available clinical trial data for these methylxanthine derivatives in acute ischemic stroke, based primarily on a 2004 Cochrane systematic review [1] [2] [3].

Aspect Pentoxifylline Propentofylline
Total Patients in Trials 763 patients (across 4 trials) [1] [2] 30 patients (in 1 trial) [1] [2]
Early Death (within 4 weeks) Non-significant reduction (Odds Ratio 0.65, 95% CI 0.41 to 1.04) [1] [2] Data contributed to combined analysis; separate result not specified [1]
Combined Early Death or Deterioration Non-significant reduction (Odds Ratio 0.49, 95% CI 0.20 to 1.20) [1] [2] Data contributed to combined analysis; separate result not specified [1]
Late Death (beyond 4 weeks) Not reported No significant difference vs. placebo (Odds Ratio 0.70, 95% CI 0.13 to 3.68) [1] [2]
Other Outcomes Data on neurological impairment and disability were not in a form suitable for analysis. No data on quality of life, stroke recurrence, or bleeding [1] [3].
Evidence Status Insufficient evidence to support routine use [1]. A new phase 1/2 trial is recruiting to study its effect on post-stroke cognitive impairment (NCT06344390) [4]. Insufficient evidence to support routine use [1]. The Cochrane review notes a lack of active research in this area [1].

Shared Mechanisms of Action

Pentoxifylline and this compound are both methylxanthine derivatives and share several proposed mechanisms that are theoretically beneficial in ischemic stroke [3] [5]:

  • Phosphodiesterase Inhibition: They increase intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which are second messengers that regulate vascular tone and calcium levels [3] [5].
  • Adenosine Transporter Blockade: They prevent adenosine uptake, increasing extracellular adenosine levels, which can lead to vasodilation and may inhibit glutamate release [3].
  • Rheological Effects: They improve blood flow by reducing viscosity, enhancing red blood cell flexibility, and reducing platelet aggregation and fibrinogen levels [3] [5].
  • Neuroprotection: They may decrease the release of free radicals from phagocytes and reduce excitotoxicity by modulating glutamate and GABA release [3].

The following diagram illustrates these shared pathways and their potential benefits in the context of ischemic stroke.

G Methylxanthines Methylxanthines (Pentoxifylline, this compound) PDE_Inhibit Inhibit Phosphodiesterase (PDE) Methylxanthines->PDE_Inhibit Adenosine Block Adenosine Transporter Methylxanthines->Adenosine Phospholipase Block Phospholipase Methylxanthines->Phospholipase cAMP ↑ cAMP / cGMP PDE_Inhibit->cAMP Blood_Flow Improved Cerebral Blood Flow cAMP->Blood_Flow Platelet Reduced Platelet Aggregation cAMP->Platelet Viscosity Reduced Blood Viscosity & Improved RBC Flexibility cAMP->Viscosity  and other mechanisms Adenosine_Level ↑ Extracellular Adenosine Adenosine->Adenosine_Level Glutamate Reduced Glutamate Release & Excitotoxicity Adenosine_Level->Glutamate Neuroprotect Neuroprotective Effects Glutamate->Neuroprotect

Experimental Protocol Overview

The clinical evidence in the Cochrane review comes from trials that used standard methodologies for evaluating acute stroke treatments [1] [3]. The key design elements are summarized below.

Core Trial Design:

  • Population: Patients with definite or presumed acute ischemic stroke.
  • Intervention: Intravenous or oral methylxanthine (Pentoxifylline or this compound).
  • Control: Placebo or control group.
  • Timing: Treatment initiated within one week of stroke onset.
  • Primary Outcomes: Early death (within 4 weeks), death or neurological deterioration, and late death.

G Start Patient Population: Acute Ischemic Stroke (≤7 days) Randomize Randomization Start->Randomize Group1 Intervention Group (Methylxanthine) Randomize->Group1 Group2 Control Group (Placebo) Randomize->Group2 Assess Outcome Assessment Group1->Assess Group2->Assess Primary Primary Outcomes: • Early Death (≤4 wks) • Death or Deterioration Assess->Primary Secondary Secondary Outcomes: • Late Death • Disability • Safety Assess->Secondary

Interpretation and Current Status

  • Limited and Outdated Evidence: The overall body of evidence is insufficient to draw meaningful conclusions about the comparative efficacy of these drugs for acute ischemic stroke [1]. The data is from a small number of old trials, and the field lacks active research, particularly for this compound [1].
  • Shift in Research Focus: While research on using these drugs for acute stroke has stalled, a new clinical trial is investigating pentoxifylline's potential to treat cognitive impairment following an ischemic stroke [4]. This indicates a pivot towards studying long-term sequelae rather than the acute event.

References

Propentofylline combination therapy versus monotherapy results

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Propentofylline Combination Therapy

Condition / Study Focus Combination Therapy vs. Comparator Key Efficacy Outcomes Experimental Model & Duration

| Autism Spectrum Disorder (ASD) [1] | This compound + Risperidone vs. Risperidone + Placebo | Significantly greater improvement in:

  • Irritability (ABC-C subscale)
  • Disease severity (CARS score) [1] | Human RCT: 48 children with ASD; 10-week, double-blind trial [1] | | Chronic Inflammatory Pain [2] | This compound + (±)-CPP (NMDA receptor antagonist) vs. individual drugs | Supraadditive (synergistic) antinociceptive effect; combination more potent than either drug alone [2] | Animal (rat monoarthritis): Intrathecal drug administration; single and combined doses evaluated [2] | | Neuropathic Pain [3] | This compound + Tramadol vs. individual drugs | Synergistic antiallodynic effect; coadministration more potent in reducing pain. Reduced spinal IL-1β expression [3] | Animal (rat spinal nerve ligation): Intrathecal drug administration over 7 days post-surgery [3] | | Glioblastoma [4] | This compound + Temozolomide/Radiation vs. not explicitly tested | PPF monotherapy reduced cancer cell invasion and increased susceptibility to Temozolomide and radiation [4] | In vitro (human glioblastoma cells) [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

Clinical Trial in Autism Spectrum Disorder (ASD)

This study investigated this compound as an adjunct to risperidone for treating irritability in ASD [1].

  • Participants: 48 children with ASD, randomly allocated into two groups [1].
  • Intervention: The treatment group received risperidone (initiating at 0.5 mg/day) plus this compound (initiating at 300 mg/day). The control group received risperidone plus a placebo [1].
  • Duration: 10 weeks [1].
  • Outcome Measures:
    • Primary: Aberrant Behavior Checklist-Community (ABC-C) irritability subscale score.
    • Secondary: Other ABC-C subscales (lethargy, stereotypic behavior, etc.) and the Childhood Autism Rating Scale (CARS) [1].
  • Analysis: General linear model repeated measures analysis was used to assess time-treatment interaction [1].
Preclinical Study in Chronic Inflammatory Pain

This research examined the interaction between this compound and an NMDA receptor antagonist in pain management [2].

  • Animal Model: Sprague-Dawley rats with chronic inflammatory pain induced by injecting Complete Freund's Adjuvant (CFA) into the tibiotarsal joint [2].
  • Drug Administration: Both (±)-CPP (NMDA antagonist) and this compound were administered intrathecally (into the spinal canal). This compound was given once daily for 10 days, while (±)-CPP was administered as a single dose [2].
  • Pain Assessment: The antinociceptive effect was evaluated by measuring the vocalization threshold in response to mechanical stimulation of the affected paw [2].
  • Data Analysis: An isobolographic analysis was performed to determine the nature of the drug interaction (additive, synergistic, etc.) by comparing the experimental ED₃₀ (effective dose for 30% effect) of the combination to a theoretical additive ED₃₀ [2].

Mechanism of Action and Synergistic Pathways

This compound's efficacy in combination therapy stems from its unique mechanism as a glial cell modulator, which complements the action of neuronal-targeted drugs. The following diagram illustrates how it interacts with other analgesics.

G PainStimulus Chronic Pain Stimulus GlialActivation Spinal Glial Cell Activation (Microglia/Astrocytes) PainStimulus->GlialActivation ProinflammatoryRelease Release of Proinflammatory Factors (IL-1β, TNF-α, Glutamate) GlialActivation->ProinflammatoryRelease NeuronalSensitization Neuronal Sensitization & Hyperexcitability ProinflammatoryRelease->NeuronalSensitization ChronicPain Persistent Chronic Pain NeuronalSensitization->ChronicPain PPF This compound (PPF) InhibitPDE 1. Inhibits PDE (Elevates cAMP/cGMP) PPF->InhibitPDE BlockAdenosineUptake 2. Blocks Adenosine Reuptake PPF->BlockAdenosineUptake ReducedInflammation ↓ Proinflammatory Cytokines ↑ Anti-inflammatory Cytokines InhibitPDE->ReducedInflammation AdenosineEffect Increased Extracellular Adenosine BlockAdenosineUptake->AdenosineEffect ReducedInflammation->NeuronalSensitization Reduces PresynapticInhibition Presynaptic Inhibition of Substance P & Glutamate Release AdenosineEffect->PresynapticInhibition PresynapticInhibition->NeuronalSensitization Reduces NeuronalDrug Neuronal-Targeting Drug (e.g., Tramadol, (±)-CPP) DirectNeuronalBlock Directly Blocks Neuronal Hyperexcitability NeuronalDrug->DirectNeuronalBlock DirectNeuronalBlock->NeuronalSensitization Reduces

The diagram shows a multi-target synergistic approach:

  • This compound acts on glial cells to suppress the production of pro-inflammatory cytokines and enhance adenosine signaling, addressing the inflammatory component of pain [2] [3].
  • Neuronal-Targeting Drugs (e.g., Tramadol, NMDA antagonists) directly inhibit neuronal hyperexcitability [2] [3].
  • Synergistic Outcome: By simultaneously targeting both glial and neuronal mechanisms, the combination therapy disrupts the positive feedback loop that maintains chronic pain, resulting in a more potent effect than either approach alone [2] [3].

Conclusion and Research Outlook

Current evidence suggests that this compound's primary value lies in its potential as an adjunctive therapy rather than as a monotherapy. Its ability to modulate neuroinflammation and glial activity provides a synergistic effect that enhances the efficacy of primary treatments in conditions like ASD and chronic pain.

For drug development professionals, the most promising research directions include:

  • Confirmatory Clinical Trials: Larger, multi-center clinical trials in humans are needed to confirm the benefits seen in initial studies, especially for ASD [1].
  • Mechanistic Exploration: Further investigation into its anti-invasive properties in oncology, particularly glioblastoma, could open new therapeutic avenues [4].
  • Safety Profiling: Comprehensive long-term safety data on this compound combinations are still needed for clinical translation.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

306.16919058 Da

Monoisotopic Mass

306.16919058 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

69.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RTA398U4H

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 92 of 93 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (44.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (44.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (38.04%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in alzheimer's disease.

MeSH Pharmacological Classification

Neuroprotective Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BC - Xanthine derivatives
N06BC02 - Propentofylline

Mechanism of Action

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

55242-55-2

Wikipedia

Propentofylline

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Propentofylline reduces mechanical allodynia and induces mitogen-activated protein kinase phosphatase-1: An experimental study in a rat model of acute incisional pain

Yuanyuan Yang, Yisa Shi, Juan Jia, Shenghong Wang, Hong Chang, Mingguo Li, Xu Jin, Jing Wang
PMID: 31402773   DOI: 10.1080/01616412.2019.1642437

Abstract

: Acute postoperative pain can lead to long hospital stays, dysfunction, and even chronic pain. Mitogen-activated protein kinases (MAPKs) are important in pain signaling. The activity of MAPKs are negatively regulated by dual specificity phosphatases such as mitogen- activated protein kinase phosphatase-1 (MKP-1), which specifically dephosphorylates MAPK p38. Since, propentofylline (PPF) can reduce pain by inhibiting MAPKs, we hypothesized that PPF relieves acute pain by inducing MKP-1 levels.
: Investigating the anti-nociception effect of an intrathecal injection of PPF in a rat model of acute incisional pain and the role of MKP-1 and phospho-p38 in the mechanism by which PPF ameliorates acute pain.
: We assessed the mechanical withdrawal threshold (MWT) response before and after incisional pain surgery between a control group and a group receiving PPF, and also assessed the effect of pre-treatment with Ro 31-8220, an MKP-1 inhibitor, on PPF effects. Following the MWT, lumbar spinal cord samples were also analyzed by western blot analysis to determine MKP-1 and p-p38 levels.
: Following surgery, the MWT response was decreased over 5 h-3 d accompanied by decreased expression of MKP-1 and increased p-p38 levels. An intrathecal injection of PPF increased the MWT response and increased spinal cord MKP-1 expression, but decreased p-p38 levels. Pre-treatment of rats with Ro31-8220 partly reversed the analgesic effect of PPF and its effect on MKP-1/p-p38 levels.
: This study suggests that an increase in MKP-1 levels and a corresponding decrease in p-p38 levels may be the mechanism by which PPF ameliorates acute pain.


Risperidone Combination Therapy With Propentofylline for Treatment of Irritability in Autism Spectrum Disorders: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial

Helen Behmanesh, Hossein Sanjari Moghaddam, Mohammad-Reza Mohammadi, Shahin Akhondzadeh
PMID: 31725473   DOI: 10.1097/WNF.0000000000000368

Abstract

Propentofylline is a xanthine phosphodiesterase inhibitor and adenosine reuptake blocker with neuroprotective effects linked to anti-inflammatory and antiexcitatory properties. This is a double-blind, placebo-controlled trial investigating the potential beneficial effects of propentofylline, as an adjunctive treatment with risperidone, on the severity and behavioral abnormalities of autism spectrum disorder (ASD).
A total of 48 children with ASD were randomly allocated into 2 groups of risperidone (initiating at 0.5 mg/d) plus propentofylline (initiating at 300 mg/d) and risperidone plus placebo. The Aberrant Behavior Checklist-Community (ABC-C) and Childhood Autism Rating Scale (CARS) were used for the evaluation of ASD severity and behavioral disruptions at baseline, week 4, and week 10. Primary outcome measure of the study was ABC-C irritability subscale score, whereas CARS score along with other 4 subscales of ABC-C (lethargy/social withdrawal, stereotypic behavior, hyperactivity/noncompliance, and inappropriate speech subscales) were considered as secondary outcome measures.
Results from the general linear model repeated measures analysis demonstrated significant time-treatment interaction on irritability subscale (F1.55 = 3.45; P = 0.048) and CARS (F1.41 = 4.08; P = 0.034) scores. Compared with the placebo group, children receiving propentofylline showed greater improvements in the CARS score (P = 0.037) from baseline to the study endpoint. Our results found no significant time-treatment effect on other subscales of ABC-C. Two trial groups were comparable based on the frequency of adverse effects.
Our findings demonstrated that adjunctive treatment with propentofylline is effective in alleviating disease severity and improving irritability in ASD patients. However, larger studies with longer durations are required to confirm these results.


Role of spinal glial cells in excitability of wide dynamic range neurons and the development of neuropathic pain with the L5 spinal nerve transection in the rats: Behavioral and electrophysiological study

Laleh Rezaee, Homa Manaheji, Abbas Haghparast
PMID: 31271834   DOI: 10.1016/j.physbeh.2019.112597

Abstract

The activation of glial cells affects the neuronal excitability in the spinal cord. Therefore, in this study, we tried to find out the modulatory role of spinal glial cells in the excitability of wide dynamic range (WDR) neurons, induction of the long-term potentiation (LTP) and development of neuropathic pain by L5 spinal nerve transection model in the rats. Forty-eight adult male Wistar rats were used to measure the paw withdrawal threshold to mechanical stimuli and also, to carry out the spinal extracellular single unit recording experiments. In these experiments, spinal nerve ligation (SNL) and a daily injection of propentofylline (1 mg/kg, ip) as a glial cell inhibitor agent, 1 h following nerve ligation during 7-day post-SNL period, were performed. Our findings showed that the mechanical allodynia, and synaptically-evoked firing were caused LTP in the Aδ-fiber, C-fiber and lesser in the Aβ-fiber after high frequency stimulation. Daily injection of propentofylline considerably decreased LTP induction in the Aδ- and C-fibers (P < .001). It was concluded that glial cell activation mediates LTP induction in the spinal cord following peripheral nerve injury. It seems that pain modulatory role of glial cells is partly parallel to changes in neural excitability of the WDR neurons in the dorsal horn of spinal cord.


Ibudilast produces anti-allodynic effects at the persistent phase of peripheral or central neuropathic pain in rats: Different inhibitory mechanism on spinal microglia from minocycline and propentofylline

Masahide Fujita, Ryuta Tamano, Sosuke Yoneda, Shigeki Omachi, Erika Yogo, Masatomo Rokushima, Shunji Shinohara, Gaku Sakaguchi, Minoru Hasegawa, Toshiyuki Asaki
PMID: 29886243   DOI: 10.1016/j.ejphar.2018.06.009

Abstract

Microglia exhibit various activation phenotypes in the spinal cord after peripheral nerve injury, and promote neuropathic pain. Ibudilast is a phosphodiesterase inhibitor with anti-inflammatory activity, but its effect on activated microglia in chronic neuropathic pain is poorly understood. We investigated whether ibudilast was effective on established allodynia associated with activated microglial phenotypes in two rat models of peripheral and central neuropathic pain. A single intrathecal injection of ibudilast (25 μg) inhibited established allodynia on days 7-21 after sciatic nerve injury in rats. Repeated injections of ibudilast (25 μg/day) reduced the numbers of phosphorylated p38-positive cells without changing hypertrophic microglia, whereas minocycline (100 μg/day) decreased the numbers of hypertrophic microglia associated with phosphorylated p38 levels in the spinal cord. Gene analysis revealed that minocycline, but not ibudilast, increased the expression of anti-inflammatory cytokine genes Il10 and Tgfβ1 in the spinal cord. Propentofylline (100 μg/day) was less effective on microglial phenotypes and established allodynia. Ibudilast inhibited persistent allodynia after the recovery of motor deficits in experimental autoimmune encephalomyelitis rats. Therefore, ibudilast might be effective for chronic neuropathic pain after peripheral and central nerve damage. Ibudilast mediated these effects on activated microglia using a different mechanism compared with minocycline and propentofylline.


Propentofylline decreases hypothalamic astrogliosis induced by hypercaloric diet in the rat

Eduardo Fernandes Bondan, Carolina Cardoso Vieira, Maria de Fátima Monteiro Martins, Thiago Berti Kirsten, Maria Martha Bernardi
PMID: 29742238   DOI: 10.1590/0004-282x20180019

Abstract

Obesity is associated with a chronic and low-grade inflammatory response in the hypothalamus, where astrogliosis occurs with the upregulation of the astrocyte structural protein GFAP. As propentofylline (PPF) has inhibitory effects on astrocyte and microglial activation during inflammation, this study aimed to investigate if this xanthine derivative could decrease the astrocyte reaction induced by a hypercaloric diet (HD). Male Wistar rats were divided into four groups: NDS - rats receiving a normocaloric diet (ND) and daily saline solution; NDP - rats receiving ND and daily PPF (12.5 mg/kg/day, intraperitoneal route); HDS - rats receiving HD and saline solution, HDP - rats receiving HD and PPF. On the 21st day, rats were anesthetized, and perfused, and brains were collected for GFAP immunohistochemical study in the hypothalamus. Results showed that HD induced increased weight gain and hypothalamic astrogliosis. Propentofylline decreased the expression of GFAP in the HDP group, although it did not affect the weight gain induced by this diet.


Propentofylline, phosphodiesterase and adenosine reuptake inhibitor modulates lymphocyte subsets and lymphocyte activity after in-vivo administration in non-immunized and SRBC-immunized mice

Marianna Szczypka, Magdalena Lis, Agnieszka Suszko-Pawłowska, Aleksandra Pawlak, Angelika Sysak, Bożena Obmińska-Mrukowicz
PMID: 28620954   DOI: 10.1111/jphp.12760

Abstract

The aim of the study was to investigate immunomodulatory effect of in-vivo administered propentofylline on the subsets and activity of murine lymphocytes.
Propentofylline (3 mg/kg) was administered orally to 8-week-old Balb/c mice, once or six times at 12-h intervals. The lymphocyte subsets, regulatory T cells, IL-5 and TNF levels were determined 12 h and 24 h after a single dose or after the sixth dose of the drug in non-immunized mice. Humoral immune response in sheep red blood cells (SRBC)-immunized mice was determined 4, 7 and 14 days after immunization.
Propentofylline inhibited thymocyte maturation (increase in CD4
CD8
thymocyte subset and decrease in the percentage of CD4
CD8
thymocytes) and modulated the lymphocyte subsets in spleen and mesenteric lymph nodes. An increase in the absolute count and percentage of splenic regulatory T cells (CD4
CD25
Foxp3
cells) was noticed 24 h after single administration of the drug. Propentofylline lowered serum level of IL-5 and did not affect TNF concentration. Only a weak inhibitory effect on anti-SRBC humoral immune response was observed.
Propentofylline administration induced inhibition of thymocyte maturation and an increase in Treg subset that might be beneficial for an inhibition of immune response.


The NOD2 signaling in peripheral macrophages contributes to neuropathic pain development

Flávia V Santa-Cecília, David W Ferreira, Rafaela M Guimaraes, Nerry T Cecilio, Miriam M Fonseca, Alexandre H Lopes, Marcela Davoli-Ferreira, Ricardo Kusuda, Guilherme R Souza, Ueli Nachbur, José C Alves-Filho, Mauro M Teixeira, Dario S Zamboni, Fernando Q Cunha, Thiago M Cunha
PMID: 30169421   DOI: 10.1097/j.pain.0000000000001383

Abstract

Neuropathic pain is one of the most important types of chronic pain. It is caused by neuronal damage. Clinical and experimental studies suggest a critical role for neuroimmune interactions in the development of neuropathic pain. In this article, we have shown that the cytoplasmic receptor Nod-like receptor-2, NOD2, and its adaptor-signaling molecule RIPK2 participate in the development of neuropathic pain after peripheral nerve injury (spared nerve injury model). The activation of NOD2 signaling in peripheral macrophage mediates the development of neuropathic pain through the production of pronociceptive cytokines (tumor necrosis factor and IL-1β). This study found that peripheral nerve injury promoted a systemic increase in the NOD2 ligand. These results highlight a previously undetermined role for NOD2 signaling in the development of neuropathic pain, suggesting a new potential target for preventing neuropathic pain.


Role of the spinal TrkB-NMDA receptor link in the BDNF-induced long-lasting mechanical hyperalgesia in the rat: A behavioural study

J L Marcos, D Galleguillos, T Pelissier, A Hernández, L Velásquez, L Villanueva, L Constandil
PMID: 28670835   DOI: 10.1002/ejp.1075

Abstract

Intrathecal/intracisternal BDNF in rodents produces long-lasting hyperalgesia/allodynia, which implies BDNF plays a role in the establishment and maintenance of central sensitization. Both self-regeneration of endogenous BDNF and neuroplastic modifications of spinal NMDA receptors downstream TrkB signalling could be involved in such enduring hyperalgesia. We investigated to what extent BDNF by itself could participate in the generation and maintenance of mechanical hyperalgesia using pharmacological tools.
We studied sensitivity of mechanical hyperalgesia induced by a single intrathecal (i.t.) injection of BDNF (3 ng/10 μL i.t.) administered at time zero, for: (1) chronic NMDA receptor inhibition with subcutaneously implanted 7-day delivery osmotic pumps loaded with ketamine; (2) TrkB receptor inhibition with intraperitoneal (i.p.) cyclotraxine-B; and (3) chronic glial inhibition with repeated propentofylline i.t. injections. Nociceptive threshold to paw pressure, tested on days -3, 0, 3, 7, 10 and 14, was used as the index of central sensitization. Locomotor patterns and food and water consumption were assessed with LABORAS.
Chronic ketamine prevented the mechanical hyperalgesia induced by BDNF, without affecting locomotion and food and water consumption. After pump depletion, a late hyperalgesic response to paw pressure stimulation emerged, which can be lastingly antagonized by cyclotraxine-B. Chronic propentofylline treatment irreversibly suppressed BDNF-induced hyperalgesia.
Activation of NMDA receptors downstream to TrkB signalling is essential for behavioural expression of the mechanical hyperalgesia induced by intrathecal BDNF. However, maintenance of the hyperalgesia depends mainly from self-regenerating glial BDNF rather than from a NMDA receptor-dependent form of neuroplasticity.
Intrathecal BDNF induces long-lasting central sensitization via a glial-likely BDNF self-regenerating mechanism, whose behavioural expression depends on downstream activation of NMDA receptors. This knowledge suggests that TrkB antagonists could represent an interesting lead for the development of novel therapeutic strategies for some chronic pain conditions.


Propentofylline Prevents Sickness Behavior and Depressive-Like Behavior Induced by Lipopolysaccharide in Rats via Neuroinflammatory Pathway

Márcia M T Moraes, Marcella C Galvão, Danilo Cabral, Cideli P Coelho, Nicolle Queiroz-Hazarbassanov, Maria F M Martins, Eduardo F Bondan, Maria M Bernardi, Thiago Berti Kirsten
PMID: 28056040   DOI: 10.1371/journal.pone.0169446

Abstract

Recent studies have demonstrated the intimate relationship between depression and immune disturbances. Aware of the efficacy limits of existing antidepressant drugs and the potential anti-inflammatory properties of propentofylline, we sought to evaluate the use of propentofylline as a depression treatment. We used a rat model of depression induced by repetitive lipopolysaccharide (LPS) administrations. We have studied sickness behavior, by assessing daily body weight, open field behavior, and TNF-α plasmatic levels. Anxiety-like behavior (light-dark test), depressive-like behavior (forced swim test), plasmatic levels of the brain-derived neurotrophic factor (BDNF, depression biomarker), and central glial fibrillary acidic protein (GFAP) expression (an astrocyte biomarker) were also evaluated. LPS induced body weight loss, open field behavior impairments (decreased locomotion and rearing, and increased immobility), and increased TNF-α levels in rats, compared with control group. Thus, LPS induced sickness behavior. LPS also increased the immobility and reduced climbing in the forced swim test, when compared with the control group, i.e., LPS induced depressive-like behavior in rats. Propentofylline prevented sickness behavior after four days of consecutive treatment, as well as prevented the depressive-like behavior after five days of consecutive treatments. Propentofylline also prevented the increase in GFAP expression induced by LPS. Neither LPS nor propentofylline has influenced the anxiety and BDNF levels of rats. In conclusion, repetitive LPS administrations induced sickness behavior and depressive-like behavior in rats. Propentofylline prevented both sickness behavior and depressive-like behavior via neuroinflammatory pathway. The present findings may contribute to a better understanding and treatment of depression and associated diseases.


Explore Compound Types